molecular formula C33H47O13N<br>C33H47NO13 B10753224 Natamycin CAS No. 52882-37-8

Natamycin

Numéro de catalogue: B10753224
Numéro CAS: 52882-37-8
Poids moléculaire: 665.7 g/mol
Clé InChI: NCXMLFZGDNKEPB-FFPOYIOWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Natamycin is a Polyene Antimicrobial.
This compound has been reported in Streptomyces gilvosporeus, Streptomyces, and other organisms with data available.
This compound is a polyene amphoteric macrolide antibiotic with antifungal properties. This compound exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, this compound is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and is indicated for infection and eye infection and has 3 investigational indications.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
See also: Amphotericin B (related).

Propriétés

IUPAC Name

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMLFZGDNKEPB-FFPOYIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47O13N, C33H47NO13
Record name NATAMYCIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to creamy-white crystalline powder
Record name NATAMYCIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

7681-93-8
Record name Natamycin
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Record name Natamycin [USAN:USP:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Natamycin
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URL https://www.drugbank.ca/drugs/DB00826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Natamycin
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Record name NATAMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Biosynthesis of Natamycin from Streptomyces natalensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, stands as a significant discovery in the realm of natural products, with wide-ranging applications as a potent antifungal agent in the food industry and clinical settings. This technical guide provides an in-depth exploration of the seminal discovery of this compound from Streptomyces natalensis and delves into the intricate molecular machinery governing its biosynthesis. We present a comprehensive overview of the fermentation processes, detailed experimental protocols for production, extraction, and quantification, and a summary of the genetic regulation of the this compound biosynthetic gene cluster. Quantitative data are systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Historical Perspective: The Discovery of this compound

This compound was first isolated in 1955 by Struyk and his team at the Gist-brocades research laboratories from a culture filtrate of Streptomyces natalensis.[1] This bacterium was identified from a soil sample collected in Pietermaritzburg, located in the Natal province of South Africa.[1][2][3] Initially, the antibiotic was named "pimaricin" in honor of the city of its origin.[1] However, the World Health Organization (WHO) later mandated that antibiotics produced by Streptomyces species should end with the suffix "-mycin," leading to its renaming as this compound, a nod to the producing organism, S. natalensis.

The Producing Microorganism: Streptomyces natalensis

Streptomyces natalensis is a filamentous, soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. While S. natalensis is the original and a primary producer of this compound, other species such as Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have also been identified as this compound producers.

Biosynthesis of this compound: A Molecular Overview

This compound is a type I polyketide, synthesized through the acetate-malonate pathway. The core structure of this macrolide is assembled by a modular polyketide synthase (PKS) enzyme complex, which utilizes acetyl-CoA and propionyl-CoA as starter and extender units, respectively.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. This cluster contains the genes for the large modular PKS I, as well as enzymes responsible for subsequent tailoring steps such as oxidation, glycosylation, and export. Key genes within this cluster include those encoding the PKS modules, as well as regulatory genes that control the expression of the entire cluster.

Regulatory Network and Signaling Pathways

The production of this compound is a tightly regulated process, influenced by a complex network of signaling pathways that respond to both internal and external cues.

  • Cluster-Situated Regulators: The this compound gene cluster contains its own pathway-specific transcriptional regulators, primarily PimR and PimM. PimR has been identified as a positive regulator of this compound biosynthesis.

  • Oxidative Stress Response: The biosynthesis of this compound is intricately linked to the cellular response to oxidative stress. An imbalance in intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can modulate this compound production. The redox-sensing transcriptional regulator OxyR, in cooperation with another regulator SgnR, can act as a switch to control the expression of the this compound biosynthetic genes in response to intracellular H₂O₂ levels.

  • Precursor Supply and Metabolic Regulation: The availability of precursors from primary metabolism is a critical factor influencing this compound yield. The central carbon and branched-chain amino acid (BCAA) metabolic pathways provide the essential building blocks, acetyl-CoA and propionyl-CoA. Supplementation with BCAAs like L-valine and L-isoleucine has been shown to enhance this compound production by increasing the pool of these precursors.

Natamycin_Biosynthesis_Regulation cluster_primary_metabolism Primary Metabolism cluster_natamycin_biosynthesis This compound Biosynthesis cluster_regulation Regulatory Network Central_Carbon_Metabolism Central Carbon Metabolism Acetyl_CoA Acetyl-CoA Central_Carbon_Metabolism->Acetyl_CoA BCAA_Metabolism Branched-Chain Amino Acid (BCAA) Metabolism BCAA_Metabolism->Acetyl_CoA Propionyl_CoA Propionyl-CoA BCAA_Metabolism->Propionyl_CoA PKS_I Polyketide Synthase I (PKS I) Acetyl_CoA->PKS_I Propionyl_CoA->PKS_I Natamycin_Core This compound Core Structure PKS_I->Natamycin_Core Tailoring_Enzymes Tailoring Enzymes (Oxidation, Glycosylation) Natamycin_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound PimR_PimM Cluster-Situated Regulators (PimR, PimM) PimR_PimM->PKS_I + OxyR Redox Sensor (OxyR) OxyR->PimR_PimM modulates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->OxyR

Caption: Regulatory network of this compound biosynthesis in Streptomyces natalensis.

Production of this compound

This compound is produced industrially through submerged aerobic fermentation of selected Streptomyces strains. The optimization of fermentation conditions and medium composition is crucial for achieving high yields.

Fermentation Parameters
  • Temperature: The optimal temperature for this compound production is typically maintained between 26°C and 30°C.

  • pH: The pH of the fermentation broth is generally controlled in the range of 6.0 to 8.0.

  • Aeration and Agitation: Adequate aeration and agitation are necessary to ensure homogeneity and oxygen supply for the aerobic fermentation process.

Culture Media Composition

The fermentation medium provides the necessary nutrients for the growth of Streptomyces and the biosynthesis of this compound.

  • Carbon Sources: Glucose and lactose are commonly used as carbon sources.

  • Nitrogen Sources: A variety of nitrogen sources can be utilized, including soy protein, yeast extract, ammonium sulfate, sodium nitrate, and beef extract.

  • Precursors and Elicitors: The addition of precursors such as short-chain carboxylic acids (e.g., acetic acid, propionic acid) and branched-chain amino acids (e.g., L-valine) can significantly enhance this compound production. Fungal elicitors have also been shown to induce this compound biosynthesis.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production under various conditions as reported in the literature.

Table 1: Effect of Precursor and Elicitor Supplementation on this compound Yield

Strain Supplement Concentration This compound Yield (g/L) Fold Increase Reference
S. natalensis HW-2Fungal Elicitor-1.881.5
S. natalensis HW-2L-Isoleucine0.2 g/L1.401.18
S. natalensis HW-2L-Valine0.5 g/L1.641.38
S. natalensis HW-2L-Valine0.5 g/L-1.90
S. natalensis HW-2/pIB139 (mutant)L-Valine0.7 g/L2.02-
S. natalensis NRRL 2651Acetic acid:Propionic acid (7:1)2 g/L3.0~2.5
S. natalensis F4-245Propanol0.2%10.381.17

Table 2: Optimized Fermentation Conditions for this compound Production

Strain Optimized Parameters This compound Yield (g/L) Reference
S. natalensis HDMNTE-01Glucose 3.97%, Soya peptone 2%, Yeast extract 0.5%, pH 7.0, 6% inoculum, 24.68 mL in 250-mL flask, 220 rpm, 28°C, 4 days2.81 (in 5-L fermentor)
S. gilvosporeus GR-P3-12.2 ± 0.6 (in 5-L fermentor)

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis.

Fermentation of Streptomyces natalensis

Fermentation_Workflow Spore_Suspension Prepare Spore Suspension of S. natalensis Seed_Culture Inoculate Seed Culture Medium (e.g., M3G medium) Spore_Suspension->Seed_Culture Incubate_Seed Incubate at 28-30°C, 180-220 rpm for 48 hours Seed_Culture->Incubate_Seed Production_Culture Inoculate Production Medium (2-10% v/v) Incubate_Seed->Production_Culture Fermentation Ferment at 26-30°C, 220 rpm for 84-120 hours (Control pH 6.0-8.0) Production_Culture->Fermentation Sampling Collect Samples for Analysis (Biomass, this compound concentration) Fermentation->Sampling Harvest Harvest Fermentation Broth Fermentation->Harvest

Caption: General workflow for the fermentation of Streptomyces natalensis for this compound production.

Protocol:

  • Inoculum Preparation: Prepare a spore suspension of S. natalensis from a mature agar culture. Inoculate a seed culture medium with the spore suspension. A typical seed culture medium is M3G medium.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.

  • Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.

  • Fermentation: Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.

  • Monitoring: Periodically take samples to measure biomass (dry cell weight) and this compound concentration.

Extraction and Purification of this compound

This compound has poor solubility in water and accumulates as crystals in the fermentation broth, which can be separated from the biomass by solvent extraction.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Acidification Adjust pH to ~3.0-6.5 Fermentation_Broth->Acidification Filtration_Centrifugation Filter or Centrifuge to Collect Solids (Mycelia + this compound) Acidification->Filtration_Centrifugation Solvent_Extraction Extract Solids with Organic Solvent (e.g., Methanol, Butanol, Isopropanol) Filtration_Centrifugation->Solvent_Extraction Extract Crude this compound Extract Solvent_Extraction->Extract Purification Purification Steps (e.g., Ultrafiltration, Chromatography) Extract->Purification Crystallization Crystallization Purification->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

References

An In-depth Technical Guide to the Natamycin Biosynthesis Pathway in Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium Streptomyces. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on this compound production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.

Introduction

This compound, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various Streptomyces species, most notably Streptomyces natalensis, Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[2] The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for biosynthetic engineering to create novel derivatives with enhanced properties.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located in a contiguous set of genes known as the this compound (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains.[3] The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.[4] Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.

Below is a table detailing the genes and their putative functions within the this compound biosynthetic gene cluster of Streptomyces natalensis.

GeneProposed Function
pimS0Polyketide Synthase (Loading module)
pimS1Polyketide Synthase (Modules 1-4)
pimS2Polyketide Synthase (Modules 5-8)
pimS3Polyketide Synthase (Modules 9-12)
pimS4Polyketide Synthase (Module 13 and Thioesterase domain)
pimAABC transporter (efflux pump)
pimBABC transporter (efflux pump)
pimCGDP-mannose 4,6-dehydratase
pimDP450 monooxygenase
pimECholesterol oxidase
pimFFerredoxin
pimGP450 monooxygenase
pimHABC transporter
pimIThioesterase
pimJAcyl-CoA dehydrogenase
pimKMycosamine transferase
pimMPAS-LuxR family transcriptional regulator
pimRSARP-family transcriptional regulator

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

  • Initiation and Elongation: The process begins with the loading of an acetyl-CoA starter unit and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units by the modular Type I PKSs (pimS0-S4). These precursors are derived from central carbon metabolism.

  • Polyketide Chain Release and Macrolactonization: Upon completion of the polyketide chain, the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form the macrolactone ring of the this compound aglycone, pimaricinonolide.

  • Post-PKS Tailoring Reactions: The pimaricinonolide intermediate undergoes a series of modifications by tailoring enzymes to become the final this compound molecule. These steps include:

    • Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).

    • Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the glycosyltransferase PimK.

    • Epoxidation of the polyene chain.

The following diagram illustrates the core biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_complex PimS0-S4 (Type I PKS) Acetyl-CoA->PKS_complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_complex Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_complex Pimaricinonolide Pimaricinonolide PKS_complex->Pimaricinonolide Macrolactonization Hydroxylated_intermediate Hydroxylated Intermediate Pimaricinonolide->Hydroxylated_intermediate Hydroxylation (PimD, PimG) Glycosylated_intermediate Glycosylated Intermediate Hydroxylated_intermediate->Glycosylated_intermediate Glycosylation (PimK) This compound This compound Glycosylated_intermediate->this compound Epoxidation & other modifications

Core steps in the biosynthesis of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, involving a hierarchical network of regulatory proteins that respond to various physiological and environmental signals.

4.1. Cluster-Situated Regulators:

The this compound BGC contains its own regulatory genes, primarily pimM and pimR in S. natalensis. PimR is a Streptomyces antibiotic regulatory protein (SARP) that acts as a positive regulator, essential for the transcription of the entire pim gene cluster. PimM, a PAS-LuxR family regulator, also plays a crucial role in activating the biosynthetic genes.

4.2. Global Regulatory Networks:

The biosynthesis of this compound is also influenced by global regulatory systems that respond to nutrient availability and cellular stress.

  • Phosphate Limitation: The two-component system PhoR-PhoP is a key regulator that senses inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP, which in turn activates the expression of the this compound biosynthetic genes.

  • Oxidative Stress: There is growing evidence that this compound biosynthesis is linked to the cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene cluster, is thought to generate hydrogen peroxide (H₂O₂). This H₂O₂ can then be sensed by the global regulator OxyR, which in turn modulates the expression of this compound biosynthetic genes.

The following diagram depicts the regulatory cascade controlling this compound biosynthesis.

This compound Regulatory Network cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_genes Target Genes Phosphate_limitation Phosphate Limitation PhoR PhoR Phosphate_limitation->PhoR senses Oxidative_stress Oxidative Stress (H₂O₂) OxyR OxyR Oxidative_stress->OxyR activates PhoP PhoP PhoR->PhoP phosphorylates Natamycin_BGC This compound Biosynthetic Genes PhoP->Natamycin_BGC activates OxyR->Natamycin_BGC modulates PimR PimR PimR->Natamycin_BGC activates PimM PimM PimM->Natamycin_BGC activates

Regulatory cascade of this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by fermentation conditions and genetic manipulation of the producer strains. The following tables summarize some of the reported quantitative data.

Table 1: this compound Production in Wild-Type and Mutant Streptomyces Strains

StrainModificationThis compound Titer (g/L)Reference
S. natalensis HW-2Wild-type~0.96
S. natalensis LY08ilvE overexpression1.53
S. natalensis LY08ilvE overexpression + 0.7 g/L L-Valine2.02
S. chattanoogensis L10Wild-type~2.23
S. chattanoogensis sHJ003Phosphoribosyltransferase gene modification3.12
S. gilvosporeus ATCC 13326Wild-type~0.85
S. gilvosporeus AG-2Mutagenesis1.53
S. gilvosporeus AG-glnRglnR overexpression in AG-21.85 (shake flask), 11.50 (5L fermenter)
S. gilvosporeus GR2-P3phoP and phoR co-expression12.2

Table 2: Effect of Precursor Feeding on this compound Production in S. natalensis

Precursor AddedConcentrationThis compound Titer (g/L)Fold IncreaseReference
None (Control)-~0.96-
L-Valine0.5 g/L1.821.90
Acetic acid + Propionic acid (7:1)2 g/L3.0~2.5
Propanol0.2%10.38-

Experimental Protocols

6.1. Gene Inactivation in Streptomyces via Homologous Recombination

This protocol provides a general workflow for targeted gene deletion in Streptomyces, a common technique for elucidating gene function in the this compound biosynthesis pathway.

  • Construction of the Gene Replacement Plasmid:

    • Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using high-fidelity PCR.

    • Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). The flanking regions should be cloned on either side of a selectable marker cassette (e.g., an apramycin resistance gene).

    • The final construct should contain the upstream flank, the resistance cassette, and the downstream flank in the correct orientation.

    • Verify the sequence of the final plasmid.

  • Intergeneric Conjugation:

    • Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.

    • Incubate the plates to allow for plasmid transfer.

  • Selection of Single Crossover Mutants:

    • Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli donor and selects for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

    • Isolate and purify the resulting colonies.

  • Selection of Double Crossover Mutants:

    • Propagate the single crossover mutants on non-selective media to facilitate a second homologous recombination event, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.

    • Screen for colonies that have lost the vector-associated resistance marker (if applicable) and have the desired gene replacement. This can be done by replica plating.

  • Verification of Gene Deletion:

    • Confirm the gene deletion in the putative double crossover mutants by PCR using primers that anneal outside the flanking regions used for the construct.

    • Further confirmation can be obtained by Southern blot analysis or whole-genome sequencing.

The following diagram illustrates the experimental workflow for gene inactivation.

Gene Inactivation Workflow start Start construct_plasmid Construct Gene Replacement Plasmid in E. coli start->construct_plasmid conjugation Intergeneric Conjugation (E. coli to Streptomyces) construct_plasmid->conjugation single_crossover Select for Single Crossover Mutants conjugation->single_crossover double_crossover Screen for Double Crossover Mutants single_crossover->double_crossover verification Verify Gene Deletion (PCR, Southern Blot) double_crossover->verification end End verification->end

Workflow for gene inactivation in Streptomyces.

6.2. HPLC Analysis of this compound from Fermentation Broth

This protocol outlines a standard method for the extraction and quantification of this compound from Streptomyces fermentation cultures using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation and Extraction:

    • Collect a known volume of the fermentation broth.

    • Add an equal volume of methanol to the broth to precipitate proteins and extract this compound.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 304 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of this compound in Streptomyces is a multifaceted process involving a well-defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed overview of the core biosynthetic pathway, from the precursor supply to the final tailored molecule. The compilation of quantitative data highlights the potential for significant yield improvement through both fermentation optimization and genetic engineering. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on elucidating the finer details of the regulatory mechanisms, exploring the functions of uncharacterized genes within the cluster, and leveraging synthetic biology approaches to engineer novel this compound analogs with improved therapeutic or industrial properties.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Natamycin

Author: BenchChem Technical Support Team. Date: November 2025

Natamycin, also known as pimaricin, is a naturally occurring polyene macrolide antimycotic produced by the fermentation of Streptomyces natalensis and related species.[1][2] It is widely utilized as a food preservative (E235) and in the clinical treatment of superficial fungal infections, particularly fungal keratitis.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a macrolide antibiotic characterized by a large 26-membered lactone ring containing a conjugated tetraene system, a mycosamine sugar moiety, a carboxylic acid group, and an epoxide.[2] This amphoteric nature is conferred by the presence of the basic mycosamine group and the acidic carboxyl group.

  • IUPAC Name : (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

  • Molecular Formula : C₃₃H₄₇NO₁₃

  • Molar Mass : 665.73 g/mol

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a white to creamy-white, crystalline powder that is nearly odorless. Its physicochemical properties are critical for its formulation and application in both the food and pharmaceutical industries.

Solubility and Stability

This compound's solubility is notably low in water and most organic solvents, a characteristic that influences its primary use as a surface treatment agent. Its stability is highly dependent on environmental factors such as pH, temperature, and light exposure.

The dry, crystalline trihydrate form is stable for several years at room temperature when protected from light and moisture. In contrast, aqueous solutions are most stable between pH 5 and 9. At pH values below 3, the glycosidic bond is hydrolyzed, splitting off the mycosamine moiety. At pH values above 9, the lactone ring is saponified, leading to the formation of inactive natamycoic acid.

Exposure to ultraviolet (UV) radiation rapidly degrades this compound, destroying the tetraene structure responsible for its antifungal activity. Significant degradation also occurs under prolonged exposure to fluorescent light. While aqueous suspensions can withstand heating at 100°C for several hours with minimal loss of activity, complete inactivation is observed after 30 minutes at 121°C.

Summary of Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Physicochemical Properties

PropertyValueReferences
Appearance White to creamy-white crystalline powder
Molar Mass 665.73 g/mol
Melting Point Darkens at ~200°C; decomposes vigorously at 280-300°C
pKa (Strongest Acidic) 3.58
pKa (Strongest Basic) 9.11
logP 1.1
UV Absorption Maxima (in 1% methanolic acetic acid) ~290 nm, 303 nm, 318 nm

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureConditionsReferences
Water ~40 µg/mL (0.04 mg/mL)21°C-
Methanol ~1 mg/mLRoom Temp-
DMSO ~1 mg/mLRoom Temp-
75% Aqueous Methanol Highest reported solubility30°CpH 2.0, 1 atm
Isopropanol Increases with temperature278.15-318.15 K-

Biological Properties and Mechanism of Action

This compound exhibits a broad spectrum of activity against yeasts and molds, including species of Candida, Aspergillus, Fusarium, and Penicillium. It is, however, not effective against bacteria. The development of resistance to this compound is rare, a significant advantage in its clinical and preservative applications.

Molecular Mechanism

The primary mode of action for this compound involves its specific and high-affinity binding to ergosterol, the principal sterol component in fungal cell membranes. This interaction is fundamental to its antifungal effect.

Unlike other polyene antifungals such as amphotericin B, this compound does not form pores or channels in the fungal membrane that lead to leakage of cellular contents. Instead, the binding of this compound to ergosterol leads to a novel mechanism of inhibition:

  • Complex Formation : this compound binds to ergosterol, forming a stable complex within the membrane. This interaction is dependent on the specific structure of ergosterol, particularly the double bonds in its B-ring.

  • Inhibition of Membrane Fusion : The this compound-ergosterol complex directly blocks essential, ergosterol-dependent cellular processes. It specifically inhibits the fusion of vacuoles, a critical process for ion homeostasis, pH regulation, and nutrient storage in fungi.

  • Disruption of Nutrient Transport : The binding also leads to the inhibition of amino acid and glucose transport proteins, effectively starving the fungal cell.

This mechanism halts fungal growth without causing immediate cell lysis, making it a fungistatic agent at low concentrations and fungicidal at higher concentrations.

Natamycin_Mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol complex This compound-Ergosterol Complex ergosterol->complex transporter Nutrient Transporters (Amino Acid, Glucose) inhibition_transport Inhibition of Nutrient Uptake transporter->inhibition_transport This compound This compound This compound->ergosterol Binds specifically This compound->complex complex->transporter Inhibits function inhibition_fusion Blockage of Vacuole Fusion complex->inhibition_fusion growth_arrest Fungal Growth Arrest inhibition_transport->growth_arrest inhibition_fusion->growth_arrest

Caption: Mechanism of action of this compound on fungal cells.

Experimental Protocols

Accurate quantification and assessment of antimycotic activity are crucial in research and quality control. The following sections detail standard methodologies for analyzing this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods for antifungal susceptibility testing and can be adapted for various yeast and mold species.

Objective : To determine the lowest concentration of this compound that visibly inhibits the growth of a specific fungal strain.

Materials :

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Fungal isolate (e.g., Candida albicans).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Sterile DMSO and saline.

  • Spectrophotometer.

  • Incubator (35°C).

Methodology :

  • Inoculum Preparation :

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution :

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium across the wells of a 96-well plate. Typically, a concentration range of 16 µg/mL to 0.03 µg/mL is tested.

    • Add 100 µL of each this compound dilution to the corresponding wells.

  • Inoculation :

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation :

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination :

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, read the absorbance at 530 nm using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control.

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a common method for quantifying this compound in various matrices, including food products or pharmaceutical formulations.

Objective : To separate and quantify this compound using reversed-phase HPLC with UV detection.

Materials :

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Methanol, acetonitrile (HPLC grade).

  • Perchloric acid or ammonium acetate (for mobile phase buffer).

  • Sample matrix (e.g., cheese, yogurt, ophthalmic solution).

Methodology :

  • Sample Preparation (Extraction) :

    • Weigh a homogenized sample (e.g., 10 g of yogurt) into a flask.

    • Add an extraction solvent in which this compound is soluble, such as methanol. Methanol also serves to precipitate proteins.

    • Agitate or sonicate the mixture for 5-10 minutes to ensure complete extraction.

    • Centrifuge the mixture to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation :

    • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol.

    • Create a series of working standards (e.g., 2.5 to 75 µg/mL) by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic mixture of acetonitrile and an acidic buffer (e.g., 30mM perchloric acid) in a ratio of approximately 65:35 (v/v).

    • Flow Rate : 0.8 - 1.0 mL/min.

    • Column Temperature : Ambient or controlled at 25°C.

    • Injection Volume : 20 µL.

    • Detection Wavelength : Set the UV detector to monitor absorbance at one of this compound's maxima, typically 303 nm or 304 nm. A full spectrum scan (200-400 nm) can confirm the characteristic three-peak profile.

  • Analysis and Quantification :

    • Inject the prepared standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample 1. Homogenize Sample extraction 2. Extract with Methanol sample->extraction centrifuge 3. Centrifuge & Filter extraction->centrifuge inject 5. Inject onto C18 Column centrifuge->inject standard 4. Prepare Calibration Standards calibrate 8. Generate Calibration Curve standard->calibrate separate 6. Isocratic Elution inject->separate detect 7. UV Detection at 304 nm separate->detect quantify 9. Quantify Sample Peak detect->quantify calibrate->quantify

References

An In-Depth Technical Guide to the Mechanism of Action of Natamycin on Fungal Ergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, exerts its antifungal activity through a specific and nuanced interaction with ergosterol, the primary sterol in fungal cell membranes. Unlike other polyenes, this compound's mechanism is not defined by the formation of transmembrane pores that lead to ion leakage. Instead, it operates through a series of events that culminate in the disruption of essential membrane functions, including vacuolar fusion and the activity of membrane-associated proteins. This guide provides a comprehensive overview of the molecular interactions between this compound and ergosterol, detailing the experimental methodologies used to elucidate this mechanism and presenting key quantitative data. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this unique antifungal agent.

The Core Mechanism: A Non-Pore-Forming Interaction

This compound's primary mode of action is its specific binding to ergosterol within the fungal plasma membrane.[1][2][3] This interaction is distinct from that of other polyene antibiotics, such as amphotericin B, as it does not lead to the formation of ion-permeable channels or significant membrane disruption.[2][4] Instead, this compound's binding to ergosterol leads to a cascade of events that inhibit fungal growth.

The key consequences of the this compound-ergosterol interaction include:

  • Inhibition of Vacuolar Fusion: this compound directly interferes with the ergosterol-dependent fusion of vacuoles, a critical process for fungal cell homeostasis, growth, and morphology. This inhibition occurs at the priming stage of fusion, even before direct membrane contact.

  • Disruption of Membrane Protein Function: The activity of several ergosterol-dependent membrane proteins, such as amino acid transporters, is impaired by this compound. By sequestering ergosterol, this compound alters the local lipid environment required for the proper function of these proteins.

  • Alteration of Membrane Dynamics and Organization: this compound slows the mobility of ergosterol within the lipid bilayer and disrupts the liquid-ordered (Lo) phase, which is rich in sterols and sphingolipids. This interference with lipid packing can increase the accessibility of the membrane to some small molecules.

  • Ergosterol-Dependent Aggregation: this compound promotes its own aggregation within the yeast plasma membrane, a process that is dependent on the presence of ergosterol.

The specificity of this compound for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is the basis for its selective toxicity against fungi. This selectivity is attributed to the specific chemical structure of ergosterol, particularly the presence of double bonds in its B-ring, which are crucial for the interaction with this compound.

Visualizing the Mechanism and Workflows

To better understand the complex interactions and experimental approaches, the following diagrams were generated using the DOT language.

Natamycin_Mechanism cluster_membrane Fungal Plasma Membrane Ergosterol Ergosterol MembraneProteins Membrane Proteins (e.g., Amino Acid Transporters) Ergosterol->MembraneProteins Functional Requirement LoPhase Liquid-ordered (Lo) Phase Ergosterol->LoPhase Structural Component VacuoleFusion Vacuole Fusion Ergosterol->VacuoleFusion Functional Requirement FungalGrowthInhibition Fungal Growth Inhibition MembraneProteins->FungalGrowthInhibition Leads to LoPhase->FungalGrowthInhibition Leads to This compound This compound This compound->Ergosterol Specific Binding This compound->MembraneProteins Inhibits Function This compound->LoPhase Disrupts Structure This compound->VacuoleFusion Inhibits Priming Stage VacuoleFusion->FungalGrowthInhibition Leads to

Figure 1: this compound's Mechanism of Action on Fungal Ergosterol.

Experimental_Workflow cluster_liposome Liposome-Based Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation LiposomePrep Liposome Preparation (with/without Ergosterol) ITC Isothermal Titration Calorimetry (ITC) LiposomePrep->ITC LeakageAssay Membrane Permeability (Leakage Assays) LiposomePrep->LeakageAssay Fluorescence Fluorescence Spectroscopy LiposomePrep->Fluorescence BindingAffinity Binding Affinity (Kd) ITC->BindingAffinity PermeabilityChanges Permeability Changes LeakageAssay->PermeabilityChanges Fluorescence->BindingAffinity YeastCulture Yeast Culture (Wild-type & Mutants) MIC Minimum Inhibitory Concentration (MIC) YeastCulture->MIC VacuoleFusionAssay Vacuole Fusion Assay YeastCulture->VacuoleFusionAssay Microscopy Fluorescence Microscopy YeastCulture->Microscopy CellularEffects Cellular Effects MIC->CellularEffects InhibitionKinetics Inhibition Kinetics VacuoleFusionAssay->InhibitionKinetics Microscopy->CellularEffects

Figure 2: General Experimental Workflow for Investigating this compound's Mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound with ergosterol and its antifungal efficacy.

Table 1: this compound-Ergosterol Binding Parameters

ParameterValueMethodModel SystemReference
Binding Affinity (Kd) ~100 µMIsothermal Titration Calorimetry (ITC)Ergosterol-containing liposomes
Stoichiometry (this compound:Ergosterol) ~1:1 to 1:2Isothermal Titration Calorimetry (ITC)Ergosterol-containing liposomes

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Fusarium spp.48
Aspergillus flavus3264
Aspergillus fumigatus44
Candida spp.Not specifiedMIC range: 0.125 - 8

MIC50 and MIC90 represent the minimum concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Preparation of Ergosterol-Containing Liposomes

Objective: To create model membrane systems for in vitro assays.

Method: Thin-Film Hydration

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., a 4:1 molar ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to ergosterol) in chloroform.

  • Film Formation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

  • Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion (for Large Unilamellar Vesicles - LUVs): To obtain vesicles of a uniform size, subject the MLV suspension to multiple (e.g., 10-20) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to ergosterol-containing liposomes.

Protocol:

  • Sample Preparation:

    • Syringe: Prepare a solution of this compound (e.g., 1-2 mM) in the same buffer used for the liposomes.

    • Cell: Place the ergosterol-containing liposome suspension (e.g., 50-100 µM lipid concentration) in the ITC sample cell. A control experiment with liposomes lacking ergosterol should also be performed.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection volume (e.g., 5-10 µL) and the number of injections (e.g., 20-30).

    • Set the stirring speed to ensure proper mixing without damaging the liposomes.

  • Titration:

    • Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Inject the this compound solution into the liposome suspension at regular intervals.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Membrane Permeability (Leakage) Assays

Objective: To assess whether this compound causes pore formation or membrane disruption.

4.3.1. Carboxyfluorescein Leakage Assay

  • Liposome Preparation: Prepare LUVs as described in 4.1, but hydrate the lipid film with a solution containing a self-quenching concentration of 5(6)-carboxyfluorescein (e.g., 50-100 mM in buffer).

  • Removal of External Dye: Separate the liposomes containing the encapsulated dye from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the liposome suspension in a cuvette with the same buffer used for hydration.

    • Monitor the fluorescence intensity over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

    • Add this compound to the desired final concentration and continue monitoring the fluorescence.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release the entrapped dye, representing 100% leakage.

  • Data Analysis: Calculate the percentage of leakage as a function of time after the addition of this compound, relative to the maximum fluorescence signal obtained after detergent lysis.

4.3.2. Proton Leakage Assay (HPTS Assay)

  • Liposome Preparation: Prepare LUVs encapsulating the pH-sensitive fluorescent probe 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) along with a buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0).

  • Establishment of a pH Gradient: Pass the liposomes through a size-exclusion column equilibrated with a buffer of a different pH (e.g., pH 8.0) to create a pH gradient across the liposome membrane.

  • Fluorescence Measurement:

    • Monitor the fluorescence of HPTS at two excitation wavelengths (e.g., 405 nm and 450 nm) with emission at ~510 nm. The ratio of fluorescence intensities is proportional to the internal pH.

    • Add this compound to the liposome suspension.

    • A protonophore (e.g., CCCP or FCCP) can be used as a positive control to induce rapid proton leakage.

  • Data Analysis: A change in the fluorescence ratio over time indicates proton leakage across the liposome membrane.

Yeast Vacuole Fusion Assay

Objective: To directly measure the effect of this compound on the fusion of isolated yeast vacuoles.

Protocol:

  • Yeast Strains: Use two yeast strains, one lacking the vacuolar protease Pep4p (and thus accumulating the inactive precursor of the alkaline phosphatase, pro-Pho8p) and another lacking the Pho8p enzyme.

  • Vacuole Isolation: Grow the yeast strains to the mid-log phase, convert them to spheroplasts using zymolyase, and then lyse them osmotically to release the vacuoles. Purify the vacuoles by flotation through a Ficoll step gradient.

  • Fusion Reaction:

    • Combine equal amounts of vacuoles from both strains in a reaction buffer containing an ATP-regenerating system.

    • Add this compound at various concentrations. Control reactions should be performed without this compound.

    • Incubate the reaction mixture at a temperature permissive for fusion (e.g., 27°C).

  • Assay of Fusion:

    • Stop the reaction at different time points by adding a stop buffer.

    • Measure the alkaline phosphatase activity. Fusion of the two types of vacuoles allows the proteases from the PHO8 strain to process the pro-Pho8p from the pep4Δ strain into its active form.

  • Data Analysis: Quantify the alkaline phosphatase activity as a measure of vacuole fusion and compare the activity in the presence and absence of this compound.

Ultraviolet-Sensitive Microscopy of this compound in Giant Unilamellar Vesicles (GUVs)

Objective: To visualize the interaction and distribution of this compound in model membranes.

Protocol:

  • GUV Preparation (Electroformation):

    • Prepare a lipid solution in chloroform containing the desired lipid composition (e.g., POPC and ergosterol).

    • Deposit the lipid solution onto indium tin oxide (ITO)-coated glass slides and dry under vacuum.

    • Assemble the slides into a chamber and fill with a swelling solution (e.g., sucrose solution).

    • Apply an AC electric field to the ITO slides to induce the formation of GUVs.

  • Microscopy:

    • Transfer the GUV suspension to an observation chamber.

    • Add this compound to the chamber.

    • Visualize the GUVs and the intrinsic fluorescence of this compound using an ultraviolet-sensitive microscope equipped with appropriate filters (excitation ~300-320 nm, emission ~400-450 nm).

  • Image Analysis: Analyze the images to determine the localization and potential aggregation of this compound within the GUV membranes.

Conclusion

The mechanism of action of this compound is a compelling example of a highly specific drug-target interaction. By binding to ergosterol without forming pores, this compound disrupts crucial cellular processes in fungi, leading to growth inhibition. This nuanced mechanism underscores the importance of understanding the detailed molecular interactions between antifungal agents and their targets for the development of new and more effective therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of this compound's action and to explore the potential of other non-pore-forming antifungal compounds.

References

Spectroscopic Properties of Natamycin: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Natamycin (also known as Pimaricin), a polyene macrolide antifungal agent. The identification and quantification of this compound in various matrices rely heavily on techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document details the characteristic spectral data, experimental protocols for analysis, and logical workflows to aid in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated tetraene chromophore in the this compound structure is responsible for its characteristic UV absorption spectrum.[1][2] This property is widely used for its quantification. The spectrum typically shows three distinct absorption maxima.

Quantitative Data: UV-Vis Absorption

The UV absorption maxima of this compound are solvent-dependent. The table below summarizes the key absorption data from various sources.

Solvent/Mediumλmax (nm)Minima (nm)Shoulder (nm)Reference Concentration
1% Methanolic Acetic Acid290, 303, 318250, 295.5, 311~2800.0005% w/v (5 mg/L)
Methanol:Water (3:1 v/v)290.6, 304, 318.2296, 311.4~278.810 µg/mL
Methanol-Water Solution290, 303, 318311, 329-5 mg/L
Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines a standard procedure for the spectrophotometric determination of this compound.[3]

  • Preparation of Standard Solution (5 mg/L):

    • Accurately weigh 50 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (Solution A).

    • Dilute 5 mL of Solution A to 50 mL using a methanol-water solution (2+1 v/v) in a volumetric flask (Solution B).

    • Further dilute 5 mL of Solution B to 50 mL with the methanol-water solution in a volumetric flask to obtain the final standard concentration of 5 mg/L (Solution C).

  • Sample Preparation:

    • Prepare sample solutions following the same dilution steps as the standard to achieve an expected concentration within the instrument's linear range.

    • Filter both standard and sample solutions through a 0.45 µm syringe filter before analysis.

  • Analysis:

    • Record the UV spectrum of the standard solution (Solution C) from 300-340 nm, using the methanol-water solution as a blank.

    • Confirm the presence of maxima at approximately 290, 303, and 318 nm.

    • Record the spectrum of the sample solution under the same conditions.

    • Quantification is typically performed at one of the maxima, often around 304-305 nm.[2][4]

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis start Weigh this compound Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute1 First Dilution (Methanol-Water) dissolve->dilute1 dilute2 Final Dilution (Methanol-Water) dilute1->dilute2 filter Filter (0.45 µm) dilute2->filter instrument UV-Vis Spectrophotometer scan Scan Spectrum (300-340 nm) filter->scan blank Prepare Blank (Methanol-Water) blank->instrument instrument->scan identify Identify λmax (~290, 303, 318 nm) scan->identify quantify Quantify at λmax identify->quantify result Concentration Result quantify->result

Caption: Workflow for this compound identification via UV-Vis Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule, providing a molecular fingerprint.

Quantitative Data: Characteristic IR Absorption Bands

The table below lists the main IR absorption bands for this compound and their corresponding functional group assignments.

Wavenumber (cm⁻¹)Functional Group Assignment
3000–2500O-H stretch (Alcohol/Phenol, Carboxylic Acid)
1716C=O stretch (Carboxylic Acid)
1570N-H bend (Primary Amine)
1068C-O stretch (Epoxide)

Reference:

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound.

  • Sample Preparation:

    • Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture should be ground to a fine, homogenous powder to reduce scattering of the IR radiation.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.

    • A background spectrum of air (or an empty pellet holder) should be collected first.

Workflow for IR Analysis

IR_Workflow cluster_analysis FTIR Analysis start Obtain Dry this compound Sample mix Mix & Grind Sample with KBr Powder start->mix press Press Mixture into a Thin Pellet mix->press background Acquire Background Spectrum press->background analyze Place Pellet in Spectrometer & Acquire Sample Spectrum press->analyze background->analyze process Process Data & Identify Bands analyze->process result Compare with Reference Spectrum process->result

Caption: Workflow for this compound identification via FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. However, due to the molecule's complexity and poor solubility, analysis can be challenging.

Quantitative Data: ¹H and ¹³C NMR

Complete assignment of all proton and carbon signals is complex. However, studies have identified characteristic shifts. For instance, in studies involving this compound's interaction with cyclodextrins in DMSO-d6, notable chemical shift variations (Δδ) were observed for protons at the polyene macrolide part (H14, H15, H16) and the mycosamine moiety (H1), indicating their involvement in complex formation. Annotated spectra of this compound in deuterated methanol (MeOD) are available in the literature, which can serve as a reference.

Experimental Protocol: NMR Sample Preparation

A general protocol for preparing a this compound sample for NMR analysis is described below.

  • Solvent Selection: Choose an appropriate deuterated solvent in which this compound is soluble, such as deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d6).

  • Sample Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Due to poor solubility, gentle heating or sonication may be required. High concentrations (>5 mg/mL) may lead to sample aggregation.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The number of scans will depend on the sample concentration.

Workflow for NMR Analysis

NMR_Workflow cluster_acq Data Acquisition start Weigh this compound Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., MeOD, DMSO-d6) start->dissolve filter Filter into NMR Tube dissolve->filter place Place Tube in NMR Spectrometer filter->place shim Shim Magnetic Field place->shim acquire_h Acquire ¹H Spectrum shim->acquire_h acquire_c Acquire ¹³C Spectrum acquire_h->acquire_c process Process Spectra (FT, Phasing) acquire_c->process result Analyze Chemical Shifts & Structure process->result Mechanism_of_Action This compound This compound Binding Specific Binding This compound->Binding Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane component of Ergosterol->Binding Disruption Disruption of Ergosterol-Dependent Vacuolar Fusion & Fission Binding->Disruption prevents Leakage Loss of Essential Cellular Constituents Disruption->Leakage Death Fungicidal Effect Leakage->Death

References

The Stability of Pure Natamycin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical stability of pure natamycin. This compound, a polyene macrolide antimycotic, is widely utilized as a natural preservative in the food industry and in pharmaceutical applications for the treatment of fungal infections. A thorough understanding of its stability profile is critical for formulation development, manufacturing, packaging, and ensuring therapeutic efficacy and shelf-life. This document outlines the intrinsic stability of this compound and its degradation pathways under various environmental stressors, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties of this compound

This compound is a white to creamy-white, almost odorless, crystalline powder. In its solid state, it exists as a stable trihydrate, which is crucial for its long-term stability when protected from light and moisture. The anhydrous form, however, is notably unstable.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃₃H₄₇NO₁₃[1]
Molecular Weight 665.75 g/mol [1]
Appearance White to creamy-white crystalline powder[]
Melting Point Darkens at ~200 °C, decomposes vigorously at 280-300 °C[]
Solubility in Water ~40 µg/mL[1]
Solubility in Organic Solvents - Methanol: ~3 mg/mL - Glacial Acetic Acid: Soluble - Dimethylformamide: Soluble - Ethanol: Slightly soluble - Acetone: Very slightly soluble
Isoelectric pH 6.5

Chemical Stability and Degradation Pathways

The chemical stability of this compound is significantly influenced by pH, light, temperature, and the presence of oxidizing agents. The conjugated tetraene chromophore within its macrolide structure is particularly susceptible to degradation, leading to a loss of antifungal activity.

Influence of pH

This compound is most stable in a pH range of 5 to 9. Outside this range, it undergoes rapid degradation through hydrolysis.

  • Acidic Conditions (pH < 3): Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond linking the mycosamine sugar moiety to the macrolide ring. This results in the formation of mycosamine and an unstable aglycone. The aglycone can then react with another aglycone molecule or an intact this compound molecule to form dimers, such as natamycinolidediol or apothis compound.

  • Alkaline Conditions (pH > 9): In alkaline environments, this compound is inactivated through the saponification of the lactone ring, which opens to form the biologically inactive salt, natamycoic acid. Under strongly alkaline conditions, natamycoic acid can further degrade into smaller molecules, including a long-chain aldehyde, acetone, and acetaldehyde.

This compound pH Degradation Pathways cluster_acidic Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 9) Natamycin_acid This compound Aglycone Unstable Aglycone Natamycin_acid->Aglycone Hydrolysis of glycosidic bond Mycosamine Mycosamine Natamycin_acid->Mycosamine Hydrolysis of glycosidic bond Dimers Dimers (apothis compound, natamycinolidediol) Aglycone->Dimers Dimerization Natamycin_alkaline This compound Natamycoic_acid Natamycoic Acid (inactive) Natamycin_alkaline->Natamycoic_acid Saponification of lactone ring Further_degradation Further Degradation Products (aldehydes, ketones) Natamycoic_acid->Further_degradation Further breakdown

Figure 1: this compound Degradation Pathways under Acidic and Alkaline Conditions.
Photostability

This compound is highly sensitive to ultraviolet (UV) radiation, particularly in the wavelength range of 300-350 nm. Exposure to UV light leads to rapid inactivation. The photodegradation mechanism is complex, involving more than simple cis-trans isomerization of the polyene chain. It is understood to proceed through a combination of isomerization and epoxide ring-opening pathways, resulting in various degradation products that are more polar than the parent compound. In contrast, visible light does not significantly degrade this compound.

This compound Photodegradation Pathway This compound This compound (Ground State) Excited_State Excited State (ππ*) This compound->Excited_State UV Radiation (300-350 nm) Isomerization_Products Isomerization Products Excited_State->Isomerization_Products Epoxide_Ring_Opening_Products Epoxide Ring-Opening Products Excited_State->Epoxide_Ring_Opening_Products Inactive_Products Inactive Photodegradation Products Isomerization_Products->Inactive_Products Epoxide_Ring_Opening_Products->Inactive_Products

Figure 2: Simplified Representation of this compound's Photodegradation Pathway.
Thermal Stability

This compound in its solid, trihydrate form is relatively stable at room temperature for several years with minimal loss of activity. Aqueous suspensions of this compound can withstand temperatures up to 100°C for several hours with only a small decrease in activity. However, complete inactivation is observed after treatment at 121°C for 30 minutes.

Oxidative Stability

This compound is susceptible to oxidative degradation, which can be accelerated by the presence of metal ions. This process likely involves the formation of polymers or the addition of oxygen across the conjugated double bonds.

Table 2: Summary of this compound Stability under Various Stress Conditions

Stress ConditionObservationsDegradation ProductsReference(s)
Acidic (0.01 N HCl) 8.62% degradationMycosamine, Apothis compound, Natamycinolidediol
Alkaline (0.01 N NaOH) 9.18% degradationNatamycoic acid
Oxidative (15% H₂O₂) 24.13% degradationOxidized derivatives
Photolytic (Sunlight) 29.41% degradationIsomers, Epoxide ring-opening products
Thermal (100°C) 5.13% degradationNot specified
Aqueous Solution (Dark, 4°C, 14 days) ~7.8% degradationNot specified
Aqueous Solution (1000 lux fluorescent light, 4°C, 24 hours) Complete degradationVarious photoproducts

Physical Stability

Solid-State Stability

The crystalline trihydrate form of this compound is the most stable solid form and is essential for maintaining its potency during storage. It is recommended to store pure this compound powder protected from light and moisture.

Hygroscopicity

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

Objective: To develop and validate a method that can accurately measure the concentration of this compound in the presence of its degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade methanol, acetonitrile, and water.

  • Analytical grade acetic acid or phosphate buffer.

  • This compound reference standard.

  • Syringe filters (0.45 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) or a gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 304 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards of known concentrations.

  • Sample Preparation: Prepare the this compound sample to be tested in a similar manner to the standard solutions, ensuring the final concentration falls within the range of the calibration curve.

  • Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the test samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.

HPLC Experimental Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Standard Prepare this compound Reference Standards Set_Conditions Set Chromatographic Conditions Prep_Standard->Set_Conditions Prep_Sample Prepare Test Sample Prep_Sample->Set_Conditions Inject_Standards Inject Standards Set_Conditions->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Inject_Sample Inject Test Sample Generate_Curve->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Conc Calculate this compound Concentration Integrate_Peaks->Calculate_Conc

Figure 3: General Experimental Workflow for HPLC Analysis of this compound.
Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method, in accordance with ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Pure this compound.

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (NaOH).

  • Hydrogen peroxide (H₂O₂).

  • HPLC system as described in section 4.1.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N NaOH. Keep the solution at room temperature or heat for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% to 30% H₂O₂. Store the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 100°C) in an oven for a set duration. Also, heat a solution of this compound.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Conclusion

Pure this compound is a relatively stable compound in its solid trihydrate form when protected from light and moisture. However, in solution and under various stress conditions, it is susceptible to degradation. The primary degradation pathways include hydrolysis of the glycosidic bond in acidic media, saponification of the lactone ring in alkaline media, and photodegradation upon exposure to UV light. A thorough understanding of these stability characteristics is paramount for the development of stable and effective this compound-containing products. The implementation of robust stability-indicating analytical methods, such as the RP-HPLC protocol described, is essential for quality control and regulatory compliance.

References

Natamycin Solubility in Organic Solvents: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Natamycin, a polyene macrolide antimycotic produced by Streptomyces natalensis, is a widely used antifungal agent in both the food industry and clinical applications. For researchers, scientists, and drug development professionals, understanding its solubility and stability in various solvents is critical for preparing stock solutions, conducting experiments, and developing formulations. This compound is practically insoluble in water (~40 µg/mL) and most non-polar organic solvents but exhibits solubility in select polar organic solvents, particularly under specific conditions.[1][2] This guide provides a comprehensive overview of this compound's solubility in common laboratory solvents, details experimental protocols for its determination, and outlines key factors influencing its stability.

Quantitative Solubility Data

The solubility of this compound in organic solvents can vary significantly based on the solvent, temperature, and pH. The data from various sources have been compiled and standardized to mg/mL for ease of comparison.

SolventSolubility (mg/mL)Conditions / RemarksSource(s)
Alcohols
Methanol~3 (reported as 0.3%)-[3]
~1-[4]
0.05-[5]
Slightly SolubleQualitative description
75% aq. MethanolHighest SolubilitypH 2.0, 30°C, 1 atm
Ethanol (Pure)0.04 (reported as 40 ppm)-
Ethanol/Water (4:1)0.22 (reported as 220 ppm)-
Ethanol/Buffer (1:2)5pH 6.8
IsopropanolSolubility increases with temperatureQuantitative data not specified
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)~1-
Dimethylformamide (DMF)SolubleQualitative description
Acetone0.01 (reported as 10 ppm)-
Acids & Esters
Glacial Acetic Acid~250 (reported as 25%)Soluble
Ethyl Acetate0.01 (reported as 10 ppm)-

Note: Discrepancies in reported solubility values, such as for methanol, may arise from differences in experimental conditions (e.g., temperature, pH, purity of this compound) and analytical methods used.

Factors Influencing this compound Stability in Solution

When preparing this compound solutions, it is crucial to consider factors that affect its stability. This compound is sensitive to pH, light, and oxidizing agents.

  • pH: this compound is most stable in a pH range of 5 to 9. Under acidic conditions (pH < 3), the mycosamine group is cleaved, leading to an unstable aglycone. In alkaline environments (pH > 9), the lactone ring is saponified, forming the inactive natamycoic acid.

  • Light: Exposure to UV or fluorescent light rapidly degrades this compound. An aqueous solution (20 mg/L) was found to be completely degraded after 24 hours of exposure to 1000 lx fluorescent lighting. Therefore, all solutions containing this compound should be protected from light.

  • Temperature: While temperature can increase solubility, prolonged heating can lead to degradation. A neutral aqueous suspension can withstand heating to 100°C for several hours with only a small loss of activity, but the anhydrous form produced during heating is unstable.

  • Oxidants and Heavy Metals: Oxidizing agents and certain heavy metal ions (Fe³⁺, Ni²⁺, Cr³⁺) can promote the oxidative inactivation of this compound.

G cluster_main Factors Affecting this compound Solution Stability cluster_factors Degrading Factors This compound Stable this compound Solution (pH 5-9, Dark Storage) Degradation Degradation Products (Inactive) Light UV / Fluorescent Light Light->Degradation pH Extreme pH (< 3 or > 9) pH->Degradation Oxidants Oxidants & Heavy Metals (e.g., Fe³⁺) Oxidants->Degradation Heat Prolonged High Heat Heat->Degradation

Diagram 1: Key factors leading to the degradation of this compound in solution.

Experimental Protocols

Determining the solubility of this compound involves two key stages: achieving equilibrium to create a saturated solution and accurately quantifying the concentration of the dissolved compound.

General Workflow for Solubility Determination

The following workflow outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.

G start Start prep 1. Preparation Add excess solid this compound to the organic solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48h) to ensure equilibrium is reached. prep->equilibrate separate 3. Phase Separation Centrifuge or filter (e.g., 0.45 µm PTFE) the suspension to separate the undissolved solid from the saturated supernatant. equilibrate->separate quantify 4. Quantification Dilute an aliquot of the clear supernatant and measure the concentration using a validated analytical method (e.g., HPLC or UV-Vis). separate->quantify calculate 5. Calculation Calculate the original concentration in the supernatant, accounting for the dilution factor. quantify->calculate end End (Solubility Value) calculate->end G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane Membrane Integrity This compound This compound This compound->Ergosterol Binds specifically to Leakage Pore Formation & Membrane Leakage This compound->Leakage Disrupts Integrity Death Fungal Cell Death Leakage->Death

References

In vitro antifungal spectrum of Natamycin against yeast and molds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a widely utilized antifungal agent in both clinical and industrial settings. Its broad spectrum of activity against a variety of yeast and mold species, coupled with a low incidence of resistance development, makes it a subject of continuous interest. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its unique mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fungal research.

Introduction

This compound, also known as pimaricin, is a naturally occurring antifungal compound produced by the bacterium Streptomyces natalensis. It is classified as a polyene macrolide and exhibits a broad spectrum of activity against numerous fungal pathogens, including yeasts and filamentous fungi.[1] Unlike other polyene antifungals such as amphotericin B, this compound has a distinct mechanism of action that does not involve the formation of pores in the fungal cell membrane.[2][3] This unique characteristic contributes to its favorable safety profile. This guide summarizes the in vitro activity of this compound against a range of clinically and industrially relevant yeasts and molds, provides standardized methodologies for its susceptibility testing, and illustrates its molecular mechanism.

In Vitro Antifungal Activity of this compound

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various yeast and mold species as reported in the scientific literature.

Activity Against Yeast Species

This compound demonstrates potent activity against a wide array of yeast species, including pathogenic Candida species and food spoilage yeasts like Saccharomyces and Zygosaccharomyces.

Yeast SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans1120.5 - 32Mode: 4-[4][5]
Candida parapsilosis650.5 - 32Mode: 4-
Candida glabrata--4.0 (ppm)-
Rhodotorula rubra--1.0 (ppm)-
Saccharomyces cerevisiae2 strains7 - 9 (ppm)--
Saccharomyces carlsbergensis--1.5 (ppm)-
Saccharomyces exiguous--1.0 (ppm)-
Zygosaccharomyces bailii-40 (mg/L) required for inhibition--
Zygosaccharomyces rouxii-51.9 (mg/L) required for inhibition--

Note: "ppm" (parts per million) is approximately equivalent to µg/mL. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited literature.

Activity Against Mold Species

This compound is highly effective against a variety of filamentous fungi, including common pathogens such as Aspergillus and Fusarium, as well as spoilage molds like Penicillium.

Mold SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus flavus20-1632
Aspergillus flavus--3264
Aspergillus fumigatus---4
Aspergillus niger-1 - 8--
Aspergillus terreus-1 - 8--
Fusarium spp.342 - 444
Fusarium spp.814 - 32--
Fusarium solani species complex---8
Penicillium spp.-1.6 - 3.1--
Penicillium digitatum--1.54-
Penicillium expansum--1.14-
Acremonium spp.-5.7 - 6.8 (mean)--
Dematiaceous fungi-1.6 - 4 (mean)--

Experimental Protocols for Antifungal Susceptibility Testing

The determination of this compound's in vitro activity is performed following standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The reference methods for yeasts and filamentous fungi are the broth microdilution assays.

Broth Microdilution Method for Yeasts (CLSI M27)

The CLSI M27 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.

3.1.1. Inoculum Preparation:

  • Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.

  • A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3.1.2. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentration range.

3.1.3. Inoculation and Incubation:

  • The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

  • A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours.

3.1.4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

The CLSI M38 document is the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

3.2.1. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

  • The conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.

  • The resulting suspension is transferred to a sterile tube, and the heavier particles are allowed to settle.

  • The upper suspension of conidia is collected, and the turbidity is adjusted using a spectrophotometer to a specific optical density, which is then correlated to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.

3.2.2. Antifungal Agent Preparation:

  • The preparation of this compound dilutions is similar to the method described for yeasts (Section 3.1.2).

3.2.3. Inoculation and Incubation:

  • The standardized conidial inoculum is added to the microtiter plates.

  • The plates are incubated at 35°C for 48-72 hours.

3.2.4. MIC Determination:

  • The MIC is the lowest concentration of this compound that shows 100% inhibition of growth (complete absence of visible growth).

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the in vitro antifungal susceptibility of a fungal isolate to this compound using the broth microdilution method.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Isolate Fungal Isolate Culture Culture on Agar Fungal_Isolate->Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Natamycin_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions in Microtiter Plate Natamycin_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual_Reading Visual Reading of Growth Inhibition Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Broth microdilution antifungal susceptibility testing workflow.

Mechanism of Action of this compound

This compound's mechanism of action is distinct from other polyene antifungals. It specifically binds to ergosterol, a key component of the fungal cell membrane. This binding does not lead to the formation of pores or membrane permeabilization. Instead, the this compound-ergosterol complex is thought to inhibit essential cellular processes that are dependent on ergosterol, such as vacuolar fusion and fission. This ultimately leads to the cessation of fungal growth.

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell This compound This compound Complex This compound-Ergosterol Complex This compound->Complex Binds to Ergosterol Ergosterol Ergosterol->Complex Vacuole_Fusion Inhibition of Vacuole Fusion Complex->Vacuole_Fusion Membrane_Fusion Inhibition of Membrane Fusion/Fission Complex->Membrane_Fusion Growth_Arrest Fungal Growth Arrest Vacuole_Fusion->Growth_Arrest Membrane_Fusion->Growth_Arrest

Caption: Simplified mechanism of action of this compound.

Conclusion

This compound exhibits a potent and broad-spectrum in vitro antifungal activity against a wide range of yeast and mold species. Its unique mechanism of action, which involves binding to ergosterol without causing membrane permeabilization, distinguishes it from other polyene antifungals and likely contributes to its safety profile. The standardized methodologies provided by the CLSI are essential for the accurate and reproducible determination of this compound's in vitro efficacy. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid in the continued research and development of this important antifungal agent.

References

Unraveling the Genetic Blueprint: A Technical Guide to the Regulation of Natamycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate genetic regulatory networks governing the production of the antifungal agent Natamycin in Streptomyces. This document provides an in-depth analysis of the key regulatory elements, signaling pathways, and experimental methodologies crucial for understanding and manipulating this compound biosynthesis.

This compound, a polyene macrolide antibiotic, is a vital tool in the food industry for its potent antifungal properties and is also used in clinical applications.[1][2] Produced primarily by various species of the soil bacterium Streptomyces, including S. natalensis, S. gilvosporeus, and S. chattanoogensis, its biosynthesis is a complex process tightly controlled by a hierarchical network of regulatory genes.[1][3] This guide synthesizes current knowledge on the genetic regulation of this compound production, offering a technical overview of the molecular players and pathways involved, alongside detailed experimental protocols to facilitate further research and development in this field.

Core Regulatory Architecture: The this compound Biosynthetic Gene Cluster

The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC).[4] This cluster contains the structural genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and genes encoding regulatory proteins that control the expression of the entire cluster.

Key Regulators of this compound Biosynthesis

The production of this compound is orchestrated by a multi-layered regulatory system involving both pathway-specific regulators, located within the BGC, and global regulators that respond to broader cellular signals.

Pathway-Specific Regulators: The Master Switches

Two of the most critical pathway-specific positive regulators are PimR and PimM , found within the this compound (pimaricin) gene cluster in Streptomyces natalensis.

  • PimR: This large regulatory protein is essential for the transcription of the this compound biosynthetic genes. Deletion of the pimR gene results in a complete loss of this compound production. PimR is believed to activate the transcription of all genes within the pimaricin gene cluster, with the exception of its own gene.

  • PimM: This regulator also plays a positive role in this compound biosynthesis. Overexpression of pimM has been shown to boost this compound production. PimM appears to act independently of PimR, targeting genes involved in the initial steps of polyketide chain extension.

In Streptomyces chattanoogensis, the pathway-specific activators are designated as ScnRII and ScnRI .

Global Regulators: Integrating Cellular Signals

The biosynthesis of this compound is also influenced by global regulators that respond to nutritional and environmental cues.

  • PhoR-PhoP Two-Component System: This system is a key player in sensing phosphate levels. In Streptomyces, the PhoR-PhoP system often acts as a repressor of secondary metabolite production in phosphate-rich conditions. However, in Streptomyces gilvosporeus, the PhoR-PhoP system has been shown to positively regulate the this compound biosynthetic gene cluster. Silencing of the transcriptional regulators phoP and phoR led to a significant decrease in this compound production.

  • AdpA: As a global transcriptional activator, AdpA controls morphological differentiation and secondary metabolism in Streptomyces. In Streptomyces chattanoogensis, AdpA has been identified as a pleiotropic regulator required for this compound biosynthesis. It indirectly controls the expression of the pathway-specific regulatory gene scnRI. The consensus AdpA-binding sequence is 5′-TGGCSNGWWY-3′.

  • afsRS: Heterologous expression of the global regulatory genes afsRS from Streptomyces clavuligerus in Streptomyces gilvosporeus led to a 38% increase in this compound production. This was attributed to the enhanced transcription of genes within the this compound BGC.

Quantitative Impact of Genetic Modifications on this compound Production

The following table summarizes the quantitative effects of various genetic manipulations on this compound production in different Streptomyces species.

SpeciesGenetic ModificationEffect on this compound ProductionReference
Streptomyces natalensisDeletion of pimRComplete loss of production
Streptomyces natalensisOverexpression of pimMBoosted production
Streptomyces gilvosporeusSilencing of phoP and phoRSignificantly reduced production
Streptomyces gilvosporeusCo-expression of phoP and phoR in GR-2 strain25% increase in shake flasks
Streptomyces chattanoogensisDeletion of adpALoss of production
Streptomyces gilvosporeusHeterologous expression of afsRS38% increase
Streptomyces gilvosporeusMutagenesis and overexpression of glnR80% increase (mutagenesis), further increase to 1.85 g/L with glnR overexpression
Streptomyces gilvosporeusHeavy ion beam mutagenesis and overexpression of whiG70% increase (mutagenesis), further increase to 2.2 g/L with whiG overexpression
Streptomyces natalensis HW-2UV-ARTP-DES compound mutation86.36% increase (1.64 g/L)
Streptomyces gilvosporeusProtoplast fusion and phosphate tolerance screening (GR-2 strain)102.5% increase (1.62 g/L)
Streptomyces natalensis HW-2L-valine feeding (0.5 g/L)1.9-fold increase
Streptomyces natalensis HW-2Overexpression of ilvE and L-valine feeding (0.7 g/L)Increased to 2.02 g/L

Visualizing the Regulatory Network

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and regulatory relationships in this compound production.

Natamycin_Regulation cluster_Global_Regulators Global Regulators cluster_Pathway_Specific Pathway-Specific Regulators cluster_Biosynthesis This compound Biosynthesis Phosphate Phosphate PhoR_PhoP PhoR-PhoP Phosphate->PhoR_PhoP low concentration AdpA AdpA PimM PimM / ScnRI AdpA->PimM + (indirect) afsRS afsRS Natamycin_BGC This compound Biosynthetic Gene Cluster (BGC) afsRS->Natamycin_BGC + glnR glnR glnR->Natamycin_BGC + whiG whiG whiG->Natamycin_BGC + PhoR_PhoP->Natamycin_BGC + (S. gilvosporeus) PimR PimR / ScnRII PimR->Natamycin_BGC + PimM->Natamycin_BGC + This compound This compound Natamycin_BGC->this compound

Caption: Overview of the genetic regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound regulation.

Gene Knockout in Streptomyces using CRISPR-Cas9

This protocol outlines a general workflow for creating gene deletions in Streptomyces using the CRISPR-Cas9 system, a powerful and efficient genome editing tool.

1. Design and Construction of the CRISPR-Cas9 Plasmid:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be specific to the target site and have a protospacer adjacent motif (PAM) sequence (typically NGG) immediately downstream.

  • Homology Arm Design: Design two homology arms, each approximately 1-2 kb in length, flanking the target gene. These arms will serve as templates for homology-directed repair.

  • Plasmid Assembly: Clone the gRNA cassette and the two homology arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

2. Transformation of Streptomyces:

  • Protoplast Formation: Prepare protoplasts from a fresh culture of Streptomyces. This typically involves treating the mycelia with lysozyme to remove the cell wall.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

  • Regeneration: Plate the transformed protoplasts on a regeneration medium and select for transformants using an appropriate antibiotic marker present on the plasmid.

3. Identification of Deletion Mutants:

  • Colony PCR: Screen individual colonies by PCR using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

  • Sanger Sequencing: Confirm the precise deletion by Sanger sequencing of the PCR product from a positive clone.

CRISPR_Workflow start Start design_gRNA Design gRNA and Homology Arms start->design_gRNA construct_plasmid Construct CRISPR-Cas9 Plasmid design_gRNA->construct_plasmid prepare_protoplasts Prepare Streptomyces Protoplasts construct_plasmid->prepare_protoplasts transform Transform Protoplasts with Plasmid prepare_protoplasts->transform regenerate Regenerate and Select Transformants transform->regenerate screen Screen for Deletions (Colony PCR) regenerate->screen confirm Confirm Deletion (Sanger Sequencing) screen->confirm end End confirm->end

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the quantification of gene expression levels of this compound biosynthetic genes.

1. RNA Extraction and cDNA Synthesis:

  • RNA Extraction: Isolate total RNA from Streptomyces mycelia grown under specific conditions using a commercial RNA extraction kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

2. qRT-PCR Reaction:

  • Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 16S rRNA), and a SYBR Green-based qPCR master mix.

  • Primer Design: Design primers that amplify a short region (typically 100-200 bp) of the target and reference genes.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

3. Data Analysis:

  • Relative Quantification: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol details the method for quantifying this compound concentration in fermentation broths.

1. Sample Preparation:

  • Extraction: Extract this compound from the fermentation broth by adding a suitable organic solvent (e.g., methanol or a mixture of methanol and water).

  • Centrifugation and Filtration: Centrifuge the mixture to pellet cell debris and filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

2. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (or a buffer) is commonly employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: this compound is detected by UV absorbance at approximately 304 nm.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.

This in-depth guide provides a solid foundation for researchers and professionals working on the genetic regulation of this compound production. A thorough understanding of these complex regulatory networks is paramount for the rational design of strain improvement strategies to enhance the yield of this commercially important antifungal agent. Further exploration into the intricate interplay of these regulatory elements will undoubtedly unlock new avenues for optimizing this compound production and discovering novel bioactive compounds from Streptomyces.

References

The intricate dance of environment and genetics: A technical guide to optimizing natamycin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natamycin, a polyene macrolide antifungal agent produced by several Streptomyces species, is a cornerstone of food preservation and a valuable therapeutic agent. Its biosynthesis is a complex process, intricately regulated by a symphony of environmental cues that directly impact yield and production efficiency. This in-depth technical guide delves into the core environmental factors influencing this compound biosynthesis, providing quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways to empower researchers in their quest for enhanced production.

The Influence of Culture Medium Composition

The composition of the fermentation medium is a critical determinant of this compound yield. The availability and concentration of carbon, nitrogen, and phosphate sources directly influence the metabolic fluxes towards precursor synthesis and the expression of the this compound biosynthetic gene cluster.

Carbon Source: Fueling the Polyketide Assembly Line

The choice and concentration of the carbon source are paramount for providing the primary building blocks for the polyketide chain of this compound, primarily acetyl-CoA and malonyl-CoA.

Quantitative Data on Carbon Source Effects:

Carbon SourceStrainConcentration (g/L)This compound Yield (g/L)Reference
GlucoseStreptomyces natalensis201.58[1]
GlucoseStreptomyces gilvosporeus38.22.45[2]
GlucoseStreptomyces natalensis HDMNTE-0139.72.81[3]
GlucoseStreptomyces natalensis≥ 30Decreased Yield[1]
Sodium Acetate (precursor)Streptomyces natalensis HW-20.2%61.97% increase[4]
Acetic and Propionic Acids (7:1 ratio)S. natalensis NRRL 265123.0

Experimental Protocol: Determining the Optimal Carbon Source Concentration

  • Strain and Pre-culture Preparation:

    • Inoculate a loopful of Streptomyces spores into a 250 mL flask containing 30 mL of seed medium (e.g., yeast extract-malt extract broth).

    • Incubate at 28°C on a rotary shaker at 220 rpm for 24-48 hours.

  • Fermentation Medium Preparation:

    • Prepare a basal fermentation medium containing a fixed concentration of nitrogen sources (e.g., soy peptone, yeast extract), phosphate, and trace elements.

    • Aliquot the basal medium into a series of 250 mL flasks.

    • Add the desired carbon source (e.g., glucose) to each flask to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 50 g/L). Sterilize the carbon source separately and add it to the cooled medium to prevent caramelization.

  • Inoculation and Fermentation:

    • Inoculate each flask with a standardized volume (e.g., 5% v/v) of the pre-culture.

    • Incubate the flasks under controlled conditions (e.g., 28°C, 220 rpm) for a specified period (e.g., 7 days).

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Determine the dry cell weight (DCW) to assess microbial growth.

    • Extract this compound from the fermentation broth using a suitable solvent (e.g., methanol).

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 303 nm.

    • Analyze the residual carbon source concentration to understand its consumption rate.

  • Data Interpretation:

    • Plot this compound yield and DCW against the initial carbon source concentration to identify the optimal level that maximizes production without causing significant carbon catabolite repression.

Nitrogen Source: Building Blocks and Regulatory Signals

Nitrogen sources are essential for the synthesis of amino acids, proteins, and other nitrogenous compounds necessary for cell growth and enzyme production. The type and concentration of the nitrogen source can also act as regulatory signals, influencing the onset and level of secondary metabolite production.

Quantitative Data on Nitrogen Source Effects:

Nitrogen SourceStrainConcentration (g/L)This compound YieldReference
Soy peptone and Yeast extract (High Organic Nitrogen)Streptomyces gilvosporeus F60720 g/L soy peptone, 4.5 g/L yeast extract2.8-fold increase vs. low nitrogen
Soy peptone and Yeast extract (Low Organic Nitrogen)Streptomyces gilvosporeus F6072.0 g/L soy peptone, 0.45 g/L yeast extractBaseline
Glutamate (added at 36h)Streptomyces gilvosporeus GR-2-Significant increase
Glutamine (added at 60h)Streptomyces gilvosporeus GR-2-Significant increase
L-Valine (added at 36h)Streptomyces gilvosporeus ATCC133260.550% increase
Overexpression of glnRStreptomyces gilvosporeus AG-2-20.9% increase (to 1.85 g/L)

Experimental Protocol: Evaluating the Effect of Different Nitrogen Sources

  • Strain and Pre-culture Preparation:

    • Follow the same procedure as described in the carbon source protocol.

  • Fermentation Medium Preparation:

    • Prepare a basal fermentation medium with a fixed, optimal concentration of the carbon source, phosphate, and trace elements.

    • Prepare a series of media, each containing a different nitrogen source (e.g., soy peptone, yeast extract, ammonium sulfate, sodium nitrate) at various concentrations or combinations.

  • Inoculation and Fermentation:

    • Inoculate and incubate the flasks as previously described.

  • Sampling and Analysis:

    • Monitor DCW and this compound concentration over time as described in the carbon source protocol.

  • Data Interpretation:

    • Compare the final this compound yields and production rates across the different nitrogen source conditions to identify the most effective nitrogen source and its optimal concentration.

Phosphate: A Critical Regulator

Phosphate is essential for primary metabolism, including energy production (ATP) and nucleic acid synthesis. However, high concentrations of inorganic phosphate are known to repress the biosynthesis of many secondary metabolites, including this compound. This phenomenon is known as phosphate regulation.

Quantitative Data on Phosphate Effects:

Phosphate (KH₂PO₄) ConcentrationStrainEffect on this compound ProductionReference
> 1 mMStreptomyces natalensisSharp decline
10 mMStreptomyces natalensisComplete repression of biosynthetic gene expression
Overexpression of phoP and phoRStreptomyces gilvosporeus65.0% and 51.2% increase, respectively
Silencing of phoP and phoRStreptomyces gilvosporeusSignificant reduction

Experimental Protocol: Investigating Phosphate Regulation

  • Strain and Pre-culture Preparation:

    • Prepare the pre-culture as previously described.

  • Fermentation Medium Preparation:

    • Prepare a fermentation medium with optimal carbon and nitrogen source concentrations.

    • Create a series of media with varying concentrations of a phosphate source (e.g., KH₂PO₄), ranging from limiting (e.g., 0.1 mM) to high (e.g., 20 mM) concentrations.

  • Inoculation and Fermentation:

    • Inoculate and incubate the flasks under standard conditions.

  • Sampling and Analysis:

    • Measure DCW and this compound concentration at regular intervals.

  • Data Interpretation:

    • Plot the final this compound yield against the initial phosphate concentration to determine the optimal phosphate level and to characterize the repressive effect of high phosphate concentrations.

Physical Fermentation Parameters

Beyond the chemical composition of the medium, physical parameters such as pH, temperature, and dissolved oxygen play a crucial role in creating an optimal environment for both microbial growth and this compound production.

pH

The pH of the fermentation broth affects nutrient uptake, enzyme activity, and cell membrane stability. Maintaining the pH within an optimal range is critical for efficient this compound biosynthesis.

Quantitative Data on pH Effects:

Initial pHStrainThis compound Yield (g/L)Reference
7.0Streptomyces natalensis HDMNTE-012.81
7.8Streptomyces gilvosporeus2.45
5.0 - 6.5 (controlled)Streptomyces sp.-

Experimental Protocol: Determining the Optimal pH

  • Strain and Pre-culture Preparation:

    • Prepare the pre-culture as previously described.

  • Fermentation:

    • Use a bioreactor equipped with a pH probe and an automated acid/base feeding system.

    • Prepare the optimized fermentation medium in the bioreactor.

    • Inoculate the bioreactor with the pre-culture.

    • Run a series of fermentations, each with the pH controlled at a different setpoint (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Sampling and Analysis:

    • Monitor DCW and this compound concentration throughout the fermentation.

  • Data Interpretation:

    • Compare the final this compound yields and productivities at different pH setpoints to identify the optimal pH for production.

Temperature

Temperature influences the rate of enzymatic reactions and microbial growth. Each Streptomyces strain has an optimal temperature range for growth and a potentially different optimal temperature for secondary metabolite production.

Quantitative Data on Temperature Effects:

Temperature (°C)StrainThis compound Yield (g/L)Reference
28Streptomyces natalensis HDMNTE-012.81
28-30General production range-
Two-stage: 30°C for 18h, then 26°CStreptomyces gilvosporeus14.4

Experimental Protocol: Optimizing Fermentation Temperature

  • Strain and Pre-culture Preparation:

    • Prepare the pre-culture as previously described.

  • Fermentation:

    • Set up a series of shake flask fermentations or parallel bioreactor runs.

    • Incubate each set at a different constant temperature (e.g., 24°C, 26°C, 28°C, 30°C, 32°C).

  • Sampling and Analysis:

    • Monitor DCW and this compound concentration over time.

  • Data Interpretation:

    • Determine the optimal temperature for both growth and this compound production. Consider implementing a two-stage temperature strategy if the optimal temperatures for growth and production phases differ.

Dissolved Oxygen (DO)

Streptomyces are aerobic microorganisms, and a sufficient supply of dissolved oxygen is crucial for their growth and the biosynthesis of this compound, which involves several oxygen-dependent enzymatic steps. However, excessive DO can lead to oxidative stress.

Qualitative and Semi-Quantitative Data on Dissolved Oxygen Effects:

DO LevelStrainEffect on Secondary Metabolite ProductionReference
Controlled at saturation during growth phaseStreptomyces clavuligerus2.4-fold increase in cephamycin C yield
Maintained at 50% throughout fermentationStreptomyces clavuligerusLower specific growth rates and cephamycin C yields
Decreased DO levelStreptomyces natalensisSignificant decrease in this compound yield

Experimental Protocol: Investigating the Impact of Dissolved Oxygen

  • Strain and Pre-culture Preparation:

    • Prepare the pre-culture as previously described.

  • Fermentation:

    • Use a bioreactor with a DO probe and control system (e.g., linked to agitation speed and/or aeration rate).

    • Run fermentations with the DO maintained at different constant levels (e.g., 20%, 40%, 60%, 80% of air saturation).

    • Alternatively, implement a dynamic DO control strategy, such as maintaining a high DO level during the initial growth phase and then allowing it to decrease or controlling it at a lower level during the production phase.

  • Sampling and Analysis:

    • Monitor DCW and this compound concentration.

  • Data Interpretation:

    • Correlate the DO levels with growth and this compound production to identify the optimal DO control strategy.

Signaling Pathways and Regulatory Networks

The response of Streptomyces to environmental cues is mediated by complex signaling pathways and regulatory networks. Understanding these pathways provides opportunities for targeted strain engineering to enhance this compound production.

Phosphate Regulation: The PhoR-PhoP Two-Component System

The PhoR-PhoP two-component system is a key player in sensing and responding to phosphate availability. In many Streptomyces species, it plays a crucial role in regulating secondary metabolism. In Streptomyces gilvosporeus, PhoP and PhoR have been shown to be positive regulators of this compound biosynthesis.

PhoR_PhoP_Signaling_Pathway cluster_membrane Cell Membrane PhoR PhoR (Sensor Kinase) PhoP PhoP (Response Regulator) PhoR->PhoP phosphorylates Phosphate_low Low Phosphate Phosphate_low->PhoR activates Phosphate_high High Phosphate Phosphate_high->PhoR inactivates PhoP_P PhoP-P (Phosphorylated) Natamycin_BGC This compound Biosynthetic Gene Cluster (BGC) PhoP_P->Natamycin_BGC positively regulates transcription This compound This compound Biosynthesis Natamycin_BGC->this compound leads to

Caption: The PhoR-PhoP signaling pathway in S. gilvosporeus.

Nitrogen Regulation: The Role of GlnR

GlnR is a global regulator of nitrogen metabolism in Streptomyces. It senses the intracellular nitrogen status and controls the expression of genes involved in nitrogen assimilation and utilization. GlnR has also been shown to directly or indirectly influence the biosynthesis of secondary metabolites, including this compound.

GlnR_Nitrogen_Regulation Nitrogen_rich Nitrogen-rich conditions GlnR GlnR (Global Nitrogen Regulator) Nitrogen_rich->GlnR inactivates/modulates Nitrogen_limited Nitrogen-limited conditions Nitrogen_limited->GlnR activates Nitrogen_metabolism_genes Nitrogen Metabolism Genes (e.g., glnA, amtB) GlnR->Nitrogen_metabolism_genes regulates Glutamate_Glutamine Glutamate & Glutamine Synthesis Nitrogen_metabolism_genes->Glutamate_Glutamine leads to Natamycin_BGC This compound Biosynthetic Gene Cluster (BGC) Glutamate_Glutamine->Natamycin_BGC provides precursors & positive signals This compound This compound Biosynthesis Natamycin_BGC->this compound leads to Experimental_Workflow Start Start: Wild-type or Mutant Strain Media_Screening One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, Phosphate Sources) Start->Media_Screening Statistical_Optimization Statistical Optimization (e.g., Plackett-Burman, Box-Behnken) of key media components Media_Screening->Statistical_Optimization Physical_Param_Optimization Optimization of Physical Parameters in Shake Flasks (pH, Temperature) Statistical_Optimization->Physical_Param_Optimization Bioreactor_Studies Scale-up to Bioreactor Physical_Param_Optimization->Bioreactor_Studies DO_Control Dissolved Oxygen Control Strategy Development Bioreactor_Studies->DO_Control Fed_Batch Fed-Batch Strategy Development (Carbon and/or Nitrogen feeding) DO_Control->Fed_Batch Optimized_Process Optimized this compound Production Process Fed_Batch->Optimized_Process

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Natamycin in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natamycin, also known as pimaricin, is an antifungal agent produced by the bacterium Streptomyces natalensis. It is widely used in the food industry to prevent the growth of yeasts and molds in products such as cheese and yogurt.[1] In biotechnological processes, monitoring the concentration of this compound in culture media is crucial for optimizing production and ensuring product quality.[1] This application note describes a reliable and efficient High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in culture media.

Principle

This method is based on the separation of this compound from other components in the culture medium using reversed-phase HPLC. The sample is first treated with methanol to precipitate proteins and extract this compound.[2][3] After centrifugation and filtration, the clarified supernatant is injected into an HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a small amount of acid.[4] this compound is detected by its characteristic UV absorbance at approximately 304 nm. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.

Data Summary

The following table summarizes the typical quantitative data for the HPLC-UV determination of this compound.

ParameterTypical Value
Chromatographic Conditions
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (30:70, v/v) with 0.1% Glacial Acetic Acid
Flow Rate0.8 mL/min
Injection Volume20 µL
UV Detection Wavelength304 nm
Retention TimeApproximately 6 minutes
Method Validation
Linearity Range0.1 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.047 - 1.65 µg/mL
Limit of Quantification (LOQ)0.143 - 5.51 µg/mL
Accuracy (Recovery)90 - 110%
Precision (RSD)< 2%

Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be protected from light and stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase. A typical concentration range for the calibration curve is 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

2. Sample Preparation from Culture Media

  • Transfer 1 mL of the culture medium sample into a microcentrifuge tube.

  • Add 3 mL of methanol to the tube. Methanol acts to precipitate proteins and extract the this compound.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

3. HPLC-UV Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the data summary table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in duplicate to construct a calibration curve by plotting peak area against concentration.

  • Inject 20 µL of the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Important Considerations:

  • This compound is sensitive to light; therefore, all solutions containing this compound should be protected from direct light by using amber glassware or aluminum foil.

  • Due to the complexity of culture media, it is advisable to run a blank sample (culture medium without this compound) to check for any interfering peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing sample_preparation Start 1. Culture Medium Sample (1 mL) Add_Methanol 2. Add Methanol (3 mL) Start->Add_Methanol Vortex 3. Vortex (1 min) Add_Methanol->Vortex Centrifuge 4. Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Filter 6. Filter (0.45 µm) Collect_Supernatant->Filter End Ready for HPLC Injection Filter->End

References

Application Note: Trace Level Detection of Natamycin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natamycin, also known as pimaricin, is a polyene macrolide antifungal agent produced by Streptomyces natalensis. It is utilized in the food industry to prevent fungal growth on products such as cheese and meats, and in medicine for treating fungal keratitis. Due to regulatory limits on its use in various commodities, sensitive and selective analytical methods are required for its detection at trace levels. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in complex matrices. The described method, which leverages a QuEChERS-based sample preparation, offers high sensitivity and reliability for regulatory monitoring and research applications.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in agricultural commodities using a QuEChERS-based extraction followed by LC-MS/MS detection.

Materials and Reagents
  • This compound standard (analytical grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • C18 solid-phase extraction (SPE) cartridges

  • Primary secondary amine (PSA) sorbent

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate aliquots of the working standard solutions into blank matrix extract. The final concentrations should range from the limit of quantification (LOQ) to a level appropriate for the expected sample concentrations.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.

  • Homogenization: Homogenize a representative 10 g sample of the commodity (e.g., fruit, vegetable) until a uniform consistency is achieved.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent. For matrices with high fatty acid content, 50 mg of C18 sorbent can also be added.[1][3]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transitions Precursor Ion (m/z)
666.3
666.3

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method validation for this compound detection in various agricultural commodities.

Table 1: Method Detection and Quantification Limits

ParameterValue (mg/kg)Reference
Limit of Detection (LOD)0.003
Limit of Quantification (LOQ)0.01

Table 2: Recovery and Precision Data in Spiked Agricultural Commodities

MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Soybean 0.0195.23.5
0.198.72.1
0.5101.31.8
Mandarin 0.0182.24.6
0.185.42.9
0.588.11.5
Hulled Rice 0.01115.42.8
0.1110.21.9
0.5105.61.2
Green Pepper 0.0199.83.1
0.1102.52.4
0.5104.71.1
Potato 0.0192.14.2
0.196.32.7
0.599.51.6

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g sample centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (MgSO4 + PSA) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration Supernatant lc_injection UHPLC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Matrix-Matched Calibration) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship sample Matrix Sample extraction Extraction (QuEChERS) sample->extraction cleanup Sample Cleanup (dSPE) extraction->cleanup separation LC Separation (Analyte Isolation) cleanup->separation ionization ESI (Ion Generation) separation->ionization selection Precursor Ion Selection (Q1) ionization->selection fragmentation Collision-Induced Dissociation (Q2) selection->fragmentation detection Product Ion Detection (Q3) fragmentation->detection quantification Signal Quantification detection->quantification result Concentration Result quantification->result

Caption: Key steps in LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for Using Natamycin to Prevent Fungal Contamination in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent challenge in primary cell culture, often leading to the loss of valuable cells and experimental data. These contaminants, primarily yeasts and molds, can outcompete primary cells for nutrients and release cytotoxic byproducts, compromising the integrity of research. Natamycin, a polyene macrolide antifungal agent, offers a robust solution for the prevention of fungal contamination in primary cell cultures. Its specific mechanism of action, targeting ergosterol in fungal cell membranes, results in high efficacy against a broad spectrum of fungi with minimal cytotoxicity to mammalian cells, which contain cholesterol instead of ergosterol.[1] This document provides detailed application notes and protocols for the effective use of this compound in primary cell lines.

Mechanism of Action

This compound exerts its antifungal effect by binding specifically to ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells.[2] Unlike other polyene antifungals such as amphotericin B, which form pores in the cell membrane leading to leakage and cell death, this compound inhibits fungal growth without permeabilizing the membrane.[2] This unique mechanism of action contributes to its low toxicity profile in mammalian cells. The binding to ergosterol disrupts essential cellular processes, including vacuole fusion, ultimately leading to the inhibition of fungal growth.

cluster_fungus Fungal Cell Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Ergosterol->Fungal Cell Membrane Component of Vacuole Fusion Vacuole Fusion Ergosterol->Vacuole Fusion Required for Fungal Growth Fungal Growth Vacuole Fusion->Fungal Growth Essential for Vacuole Fusion->Fungal Growth Inhibition leads to arrested This compound This compound This compound->Ergosterol Binds to This compound->Vacuole Fusion Inhibits

Caption: Mechanism of action of this compound on fungal cells.

Data Presentation

Antifungal Spectrum and Efficacy

This compound is effective against a wide range of common fungal contaminants in cell culture. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesTypeTypical MIC Range (µg/mL)Reference
Aspergillus spp.Mold0.5 - 6.0[3]
Candida spp.Yeast1.0 - 5.0[3]
Penicillium spp.Mold0.5 - 6.0
Fusarium spp.Mold0.5 - 6.0
Saccharomyces cerevisiaeYeast~1.0 - 5.0
Recommended Working Concentration

Based on available data, a working concentration of 2.5 to 10 µg/mL of this compound in the cell culture medium is recommended as a starting point for preventing fungal contamination in most primary cell lines. A concentration of 10 µg/mL (10 mg/L) has been shown to be effective in plant tissue culture without phytotoxicity.

Cytotoxicity Data

While this compound exhibits low cytotoxicity to mammalian cells, it is crucial to determine the optimal non-toxic concentration for each specific primary cell line.

Cell TypeOrganismAssayCytotoxic ConcentrationReference
Human LymphocytesHumanMitotic Index, Replication Index, Nuclear Division Index≥ 13 µg/mL
Pig HepatocytesPigLDH, MTT, Neutral RedMore cytotoxic than Chloramine-T, less than 8-quinolinol
Non-malignant Prostate CellsHumanProliferation Assay> 10 µM (~6.66 µg/mL)

Note: It is strongly recommended to perform a dose-response experiment to determine the specific cytotoxicity of this compound on your primary cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low solubility in water and aqueous media. Therefore, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mg/mL.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex Vortex Dissolve in DMSO->Vortex Filter Sterilize Filter Sterilize Vortex->Filter Sterilize Aliquot Aliquot Filter Sterilize->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C End End Store at -20°C->End

Caption: Workflow for preparing this compound stock solution.

Protocol for Prophylactic Use of this compound in Primary Cell Culture

This protocol describes the routine addition of this compound to the cell culture medium to prevent fungal contamination.

Materials:

  • Primary cell culture

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (10 mg/mL in DMSO)

Procedure:

  • Thaw a fresh aliquot of the this compound stock solution at room temperature.

  • Determine the desired final concentration of this compound in the culture medium (e.g., 5 µg/mL).

  • Calculate the volume of the this compound stock solution needed to add to your complete culture medium. For example, to prepare 100 mL of medium with 5 µg/mL this compound from a 10 mg/mL stock:

    • (10,000 µg/mL) * V1 = (5 µg/mL) * (100,000 µL)

    • V1 = 50 µL

  • Add the calculated volume of this compound stock solution to the complete culture medium.

  • Mix the medium thoroughly by gentle inversion.

  • Use this this compound-containing medium for all subsequent media changes.

  • Regularly monitor the cell culture for any signs of contamination or changes in cell morphology and proliferation.

Protocol for Determining the Optimal Non-Toxic Concentration of this compound

It is essential to determine the highest concentration of this compound that does not adversely affect the viability and proliferation of your specific primary cell line.

Materials:

  • Primary cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL in DMSO)

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT, XTT, or PrestoBlue™)

Procedure:

  • Seed the primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow the cells to adhere and recover overnight.

  • Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µg/mL). Include a vehicle control (medium with the equivalent highest concentration of DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to your typical culture duration (e.g., 24, 48, and 72 hours).

  • At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability compared to the untreated control. This will be your optimal working concentration for fungal prevention.

Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Viability Assay Perform Viability Assay Incubate->Perform Viability Assay Analyze Data Analyze Data Perform Viability Assay->Analyze Data Determine Optimal Concentration Determine Optimal Concentration Analyze Data->Determine Optimal Concentration End End Determine Optimal Concentration->End

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Stability and Storage

This compound is a stable compound when handled and stored correctly.

  • Powder: Store at 2-8°C, protected from light and moisture.

  • Stock Solution (in DMSO): Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • In Culture Medium: this compound is relatively stable in culture medium at 37°C for at least 3-4 days. However, it is sensitive to light, so culture flasks and plates should be kept in the dark as much as possible.

Conclusion

This compound is a highly effective and safe antifungal agent for the prevention of fungal contamination in primary cell cultures. Its specific mode of action targeting ergosterol makes it minimally toxic to mammalian cells. By following the provided protocols for stock solution preparation, prophylactic use, and cytotoxicity testing, researchers can significantly reduce the risk of fungal contamination and ensure the integrity and reproducibility of their experimental results. It is imperative that each laboratory validates the optimal, non-toxic working concentration of this compound for their specific primary cell lines to achieve the best outcomes.

References

Application Notes & Protocols: Natamycin as a Selection Agent in Fungal Genetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natamycin, a polyene macrolide antibiotic, serves as a potent and selective agent for fungal genetics research. Its unique mechanism of action and broad-spectrum antifungal activity make it a valuable tool for selecting transformed fungal strains. This document provides detailed application notes and protocols for the effective use of this compound as a selection agent.

Introduction

This compound, also known as pimaricin, is an antifungal compound produced by Streptomyces natalensis.[1] It exhibits a broad spectrum of activity against yeasts and molds by specifically binding to ergosterol, a key component of fungal cell membranes.[1][2][3][4] This interaction inhibits fungal growth without causing membrane permeabilization, a mechanism distinct from other polyene antibiotics like nystatin and filipin. This compound's mode of action involves the inhibition of amino acid and glucose transport proteins, leading to a loss of nutrient transport across the plasma membrane. Due to the absence of ergosterol in bacterial cell membranes, this compound is ineffective against bacteria, making it an excellent selective agent in mixed microbial cultures.

Mechanism of Action

The selective antifungal activity of this compound is attributed to its high affinity for ergosterol. The binding of this compound to ergosterol is irreversible and leads to the formation of a polyene-sterol complex. This complex disrupts essential cellular processes that are dependent on the proper function of ergosterol-rich membrane domains, such as vacuolar fusion and fission, ultimately leading to the cessation of fungal growth.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol TransportProteins Amino Acid & Glucose Transporters Growth_Inhibition Fungal Growth Inhibition TransportProteins->Growth_Inhibition Leads to This compound This compound This compound->Ergosterol Binds to This compound->TransportProteins Inhibits

Caption: Mechanism of action of this compound on fungal cells.

Data Presentation: Efficacy of this compound

The minimum inhibitory concentration (MIC) of this compound varies among different fungal species. The following tables summarize the effective concentrations of this compound against a range of common laboratory and clinical fungal strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Aspergillus flavus4 - 64
Aspergillus fumigatus4
Aspergillus carbonarius0.05 - 0.1
Candida albicans1.6 - 12.5
Fusarium spp.MIC90 of 4
Penicillium digitatum1.54
Penicillium expansum1.14
Saccharomyces cerevisiae1 - 5
Yarrowia lipolytica20 ppm (20 µg/mL)

Table 2: this compound Concentration for Inhibition of Fungal Growth in Various Applications

ApplicationFungal TargetThis compound ConcentrationReference(s)
Food Preservation (Cheese)Molds and Yeasts20 mg/kg (20 ppm)
Wine Spoilage ControlSaccharomyces bayanus5 - 10 mg/L (5 - 10 ppm)
Plant Tissue CultureVarious Fungi10 mg/L (10 ppm)
Experimental KeratomycosisCandida albicans5% suspension

Experimental Protocols

This compound has low solubility in water. Therefore, a stock solution is typically prepared in an organic solvent.

Materials:

  • This compound powder (pharmaceutical grade)

  • Dimethyl sulfoxide (DMSO) or 85% (v/v) DMSO-water

  • Sterile microcentrifuge tubes

  • Sterile, light-proof storage container

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or 85% DMSO-water to achieve the desired stock concentration (e.g., 5 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution in a light-proof container at -20°C. The stock solution should be freshly made prior to use for optimal activity.

start Start weigh Weigh this compound Powder start->weigh add_solvent Add DMSO or 85% DMSO-water weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex store Store at -20°C in Light-Proof Container vortex->store end End store->end start Start mic_det Determine MIC of This compound for Wild-Type Strain start->mic_det transform Perform Fungal Transformation mic_det->transform select Plate on Media with Selective Concentration of this compound transform->select incubate Incubate Plates select->incubate verify Isolate and Verify Transformants incubate->verify end End verify->end

References

Application of Natamycin in Plant Tissue Culture for Fungal Growth Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable plant material and experimental setbacks.[1][2] Natamycin, a polyene macrolide antibiotic produced by Streptomyces natalensis, presents a promising solution for controlling fungal growth in vitro.[3][4] It exhibits broad-spectrum antifungal activity at low concentrations and is particularly effective against a wide range of filamentous fungi and yeasts commonly encountered as contaminants in plant tissue culture.[1] A key advantage of this compound is its specific mode of action, targeting ergosterol in fungal cell membranes, a component absent in plant and bacterial cells, thus ensuring minimal phytotoxicity and no effect on beneficial bacteria like Agrobacterium tumefaciens.

Mechanism of Action

This compound exerts its antifungal effect by binding specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts the membrane's integrity and fluidity, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth. This targeted action makes it a selective and effective fungicide for use in plant tissue culture.

Data Presentation

The following tables summarize quantitative data on the efficacy and phytotoxicity of this compound in plant tissue culture, primarily based on studies with rice (Oryza sativa) and Arabidopsis thaliana.

Table 1: Antifungal Efficacy of this compound

Fungal SpeciesThis compound Concentration (mg/L)Growth InhibitionMediumReference
Aspergillus niger10CompletePDA, MS, N6
Penicillium sp.10CompletePDA, MS, N6
Fusarium sp.10CompletePDA, MS, N6
Rhizopus arrhizus10CompletePDA, MS, N6
Various lab contaminants10CompletePDA, MS, N6
Colletotrichum acutatum0.526 - 1.996 (µg/ml)EC50-

PDA: Potato Dextrose Agar, MS: Murashige and Skoog medium, N6: Chu (N6) medium

Table 2: Phytotoxicity Assessment of this compound

Plant SpeciesThis compound Concentration (mg/L)Parameter AssessedEffectReference
Rice (Oryza sativa)10Seed Germination RateNo significant difference
Rice (Oryza sativa)10Seedling Root LengthNo significant difference
Rice (Oryza sativa)10Callus Induction RateNo significant difference
Rice (Oryza sativa)10Callus Proliferation RateNo significant difference
Arabidopsis thaliana10Seed Germination RateNo significant difference
Arabidopsis thaliana10Seedling Root LengthNo significant difference
Strawberry500 - 1000 (dip)Plant VigorNo stunting or phytotoxicity

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in plant tissue culture media.

Materials:

  • This compound powder (ensure purity >95%)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

  • Sterile distilled water

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Ensure the powder is completely dissolved. Gentle vortexing may be applied.

  • Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the sterile stock solution at -20°C for future use. The solution is stable for several weeks when stored properly.

Protocol 2: Incorporation of this compound into Plant Tissue Culture Medium

This protocol outlines the steps for adding this compound to sterile plant tissue culture medium.

Materials:

  • Autoclaved plant tissue culture medium (e.g., MS, N6)

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile petri dishes or culture vessels

  • Laminar flow hood

Procedure:

  • Prepare and autoclave the desired plant tissue culture medium.

  • Allow the autoclaved medium to cool to a handleable temperature (approximately 50-60°C) in a water bath within a laminar flow hood.

  • Thaw the frozen this compound stock solution at room temperature.

  • Add the appropriate volume of the sterile this compound stock solution to the molten agar medium to achieve the desired final concentration (e.g., 10 mg/L).

  • Gently swirl the medium to ensure even distribution of the this compound.

  • Dispense the this compound-containing medium into sterile petri dishes or culture vessels.

  • Allow the medium to solidify completely before use.

Protocol 3: Testing the Efficacy of this compound against Fungal Contaminants

This protocol provides a method to assess the antifungal activity of this compound against specific fungal isolates.

Materials:

  • Fungal cultures of interest

  • Sterile distilled water

  • Hemocytometer or spectrophotometer

  • Petri dishes containing solidified plant tissue culture medium with and without this compound (from Protocol 2)

  • Sterile spreaders

  • Laminar flow hood

Procedure:

  • Prepare a spore suspension of the fungal culture in sterile distilled water.

  • Adjust the spore concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

  • In a laminar flow hood, pipette a known volume (e.g., 100 µL) of the fungal spore suspension onto the surface of the control (this compound-free) and this compound-containing agar plates.

  • Evenly spread the spore suspension over the agar surface using a sterile spreader.

  • Seal the petri dishes with parafilm and incubate them at an appropriate temperature for fungal growth (e.g., 25-28°C).

  • Observe the plates daily for fungal growth.

  • Record the presence or absence of fungal growth on both control and treatment plates over a period of up to two weeks. The effectiveness of this compound is determined by the inhibition of fungal growth on the treated plates compared to the control.

Visualizations

G cluster_workflow Experimental Workflow: this compound in Plant Tissue Culture prep_stock Prepare this compound Stock Solution (10 mg/mL in DMSO) sterilize_stock Filter Sterilize Stock Solution (0.22 µm) prep_stock->sterilize_stock add_this compound Add this compound Stock to Cooled Medium (Final Conc. 10 mg/L) sterilize_stock->add_this compound prep_media Prepare and Autoclave Plant Tissue Culture Medium cool_media Cool Medium to 50-60°C prep_media->cool_media cool_media->add_this compound pour_plates Pour Medium into Sterile Plates/Vessels add_this compound->pour_plates explant_culture Inoculate Plant Explants pour_plates->explant_culture incubation Incubate Cultures explant_culture->incubation observation Observe for Fungal Contamination and Phytotoxicity incubation->observation

Caption: Experimental workflow for using this compound in plant tissue culture.

G cluster_mechanism Mechanism of Action of this compound This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Disruption Membrane Disruption & Permeability Alteration This compound->Disruption Membrane Fungal Cell Membrane Leakage Leakage of Cellular Components Disruption->Leakage Growth_Inhibition Fungal Growth Inhibition Leakage->Growth_Inhibition

Caption: Signaling pathway of this compound's antifungal action.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Natamycin for Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus species are opportunistic fungal pathogens that can cause a range of diseases in humans, from allergic reactions to life-threatening systemic infections, particularly in immunocompromised individuals. Natamycin, a polyene macrolide antifungal agent, is used as a topical treatment for fungal infections and is also widely used as a food preservative.[1][2] Its antifungal activity stems from its ability to bind specifically to ergosterol, a primary sterol in the fungal cell membrane, which leads to the inhibition of fungal growth.[1][2][3] Unlike other polyenes, this compound does not cause membrane permeabilization but rather inhibits amino acid and glucose transport.

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial in vitro method to quantify the effectiveness of an antifungal agent against a specific fungus. This application note provides a detailed protocol for determining the MIC of this compound against Aspergillus species, primarily based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 standard and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.1 guidelines.

Principle

The broth microdilution method involves challenging a standardized inoculum of Aspergillus conidia with serial twofold dilutions of this compound in a microtiter plate. Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.

Materials and Reagents

  • Aspergillus isolate(s) for testing

  • This compound (pharmaceutical-grade powder)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Sterile 0.85% saline with 0.05% Tween 80

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile reservoirs

Experimental Protocols

The following protocols are based on the CLSI M38 and EUCAST guidelines for antifungal susceptibility testing of filamentous fungi.

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to the low solubility of this compound in water, DMSO is necessary for initial solubilization.

  • Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for the serial dilutions.

  • Culture the Aspergillus isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to obtain sufficient sporulation.

  • Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.

  • Transfer the upper suspension of conidia to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (CLSI) or 2 x 10⁵ to 5 x 10⁵ CFU/mL (EUCAST) using a spectrophotometer (measuring optical density at 530 nm and correlating to a previously established standard curve) or by direct counting with a hemocytometer. This suspension will be further diluted in the test wells.

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as the growth control and will contain 200 µL of RPMI 1640 without any antifungal agent.

  • Add 200 µL of the highest concentration of the this compound working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a negative control (no drug, no inoculum).

  • Add 100 µL of the standardized Aspergillus inoculum to each well from 1 to 10 and to the growth control well (well 12). This will bring the final volume in these wells to 200 µL and will dilute the drug concentrations and the inoculum by a factor of two.

  • Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours.

  • After incubation, visually inspect the wells for fungal growth. The growth control well (well 12) should show distinct turbidity or a visible pellet. The negative control well (well 11) should remain clear.

  • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth.

Data Presentation

The results of the MIC determination can be summarized in the following tables.

Table 1: MIC of this compound against Aspergillus Species

Aspergillus SpeciesStrain IDThis compound MIC (µg/mL)
A. fumigatusAF-014
A. flavusAFL-018
A. nigerAN-014
A. terreusAT-0116

Table 2: Quality Control (QC) Results

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
A. flavus ATCC 204304This compound(Not yet established by CLSI/EUCAST)2
C. parapsilosis ATCC 22019Amphotericin B0.25 - 2.00.5
C. krusei ATCC 6258Amphotericin B0.5 - 4.01.0

Visualizations

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Aspergillus_Culture 1. Culture Aspergillus on Agar Inoculum_Prep 3. Prepare Aspergillus Inoculum Aspergillus_Culture->Inoculum_Prep Natamycin_Stock 2. Prepare this compound Stock Solution Serial_Dilution 4. Perform Serial Dilutions of this compound in Microplate Natamycin_Stock->Serial_Dilution Inoculation 5. Inoculate Microplate with Aspergillus Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 6. Incubate at 35°C for 48-72h Inoculation->Incubation Visual_Reading 7. Visually Read the Plate Incubation->Visual_Reading MIC_Determination 8. Determine the MIC Visual_Reading->MIC_Determination

Caption: Workflow for MIC Determination of this compound against Aspergillus.

Natamycin_Mechanism This compound This compound Binding Specific Binding This compound->Binding Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->Binding Inhibition Inhibition of Amino Acid and Glucose Transport Binding->Inhibition Growth_Arrest Fungal Growth Arrest Inhibition->Growth_Arrest

Caption: Mechanism of Action of this compound against Fungi.

Troubleshooting

  • No growth in the control well: This could be due to a non-viable inoculum or improper incubation conditions. Re-culture the isolate and verify incubator temperature.

  • Contamination: Observe for any unexpected microbial growth. Use aseptic techniques throughout the procedure.

  • Precipitation of this compound: this compound has low aqueous solubility. Ensure the stock solution in DMSO is properly prepared and that the final concentration of DMSO in the wells is low (typically ≤1%) to avoid toxicity to the fungus.

  • "Skipped" wells (growth in higher concentrations but not in lower ones): This can be due to technical errors in dilution, contamination, or paradoxical growth. Repeat the assay with care.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound against Aspergillus species. Adherence to established guidelines such as those from CLSI and EUCAST is critical for obtaining reliable and comparable results. This information is vital for understanding the in vitro efficacy of this compound and can inform its clinical and industrial applications.

References

Application Note: High-Throughput Screening of Natamycin Efficacy Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. This heightened resistance is attributed to the complex architecture of the biofilm, including the extracellular matrix, which can limit drug penetration. Natamycin, a polyene antifungal, is a widely used agent with a broad spectrum of activity against yeasts and molds.[1][2] Its primary mechanism of action involves binding specifically to ergosterol, a key component of the fungal cell membrane, thereby disrupting membrane integrity and inhibiting fungal growth.[1][2][3] This application note provides a detailed protocol for assessing the efficacy of this compound against fungal biofilms in a high-throughput 96-well plate format, enabling researchers to determine its inhibitory and eradication concentrations.

Principle

This protocol outlines a method to form fungal biofilms in a 96-well microtiter plate and subsequently quantify the effect of this compound on both biofilm formation (inhibition) and pre-formed biofilms (eradication). The efficacy of this compound is assessed using two primary methods: crystal violet (CV) staining to quantify total biofilm biomass and a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, to determine the metabolic activity of the fungal cells within the biofilm.

Materials and Reagents

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Sabouraud Dextrose Broth)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95% v/v) or Acetic Acid (33% v/v)

  • XTT salt solution

  • Menadione solution

  • Microplate reader

  • Inverted microscope (optional)

Experimental Protocols

Protocol 1: Fungal Biofilm Formation
  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Inoculate a single colony into liquid medium and incubate overnight at the optimal temperature with shaking.

  • Cell Suspension: Harvest the fungal cells by centrifugation, wash twice with sterile PBS, and resuspend in the appropriate growth medium. Adjust the cell density to 1 x 10^6 cells/mL.

  • Biofilm Formation: Dispense 100 µL of the fungal cell suspension into the wells of a 96-well microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time may need to be optimized depending on the fungal species and strain.

Protocol 2: Determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
  • Serial Dilutions of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in the growth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-toxic to the fungal cells (typically ≤1%).

  • Treatment: Add 100 µL of the diluted this compound solutions to the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum (1 x 10^6 cells/mL) to each well.

  • Controls: Include a positive control (fungal cells in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification: After incubation, proceed with biofilm quantification using Crystal Violet Staining (Protocol 4) and/or XTT Assay (Protocol 5).

Protocol 3: Determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound
  • Pre-formed Biofilms: Form biofilms as described in Protocol 1.

  • Wash: After the biofilm formation period, gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Treatment: Add 200 µL of the serially diluted this compound solutions to the wells containing the pre-formed biofilms.

  • Controls: Include a positive control (biofilm with medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for another 24 hours.

  • Quantification: After incubation, proceed with biofilm quantification using Crystal Violet Staining (Protocol 4) and/or XTT Assay (Protocol 5).

Protocol 4: Quantification of Biofilm Biomass by Crystal Violet (CV) Staining
  • Wash: Gently wash the wells of the microtiter plate twice with sterile PBS to remove planktonic cells.

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 5-10 minutes at room temperature.

  • Wash: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Transfer 100 µL of the destaining solution to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.

Protocol 5: Quantification of Biofilm Metabolic Activity by XTT Assay
  • Wash: Gently wash the wells with pre-formed and treated biofilms twice with sterile PBS.

  • XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use. For each plate, mix XTT salt solution with the menadione solution. The final concentration of XTT and menadione will need to be optimized.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 30 minutes to 3 hours. The incubation time should be optimized based on the fungal species.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.

Data Presentation

The quantitative data obtained from the crystal violet and XTT assays can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Biofilm Formation (MBIC)

This compound (µg/mL)Biofilm Biomass (OD 570nm)% Inhibition (Biomass)Metabolic Activity (OD 450nm)% Inhibition (Metabolic Activity)
0 (Control)00
Concentration 1
Concentration 2
Concentration 3
...

Table 2: Effect of this compound on Pre-formed Biofilms (MBEC)

This compound (µg/mL)Biofilm Biomass (OD 570nm)% Reduction (Biomass)Metabolic Activity (OD 450nm)% Reduction (Metabolic Activity)
0 (Control)00
Concentration 1
Concentration 2
Concentration 3
...

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Assay cluster_quant Quantification cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculum Adjustment Inoculum Adjustment Fungal Culture->Inoculum Adjustment Biofilm Formation (96-well plate) Biofilm Formation (96-well plate) Inoculum Adjustment->Biofilm Formation (96-well plate) This compound Dilution This compound Dilution Treatment with this compound Treatment with this compound This compound Dilution->Treatment with this compound Biofilm Formation (96-well plate)->Treatment with this compound Crystal Violet Staining Crystal Violet Staining Treatment with this compound->Crystal Violet Staining XTT Assay XTT Assay Treatment with this compound->XTT Assay Absorbance Reading Absorbance Reading Crystal Violet Staining->Absorbance Reading XTT Assay->Absorbance Reading Data Interpretation Data Interpretation Absorbance Reading->Data Interpretation

Caption: Experimental workflow for testing this compound efficacy against fungal biofilms.

Simplified Fungal Biofilm Formation Signaling Pathway

biofilm_pathway cluster_biofilm_phenotypes Biofilm Phenotypes Environmental Cues Environmental Cues Cell Surface Receptors Cell Surface Receptors Environmental Cues->Cell Surface Receptors Signal Transduction Signal Transduction Cell Surface Receptors->Signal Transduction Transcription Factors Transcription Factors Signal Transduction->Transcription Factors Adhesion Adhesion Transcription Factors->Adhesion Extracellular Matrix Production Extracellular Matrix Production Transcription Factors->Extracellular Matrix Production Filamentation (in dimorphic fungi) Filamentation (in dimorphic fungi) Transcription Factors->Filamentation (in dimorphic fungi)

Caption: Simplified signaling pathway leading to fungal biofilm formation.

References

Application Notes and Protocols for Natamycin Incorporation into Polymer Films for Antifungal Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natamycin, a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely used antifungal agent in the food and medical industries.[1][2] Its efficacy against a broad spectrum of yeasts and molds, coupled with its low solubility in water and minimal absorption by the human body, makes it an excellent candidate for surface applications.[1][3] Incorporating this compound into polymer films creates active surfaces that can prevent fungal growth, thereby extending the shelf life of food products and providing a protective barrier on medical devices.[4] These application notes provide detailed protocols for the incorporation of this compound into various polymer films and the subsequent characterization of their antifungal properties.

This compound's primary mechanism of action involves binding specifically to ergosterol, a crucial component of fungal cell membranes. This binding disrupts membrane integrity and function, leading to the inhibition of fungal growth. Unlike some other polyene antifungals, this compound does not cause pore formation, but rather interferes with essential cellular processes like nutrient transport and vesicle fusion.

Data Presentation: Properties of this compound-Incorporated Polymer Films

The following tables summarize quantitative data from various studies on the physical properties, this compound release, and antifungal efficacy of different polymer films incorporating this compound.

Table 1: Physical and Mechanical Properties of this compound-Polymer Films

Polymer MatrixThis compound Conc.Film Thickness (μm)Tensile Strength (MPa)Elongation at Break (%)Water Vapor Permeability (g·cm/m²·h·Pa)Oxygen Permeability (g·cm/m²·h·Pa)Reference
Cassava Starch/Chitosanwith this compound-Increased-4.12 x 10⁻⁷3.64 x 10⁻¹³
Gelatinwith Nata-Z/C NPs-30.5 ± 3.2 to 51.4 ± 3.00.225 ± 0.087 to 0.685 ± 0.103--
Chitosan0.6% (w/w)38 - 51----
Methylcellulose0.3% (w/w)56 - 76----

Table 2: this compound Release from Polymer Films

Polymer MatrixThis compound Conc.Release MediumTemperature (°C)Diffusion Coefficient (cm²/s)% Release (Time)Reference
EVA3%Water4--
PCL3%Water4--
EVA5%Water4-47% (saturation)
PCL5%Water4-59% (saturation)
Chitosan0.6% (w/w)Ethanol 95%403.61 x 10⁻¹³<15% (equilibrium)
Methylcellulose0.3% (w/w)Ethanol 95%403.20 x 10⁻⁸~90% (12 h)
Alginate4-8 g/100g Water-2.6 x 10⁻¹¹ to 2.5 x 10⁻¹²-
Alginate/Chitosan4-8 g/100g Water-Hindered release-
PA/PE-1 Film-Water4-Slower in first 72h
PA/PE-1 Film-Water23-Max: 0.79 mg/dm²
PA/PE-1 Film-Water30-Max: 0.62 mg/dm²

Table 3: Antifungal Efficacy of this compound-Polymer Films

Polymer MatrixThis compound Conc.Test OrganismInhibition Zone (mm)Log Reduction (CFU/g)Reference
EVA3%Alternaria tenuissima, Aspergillus niger, Penicillium olsonii~15.0-
PCL3%Alternaria tenuissima, Aspergillus niger, Penicillium olsonii~15.0-
EVA5%Alternaria tenuissima, Aspergillus niger, Penicillium olsonii~30.0-
PCL5%Alternaria tenuissima, Aspergillus niger, Penicillium olsonii~30.0-
Chitosan0.6% (w/w)Yeasts and Molds on cheese-7.91
PVOH/MC/CNC2.5%S. cerevisiae, K. lactis, R. stolonifer, A. niger, A. alternata, F. semitectum~35-
Hydroxyethylcellulose1 mg/dm²P. commune on cheese-4.15
LDPE-g-AA49.87 µg/cm²P. chrysogenum>60% mycelium inhibition-

Experimental Protocols

Protocol 1: Preparation of this compound-Incorporated Polymer Films by Solvent Casting

This protocol is a general method adaptable for various polymers like chitosan, methylcellulose, polyvinyl alcohol (PVOH), and alginate.

Materials:

  • Polymer (e.g., Chitosan, Methylcellulose)

  • Solvent (e.g., 1% Acetic Acid for Chitosan, Water-Ethanol for Methylcellulose)

  • Plasticizer (e.g., Glycerol)

  • This compound powder

  • Petri dishes or casting plates

  • Magnetic stirrer with hot plate

  • Drying oven or controlled environment chamber

Procedure:

  • Polymer Solution Preparation:

    • For Chitosan (1.5% w/v): Dissolve 1.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution.

    • For Methylcellulose (3% w/v): Mix 3 g of methylcellulose in 100 mL of a 50:50 (v/v) water-ethanol solution.

    • Stir the solution at a controlled temperature (e.g., 80°C) for 2 hours, then continue stirring at room temperature for 12 hours until the polymer is fully dissolved.

  • Addition of Plasticizer: Add a plasticizer, such as glycerol, to the polymer solution (e.g., 0.2 g/g of biopolymer for chitosan, 0.4 g/g for methylcellulose) and stir until homogeneously mixed.

  • Incorporation of this compound:

    • Cool the polymer solution to room temperature.

    • Disperse the desired amount of this compound (e.g., to a final concentration of 0.01% w/v) into the solution under continuous stirring until a uniform suspension is achieved. Note: Higher concentrations may affect film transparency.

  • Casting and Drying:

    • Pour a specific volume of the this compound-polymer solution onto a level casting plate or petri dish.

    • Dry the cast solution at a controlled temperature (e.g., 30°C) for 12-24 hours or until the solvent has completely evaporated.

    • Carefully peel the dried film from the casting surface.

Protocol 2: Preparation of this compound-Incorporated Polymer Films by Melt Mixing

This method is suitable for thermoplastic polymers such as Ethylene-vinyl acetate (EVA) and Polycaprolactone (PCL).

Materials:

  • Polymer pellets (EVA or PCL)

  • This compound powder

  • Internal mixer or twin-screw extruder

  • Compression molding machine

Procedure:

  • Pre-mixing: Dry-blend the polymer pellets with the desired percentage of this compound powder (e.g., 3% or 5% by weight).

  • Melt Mixing:

    • Feed the pre-mixed material into an internal mixer or extruder.

    • Process the mixture at a temperature above the melting point of the polymer until a homogeneous blend is obtained.

  • Film Formation:

    • Take the molten blend and place it in a pre-heated mold of a compression molding machine.

    • Apply pressure to form a film of the desired thickness.

    • Cool the mold under pressure to solidify the film.

    • Remove the film from the mold.

Protocol 3: this compound Release Kinetics Study

This protocol describes how to measure the release of this compound from the polymer film into a food simulant.

Materials:

  • This compound-incorporated polymer film samples of known dimensions

  • Food simulant (e.g., distilled water, 95% ethanol)

  • Sealed containers (e.g., glass vials)

  • Incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Cut the film into samples of a specific size (e.g., 20 x 10 mm).

  • Immerse each film sample in a known volume of the food simulant (e.g., 10 mL) in a sealed container.

  • Incubate the samples at a controlled temperature (e.g., 4°C for water, or 10, 20, 40°C for ethanol).

  • At predetermined time intervals, withdraw an aliquot of the simulant.

  • Analyze the concentration of this compound in the aliquot using a UV-Vis spectrophotometer (at the maximum absorbance wavelength for this compound) or by HPLC.

  • Replenish the withdrawn volume with fresh simulant to maintain a constant volume.

  • Continue the measurements until the concentration of this compound in the simulant reaches a plateau, indicating equilibrium.

  • Calculate the cumulative amount of this compound released per unit area of the film over time.

Protocol 4: Antifungal Activity Assessment by Agar Diffusion Assay

This protocol determines the antifungal efficacy of the films by measuring the zone of inhibition against a target microorganism.

Materials:

  • This compound-incorporated polymer film discs of a specific diameter

  • Target fungal strains (e.g., Aspergillus niger, Penicillium olsonii)

  • Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile petri dishes

  • Fungal spore suspension of a known concentration

  • Incubator

Procedure:

  • Prepare Inoculated Plates:

    • Pour molten sterile agar medium into petri dishes and allow it to solidify.

    • Prepare a fungal spore suspension and adjust its concentration.

    • Spread a known volume of the fungal spore suspension evenly over the surface of the agar plates.

  • Application of Films:

    • Cut circular discs from the this compound-incorporated film and a control film (without this compound).

    • Aseptically place one disc in the center of each inoculated agar plate.

  • Incubation:

    • Incubate the plates at a suitable temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 7 days).

  • Measurement:

    • After incubation, measure the diameter of the clear zone of inhibition around the film disc where no fungal growth is observed.

    • A larger diameter indicates greater antifungal activity.

Visualizations

Antifungal Mechanism of this compound

Natamycin_Mechanism cluster_fungal_cell Fungal Cell membrane Fungal Cell Membrane (with Ergosterol) cytoplasm Cytoplasm inhibition Inhibition of Membrane Function membrane->inhibition leads to vacuole Vacuole transport Nutrient Transport (Amino Acids, Glucose) This compound This compound binding Binds to Ergosterol This compound->binding binding->membrane disruption Disruption of: - Vacuole Fusion - Nutrient Transport inhibition->disruption growth_inhibition Fungal Growth Inhibition disruption->growth_inhibition Experimental_Workflow cluster_prep Film Preparation cluster_analysis Analysis start Start: Select Polymer and this compound Concentration dissolution Polymer Dissolution / Melt Blending start->dissolution incorporation This compound Incorporation dissolution->incorporation casting Solvent Casting / Compression Molding incorporation->casting drying Drying / Cooling casting->drying characterization Film Characterization drying->characterization physical Physical/Mechanical Properties (Thickness, Tensile Strength) characterization->physical release This compound Release Kinetics (UV-Vis/HPLC) characterization->release antifungal Antifungal Efficacy (Agar Diffusion Assay) characterization->antifungal end End: Optimized Antifungal Film physical->end release->end antifungal->end

References

Application Note: Solid-Phase Extraction of Natamycin from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

AN-SPE-NAT01

Introduction

Natamycin (pimaricin) is a polyene macrolide antibiotic used as a natural antifungal agent in the food industry and for topical therapeutic applications.[1] Accurate quantification of this compound in complex biological matrices such as plasma, serum, and food products is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessment. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and preconcentration of this compound from these complex samples, enabling more sensitive and reliable analysis by downstream methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma and discusses its application to other biological samples.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while the impurities are washed away. The purified analyte is then eluted with a suitable solvent. For this compound, a hydrophilic-lipophilic balanced (HLB) sorbent is effective for its extraction from aqueous matrices.[1]

Experimental

Materials and Reagents

  • This compound reference standard

  • Amphotericin B (Internal Standard, IS)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Ammonium acetate

  • Ammonia solution, 0.1%

  • Oasis HLB 3 cc, 60 mg SPE cartridges

  • Blank human plasma

Instrumentation

  • Analytical balance

  • pH meter

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system

Sample Preparation

For plasma samples, a 20 µL aliquot of the internal standard working solution is added to the plasma sample. Subsequently, 750 µL of 0.1% ammonia solution is added. For food samples like cheese, an initial extraction with a methanol/water solution (e.g., 2:1 v/v) is performed, followed by centrifugation to remove precipitated proteins and fats.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological samples.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Amphotericin B) Sample->Add_IS Add_NH3 Add 0.1% Ammonia Solution Add_IS->Add_NH3 Condition 1. Condition Cartridge (Methanol, Ultrapure Water) Add_NH3->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash Cartridge (Ultrapure Water) Load->Wash1 Wash2 4. Wash Cartridge (5% Aqueous Methanol) Wash1->Wash2 Elute 5. Elute this compound (Methanol) Wash2->Elute Dry Dry Eluate (under vacuum) Elute->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for this compound extraction.

Results and Discussion

The described SPE protocol, when coupled with LC-MS/MS analysis, provides excellent recovery and sensitivity for the determination of this compound in complex biological matrices. The use of an internal standard, such as amphotericin B, helps to correct for any variability during the extraction process and instrumental analysis.

Quantitative Performance Data

The following table summarizes the quantitative performance of the SPE-LC-MS/MS method for this compound in human plasma.

ParameterConcentrationValue
Recovery 12.5 ng/mL72.37%
400 ng/mL84.10%
Linearity (r²) 6.25–400.0 ng/mL>0.9981
Limit of Detection (LOD) -3.12 ng/mL
Limit of Quantification (LOQ) -6.25 ng/mL

The high recovery rates and low limits of detection and quantification demonstrate the effectiveness of this method for trace analysis of this compound. The method has been validated according to FDA guidelines, ensuring its accuracy and precision. For cheese samples, recovery rates between 87% and 98% have been reported with a determinability of 0.05 mg/kg using SPE.

Detailed Protocol: SPE of this compound from Plasma

This protocol is based on a validated method for the determination of this compound in rabbit and human plasma.

1. Preparation of Standard and Quality Control (QC) Samples

1.1. Prepare a 1 mg/mL stock solution of this compound in methanol and a 1 mg/mL stock solution of amphotericin B (IS) in DMSO. 1.2. Prepare working standards of this compound and IS by further dilution in methanol. 1.3. Spike appropriate volumes of the this compound working standard into 200 µL of blank human plasma to create calibration standards (e.g., 6.25–400 ng/mL) and QC samples (e.g., 7.5, 12.5, 125, and 375 ng/mL). 1.4. Add 20 µL of a 20 µg/mL IS working solution to all calibration and QC samples.

2. Sample Pretreatment

2.1. To 200 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution. 2.2. Add 750 µL of 0.1% ammonia solution to the sample mixture. 2.3. Vortex the sample for 30 seconds.

3. Solid-Phase Extraction

3.1. Conditioning: Condition an Oasis HLB 3 cc, 60 mg SPE cartridge by sequentially passing 2.0 mL of methanol followed by 1.0 mL of ultrapure water. Do not allow the cartridge to dry out. 3.2. Loading: Load the pretreated plasma sample mixture onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate. 3.3. Washing: 3.3.1. Wash the cartridge with 1.0 mL of ultrapure water. 3.3.2. Wash the cartridge with 1.0 mL of 5% aqueous methanol. 3.4. Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvents. 3.5. Elution: Elute the this compound and IS from the cartridge with 2.0 mL of methanol into a clean collection tube.

4. Post-Elution Processing

4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator. 4.2. Reconstitute the dried residue in 200 µL of methanol. 4.3. Vortex the reconstituted sample for 30 seconds. 4.4. Transfer the sample to an autosampler vial for analysis.

5. LC-MS/MS Analysis

5.1. Inject 20 µL of the reconstituted sample into the LC-MS/MS system. 5.2. Chromatographic Conditions (Example):

  • Column: Phenomenex, Luna 3 µm Cyano column (100 mm × 2 mm)
  • Mobile Phase: Ammonium acetate buffer (3.5 mM, pH 4):methanol (10:90, v/v)
  • Flow Rate: 0.3 mL/min 5.3. Mass Spectrometry Conditions (Example):
  • Ionization Mode: Negative Ion Electrospray (ESI-)
  • MRM Transitions:
  • This compound: 664.5 → 137.2 m/z
  • Amphotericin B (IS): 923.5 → 183.4 m/z

Conclusion

This application note provides a robust and reliable method for the solid-phase extraction of this compound from complex biological samples, particularly plasma. The protocol is straightforward and yields high recovery and low limits of detection, making it suitable for a wide range of research, clinical, and quality control applications. The principles of this method can be adapted for the analysis of this compound in other biological matrices with appropriate optimization of the sample pretreatment and SPE steps.

References

Troubleshooting & Optimization

Technical Support Center: Natamycin Dissolution for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Natamycin powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is a white to creamy-white crystalline powder with poor solubility in water (approximately 40 µg/mL).[1] It is more soluble in certain organic solvents. For detailed solubility data, please refer to the table below.

Q2: How can I prepare a stock solution of this compound?

For most research applications, a stock solution of this compound can be prepared in organic solvents such as methanol or Dimethyl Sulfoxide (DMSO).[2] A common concentration for a stock solution is 1 mg/mL.[2] Due to its light sensitivity, it is crucial to store the stock solution in a light-protected container at -20°C.[2][3]

Q3: What factors affect the stability of this compound in solution?

The stability of this compound is influenced by several factors:

  • pH: this compound is most stable in a pH range of 4 to 8. It becomes unstable at pH values below 3 or above 9. At low pH, the glycosidic bond is hydrolyzed, and at high pH, the lactone ring is saponified, leading to inactive products.

  • Light: Exposure to ultraviolet (UV) and fluorescent light will cause degradation of this compound. Aqueous solutions are particularly susceptible to light-induced degradation.

  • Temperature: this compound is relatively heat-stable and can withstand temperatures up to 100°C for several hours with minimal degradation. However, it will be completely inactivated upon heating at 121°C for 30 minutes.

  • Oxidants and Heavy Metals: The presence of oxidizing agents and heavy metals can also lead to the degradation of this compound.

Q4: My this compound solution appears cloudy or has a precipitate. What should I do?

Cloudiness or precipitation can occur for several reasons. Please refer to our troubleshooting guide below for detailed solutions.

Q5: How can I increase the aqueous solubility of this compound?

For applications requiring higher aqueous concentrations, the use of cyclodextrins has been shown to enhance the solubility and stability of this compound without compromising its antifungal activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving. - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature.- Verify the appropriate solvent based on the solubility data table.- Increase the solvent volume.- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.
Precipitate forms after initial dissolution. - The solution is supersaturated.- Change in temperature.- Change in pH.- Dilute the solution to a lower concentration.- Ensure the storage temperature is appropriate and avoid repeated freeze-thaw cycles.- Check and adjust the pH of the solution to be within the stable range (pH 4-8).
Solution has a yellow or brown discoloration. - Degradation of this compound due to light exposure or extreme pH.- Prepare fresh solution, ensuring protection from light at all times.- Verify the pH of all buffers and media used.
Loss of antifungal activity. - Degradation of this compound.- Improper storage.- Prepare a fresh stock solution.- Store the stock solution in small aliquots at -20°C or below, protected from light.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperaturepHReference(s)
Water~ 40 µg/mL (~0.04 mg/mL)Room TemperatureNeutral
Methanol~ 1 mg/mLRoom TemperatureNot Specified
DMSO~ 1 mg/mLRoom TemperatureNot Specified
75% Aqueous MethanolHighest Solubility Reported30°C2.0
Ethanol40 ppmNot SpecifiedNot Specified
Ethanol/Water (4:1)220 ppmNot SpecifiedNot Specified
Acetone/Water (4:1)110 ppmNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw a single-use aliquot of the 1 mg/mL this compound stock solution.

  • Determine the final desired concentration of this compound in your cell culture medium.

  • Perform a serial dilution of the stock solution into the cell culture medium to achieve the final concentration. Note: To avoid precipitation, it is recommended to add the this compound stock solution to a small volume of medium first and then add this to the final volume, mixing gently.

  • Use the prepared working solution immediately. Do not store diluted this compound solutions in culture media for extended periods.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO (1 mg/mL) weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship cluster_factors Factors Affecting this compound Stability cluster_outcomes Potential Outcomes pH pH (Stable: 4-8) Degradation Degradation pH->Degradation Light Light (UV/Fluorescent) Light->Degradation Temp Temperature (Stable up to 100°C) Temp->Degradation Oxidants Oxidants Oxidants->Degradation Loss_of_Activity Loss of Activity Degradation->Loss_of_Activity

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Natamycin Degradation Kinetics in Acidic Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation kinetics of natamycin in acidic aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation products of this compound under acidic conditions?

Under acidic conditions (pH < 3), the primary degradation pathway involves the cleavage of the mycosamine moiety from the main macrolide ring.[1][2] This results in an unstable aglycone. This aglycone can then dimerize with another aglycone molecule to form natamycinolidediol or react with an intact this compound molecule to form apothis compound.[1][3] More severe acidic treatment can lead to the formation of a dimer of the hypothetical aglycone, natamycinolide.[3]

Q2: My this compound solution is degrading more rapidly than anticipated. What are the potential causes?

Several factors beyond pH can accelerate this compound degradation:

  • Light Exposure: this compound is highly sensitive to UV and fluorescent light. Exposure to 1000 lux fluorescent lighting can cause complete degradation of an aqueous solution within 24 hours at 4°C. Ensure all experiments are conducted in light-protected containers (e.g., amber vials or foil-wrapped tubes) and minimize exposure to ambient light.

  • Temperature: Higher temperatures accelerate the degradation process. While this compound is relatively stable at temperatures below 100°C, its stability decreases significantly at higher temperatures, such as 121°C.

  • Oxidizing Agents & Metal Ions: The presence of oxidizing agents like peroxides or certain metal ions (especially Fe³⁺, Ni²⁺, and Cr³⁺) can promote oxidative inactivation. The use of high-purity water and reagents is crucial. Consider using a chelating agent like EDTA if metal ion contamination is suspected.

  • Solvent Choice: While this compound has low water solubility, the choice of co-solvent can impact stability. Methanol, often used for extraction and in HPLC mobile phases, can be a stable solvent for this compound if solutions are protected from light.

Q3: I am observing unexpected peaks in my HPLC chromatogram during my degradation study. What might they be?

Unexpected peaks are likely degradation products. In acidic media, these could correspond to apothis compound, natamycinolidediol, or other related dimers. To identify these, consider the following:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify the molecular weights of the unknown peaks and compare them to known degradation products.

  • Literature Comparison: Compare the retention times of your unknown peaks to those reported in published studies on this compound degradation under similar conditions.

  • Forced Degradation: Conduct forced degradation studies under more extreme acidic conditions to intentionally generate higher concentrations of degradation products, which can aid in their identification.

Q4: What is the optimal pH range for this compound stability in aqueous solutions?

This compound is most stable in a pH range of 4 to 8. Significant degradation occurs at pH values below 3 and above 9. For kinetic studies in acidic media, it is critical to precisely control the pH of your buffer system.

Q5: Can I use UV-Vis spectrophotometry to monitor this compound degradation instead of HPLC?

While this compound has a characteristic UV absorption spectrum with three major peaks between 290-320 nm, using UV-Vis spectrophotometry for kinetic studies has limitations. The degradation products may also absorb light in the same region, leading to spectral interference and inaccurate quantification of the parent this compound molecule. HPLC with UV or Diode Array Detection (DAD) is the recommended method as it physically separates this compound from its degradants before quantification, providing more accurate results.

Data Summary

Table 1: Factors Influencing this compound Stability

FactorConditionEffect on StabilityReference
pH < 3Rapid degradation via cleavage of mycosamine.
4 - 8Relatively stable.
> 9Saponification of the lactone ring.
Light UV RadiationRapid inactivation.
Fluorescent LightComplete degradation within 24-240 hours depending on intensity.
Temperature < 100°CRelatively stable.
121°C for 30 minComplete inactivation.
Oxidants Hydrogen PeroxideSignificant degradation (e.g., 24.13% loss in 4 hours for a 50 ppm solution).
Heavy Metals Fe³⁺, Ni²⁺, Cr³⁺Promotes oxidative inactivation.

Table 2: Primary Degradation Products of this compound

ConditionDegradation PathwayKey ProductsReference
Acidic (pH < 3) Hydrolysis of glycosidic bondMycosamine, Apothis compound, Natamycinolidediol
Alkaline (pH > 9) Saponification of lactone ringNatamycoic acid

Experimental Protocols & Methodologies

Protocol: Studying this compound Degradation Kinetics using HPLC

This protocol outlines a general procedure for investigating the degradation of this compound in an acidic aqueous solution.

1. Materials and Reagents:

  • This compound reference standard (USP grade)

  • HPLC-grade methanol

  • HPLC-grade water

  • Acids and bases for buffer preparation (e.g., citric acid, sodium phosphate)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber HPLC vials

  • pH meter

  • HPLC system with a C8 or C18 column and a UV/DAD detector

2. Preparation of Solutions:

  • Buffer Preparation: Prepare an aqueous buffer solution at the desired acidic pH (e.g., pH 3.0 using a citrate-phosphate buffer). Filter the buffer through a 0.45 µm filter.

  • This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a small amount of methanol before diluting to the final volume with the prepared acidic buffer in a volumetric flask. This stock solution should be prepared fresh and protected from light.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the acidic buffer to the desired starting concentration for the kinetic study.

3. Degradation Experiment:

  • Transfer aliquots of the this compound working solution into several amber vials.

  • Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired study temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • If necessary, immediately quench the degradation reaction by cooling the sample on ice or by adding a neutralizing agent, although immediate analysis is preferred.

  • Filter the sample through a 0.22 µm syringe filter into a clean amber HPLC vial for analysis.

4. HPLC Analysis:

  • Method: A common method involves a C8 or C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) is often used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Monitor the eluent at 304 nm, which is a primary absorption maximum for this compound.

  • Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of this compound remaining in each sample at each time point by comparing its peak area to the calibration curve.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.

  • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (-k).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis prep_buffer Prepare & Filter Acidic Buffer prep_stock Prepare this compound Stock Solution prep_buffer->prep_stock prep_work Prepare Working Solutions prep_stock->prep_work incubate Incubate Samples at Constant Temp & pH (in the dark) prep_work->incubate sampling Collect Samples at Timed Intervals incubate->sampling quench Quench Reaction & Filter Sample sampling->quench hplc Analyze via HPLC-UV/DAD quench->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Rate Constant (k) & Reaction Order quantify->kinetics

Caption: Experimental workflow for studying this compound degradation kinetics.

degradation_pathway This compound This compound Aglycone Unstable Aglycone This compound->Aglycone  Acid (pH < 3) Cleavage Mycosamine Mycosamine This compound->Mycosamine   Apothis compound Apothis compound Aglycone->Apothis compound + this compound Natamycinolidediol Natamycinolidediol Aglycone->Natamycinolidediol + Aglycone

Caption: Simplified degradation pathway of this compound in acidic conditions.

influencing_factors center This compound Degradation Rate pH Low pH (<3) pH->center Temp High Temperature Temp->center Light UV/Fluorescent Light Light->center Oxidants Oxidizing Agents Oxidants->center Metals Heavy Metals (e.g., Fe³⁺) Metals->center

Caption: Key factors that accelerate the degradation of this compound.

References

Technical Support Center: Overcoming Natamycin Precipitation in Buffered Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with natamycin precipitation in buffered solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffered solution?

This compound is known for its poor solubility in aqueous solutions, typically around 40 µg/mL.[1] Its stability and solubility are highly dependent on several factors:

  • pH: this compound's isoelectric point is at a pH of 6.5.[1] At this pH, its solubility is at its minimum, leading to a higher likelihood of precipitation. The molecule is more stable in a pH range of 3-9 but can degrade at very low or high pH values.[2] Specifically, the glycosidic bond can be hydrolyzed at low pH, and the lactone ring can be saponified at high pH, leading to inactive forms.[1]

  • Solvent: this compound is sparingly soluble in water but shows higher solubility in some organic solvents.[1] The presence of even small amounts of organic solvents can significantly impact its solubility in aqueous buffers.

  • Temperature: Temperature can influence the solubility of this compound in organic solvents like isopropanol and methanol.

  • Light Exposure: this compound is sensitive to UV and fluorescent light, which can cause degradation. An aqueous solution of this compound (20 mg/L) was found to be completely degraded after 24 hours of exposure to 1000 lx of fluorescent lighting at 4°C.

  • Aggregation: this compound molecules can self-aggregate in aqueous solutions, which can lead to precipitation.

Q2: What is the optimal pH for dissolving this compound in a buffer?

To avoid precipitation, it is generally recommended to work with buffers that have a pH outside of the 6.0-7.0 range, steering clear of its isoelectric point of 6.5. While this compound is stable between pH 3 and 9, its solubility is enhanced in mildly acidic or alkaline conditions. For instance, the highest solubility has been reported in a 75% aqueous methanol solution at pH 2. However, for biological experiments, such extreme pH values are often not feasible. A common approach is to dissolve this compound in a small amount of a suitable organic solvent first, before adding it to the buffered solution, or to use a temporary pH shift method.

Q3: Can I use organic solvents to help dissolve this compound?

Yes, using a small amount of an organic solvent is a common and effective method to dissolve this compound before introducing it to your aqueous buffer.

  • Methanol and Ethanol: this compound is soluble in methanol and ethanol. A mixture of ethanol and an acidic buffer (pH 6.8) in a 1:2 ratio has been shown to dissolve up to 5 mg/ml of this compound.

  • Dimethyl Sulfoxide (DMSO): DMSO is another solvent used to dissolve this compound for experimental purposes.

  • Acetonitrile: Acetonitrile is also a suitable solvent for this compound.

When using an organic solvent, it is crucial to dissolve the this compound completely in a small volume of the solvent first and then add this stock solution to your buffer dropwise while vortexing to ensure rapid and even dispersion. This minimizes the risk of localized high concentrations that can lead to precipitation.

Troubleshooting Guide

Issue: My this compound precipitates immediately upon addition to the buffer.

Potential Cause Troubleshooting Step
pH is near the isoelectric point (pI ≈ 6.5) Adjust the buffer pH to be either more acidic (e.g., pH 4-5) or more alkaline (e.g., pH 8-9), if your experimental conditions allow.
Direct addition of solid this compound to buffer First, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., methanol, ethanol, or DMSO) to create a concentrated stock solution. Then, add the stock solution to the buffer dropwise while stirring.
High concentration of this compound Reduce the final concentration of this compound in your solution. This compound's aqueous solubility is inherently low.

Issue: My this compound solution is initially clear but becomes cloudy or precipitates over time.

Potential Cause Troubleshooting Step
Light-induced degradation Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Store solutions in the dark.
Temperature fluctuations Store your this compound solutions at a constant and cool temperature, such as 4°C.
Slow aggregation Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with this compound to improve its stability and solubility in aqueous solutions.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and conditions.

Table 1: this compound Solubility in Different Solvents

SolventSolubilityReference
Water~40 µg/mL (~30-50 mg/L)
Methanol0.05 mg/mL
Ethanol:Acidic Buffer (pH 6.8) (1:2 ratio)5 mg/mL
75% Aqueous Methanol (pH 2, 30°C)Highest reported solubility
Ethanol40 ppm
Ethanol:Water (4:1 ratio)220 ppm
Acetone:Water (4:1 ratio)110 ppm

Table 2: Stability of this compound in Aqueous Solution (20 mg/L) at 4°C

ConditionRemaining Active this compoundTimeReference
1000 lx fluorescent light0%24 hours
Dark92.2%14 days

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution using an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution in Organic Solvent: In a sterile, light-protected container (e.g., an amber vial), add a minimal volume of a suitable organic solvent (e.g., methanol, ethanol, or DMSO) to the this compound powder. For example, to prepare a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound.

  • Vortexing: Vortex the mixture until the this compound is completely dissolved. The solution should be clear.

  • Dilution into Buffer: While vigorously stirring your buffered solution, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Storage: Store the final buffered this compound solution protected from light at 4°C.

Protocol 2: Preparation of a Stable Aqueous this compound Solution via pH Shift

This method involves temporarily raising the pH to dissolve the this compound and then neutralizing it in a buffer.

  • Preparation of Alkaline Solution: Prepare a dilute alkaline solution, for example, 0.04 N sodium hydroxide.

  • Dissolution of this compound: Vigorously stir the alkaline solution while adding the this compound powder. The this compound should dissolve quickly.

  • Neutralization in Buffer: Immediately after dissolution, add the concentrated this compound solution to your target buffer (e.g., a 0.01 M citrate buffer) to reach the desired final concentration and a neutral pH (e.g., 6.5).

  • Final Adjustments: Check the pH of the final solution and adjust if necessary.

  • Storage: Store the final solution protected from light at 4°C.

Protocol 3: Quantification of this compound Concentration using UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a series of this compound standards of known concentrations in the same solvent as your sample.

  • Measurement: Measure the absorbance of your standards and your sample at this compound's characteristic absorption peak, which is typically around 303-304 nm.

  • Calibration Curve: Plot the absorbance of the standards against their concentrations to create a calibration curve.

  • Concentration Determination: Use the absorbance of your sample and the calibration curve to determine the concentration of this compound.

Visual Guides

Natamycin_Solubility_Factors cluster_factors Factors Influencing this compound Solubility cluster_outcomes Observed Outcomes pH pH Precipitation Precipitation pH->Precipitation pI ≈ 6.5 Degradation Degradation pH->Degradation Extremes Solvent Solvent Solvent->Precipitation Poor choice Stable Solution Stable Solution Solvent->Stable Solution Organic co-solvents Light Light Light->Degradation UV/Fluorescent Temperature Temperature Temperature->Precipitation Fluctuations

Caption: Factors influencing this compound solubility and stability.

Troubleshooting_Workflow start This compound Precipitation Observed q1 Was this compound added directly as a solid to the buffer? start->q1 a1_yes Dissolve in a minimal amount of organic solvent first, then add to buffer. q1->a1_yes Yes q2 Is the buffer pH between 6.0 and 7.0? q1->q2 No end_resolved Precipitation Issue Resolved a1_yes->end_resolved a2_yes Adjust buffer pH away from the isoelectric point (pI ≈ 6.5). q2->a2_yes Yes q3 Is the solution exposed to light? q2->q3 No a2_yes->end_resolved a3_yes Store in a light-protected container. q3->a3_yes Yes q3->end_resolved No a3_yes->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Natamycin Concentration for Effective Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing natamycin concentration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during fungal inhibition experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyene macrolide antifungal agent that works by binding specifically and irreversibly to ergosterol, a key component of the fungal cell membrane.[1][2][3] This binding disrupts the structure of the membrane, leading to the inhibition of amino acid and glucose transport, which ultimately results in the cessation of fungal growth.[1][3] Unlike some other polyene antifungals, this compound does not cause direct membrane permeabilization or leakage of cellular contents.

Q2: What is the typical effective concentration range for this compound?

The minimum inhibitory concentration (MIC) of this compound is generally low for most molds and yeasts. For most molds, the MIC is less than 10 ppm. Specifically, for molds, the MIC typically ranges from 0.5 to 6 µg/mL, and for yeasts, it ranges from 1.0 to 5.0 µg/mL. However, the optimal concentration can vary significantly depending on the fungal species, environmental conditions, and the specific application.

Q3: Is this compound effective against bacteria?

No, this compound is not effective against bacteria or viruses. Its mechanism of action is specific to fungi due to its targeted binding to ergosterol, which is absent in bacterial cell membranes.

Q4: What are the optimal storage and handling conditions for this compound?

This compound powder is stable for several years when stored at room temperature, protected from light and moisture. Aqueous solutions or suspensions of this compound are most stable at a pH between 5 and 9 and should be stored in the dark. Exposure to light, extreme pH (<3 or >9), high temperatures, oxidants, and heavy metals can lead to degradation.

Q5: What solvents can be used to dissolve this compound?

This compound has very low solubility in water (approximately 40 µg/mL). It is more soluble in organic solvents like methanol, isopropanol, and dimethyl sulfoxide (DMSO). For experimental purposes, stock solutions are often prepared in DMSO or methanol.

Troubleshooting Guides

Issue 1: Inconsistent or No Fungal Inhibition Observed
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and experimental conditions.
Degradation of this compound Ensure proper storage of this compound powder and solutions (protected from light, moisture, and extreme temperatures). Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
Resistant Fungal Strain Some fungal strains may exhibit higher tolerance to this compound. Confirm the identity of your fungal strain. If resistance is suspected, consider combination therapy with other antifungal agents.
Suboptimal pH of the Medium This compound's stability and efficacy can be pH-dependent. Check the pH of your experimental medium. This compound is most stable between pH 5 and 9.
Interaction with Media Components Certain components in the culture medium could potentially interfere with this compound's activity. If possible, test this compound's efficacy in a minimal, defined medium.
Issue 2: Precipitation of this compound in Aqueous Media
Possible Cause Troubleshooting Step
Low Aqueous Solubility This compound has poor solubility in water. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or methanol and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is not toxic to your fungal cells.
pH-Dependent Solubility The solubility of this compound can be influenced by pH. Adjusting the pH of the medium within the stable range (pH 5-9) might improve solubility.
High Concentration The concentration of this compound may be exceeding its solubility limit in your specific medium. Try using a lower, yet effective, concentration.
Issue 3: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Uneven Distribution of this compound Ensure thorough mixing when adding the this compound stock solution to the culture medium to achieve a homogenous concentration.
Inconsistent Fungal Inoculum Standardize the preparation of the fungal inoculum to ensure a consistent number of viable cells or spores is used in each replicate.
Edge Effects in Multi-well Plates When using multi-well plates, be mindful of potential "edge effects" where evaporation can be higher in the outer wells. Consider not using the outermost wells or filling them with sterile medium to minimize this effect.

Data Presentation

Table 1: Effective Concentrations of this compound Against Various Fungi
Fungal SpeciesEffective Concentration (MIC)Reference
Most Molds< 10 ppm
Molds (general)0.5 - 6 µg/mL
Yeasts (general)1.0 - 5.0 µg/mL
Aspergillus carbonarius50 - 100 ng/mL
Aspergillus flavusMIC50: 16 µg/mL, MIC90: 32 µg/mL
Fusarium speciesMIC50 & MIC90: 4 µg/mL
Candida albicans1 - 2 µg/mL
Penicillium speciesMIC50: 1.14 - 1.54 µg/mL
Zygosaccharomyces bailii40 mg/L
Zygosaccharomyces rouxii51.9 mg/L

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on established methods like those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder in a sterile environment.

  • Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Harvest fungal spores or yeast cells and suspend them in sterile saline or culture medium.

  • Adjust the concentration of the suspension to a standardized density (e.g., using a spectrophotometer or hemocytometer) to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of this compound:

  • In a 96-well microtiter plate, add 100 µL of sterile culture medium to all wells except the first column.

  • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

4. Inoculation:

  • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

5. Incubation:

  • Seal the plate and incubate at the optimal temperature for the growth of the fungal strain (e.g., 25-37°C) for a specified period (e.g., 24-72 hours).

6. Determination of MIC:

  • The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by measuring absorbance using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_optimization Optimization stock Prepare this compound Stock Solution dilution Serial Dilution of this compound stock->dilution inoculum Prepare Fungal Inoculum plate_inoculation Inoculate Microtiter Plate inoculum->plate_inoculation dilution->plate_inoculation incubation Incubate Plate plate_inoculation->incubation mic_determination Determine MIC incubation->mic_determination analyze_results Analyze Results mic_determination->analyze_results adjust_params Adjust Parameters (e.g., concentration, pH) analyze_results->adjust_params adjust_params->stock Repeat Experiment

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound binding Binding This compound->binding ergosterol Ergosterol (in Fungal Cell Membrane) ergosterol->binding disruption Membrane Structure Disruption binding->disruption inhibition Inhibition of Nutrient Transport (Amino Acids, Glucose) disruption->inhibition growth_arrest Fungal Growth Inhibition inhibition->growth_arrest

Caption: Mechanism of action of this compound.

References

Troubleshooting inconsistent results in Natamycin antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in natamycin antifungal assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a polyene macrolide antifungal agent. Its primary mechanism involves binding specifically and irreversibly to ergosterol, a crucial sterol component of the fungal cell membrane.[1][2][3] Unlike other polyene antibiotics such as amphotericin B, this compound does not create pores in the cell membrane.[1][4] Instead, this binding disrupts essential cellular processes, including ergosterol-dependent fusion of vacuoles and the function of amino acid and glucose transport proteins, ultimately inhibiting fungal growth. This targeted action against ergosterol provides its selective toxicity towards fungi, as mammalian cells contain cholesterol instead.

Q2: In which solvents is this compound soluble and stable?

A2: this compound has very low solubility in water (approximately 40 µg/mL). It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in the appropriate culture medium. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth. The stability of this compound is dependent on several factors including pH, temperature, and light. It is most stable in a pH range of 5 to 9. Aqueous solutions of this compound can be degraded by exposure to fluorescent light and UV radiation, so it is crucial to store solutions in the dark.

Q3: Can I use commercially available this compound eye drops for my assay instead of pharmaceutical-grade powder?

A3: The Clinical and Laboratory Standards Institute (CLSI) guidelines recommend using only pharmaceutical-grade powder for susceptibility testing to avoid variability from unknown purities, potencies, and additives in commercial preparations. However, one study comparing pharmaceutical-grade this compound powder with commercially available eye drops found that for 79% of the tested fungal isolates, the Minimum Inhibitory Concentration (MIC) values were identical, suggesting that eye drop preparations may be a viable option when pure powder is difficult to obtain.

Troubleshooting Guides

Q4: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against my fungal isolate?

A4: High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue:

  • Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values. It is essential to standardize the inoculum using a spectrophotometer or hemocytometer and follow established protocols like the CLSI M38-A2 guidelines.

  • This compound Stock Solution: Given this compound's low aqueous solubility, improper dissolution can lead to inaccurate concentrations in your assay. Ensure the stock solution in DMSO is fully dissolved before making serial dilutions. Stock solutions should be stored properly (at -20°C or below) and undergo a limited number of freeze-thaw cycles.

  • Media Composition and pH: The pH of the culture medium can significantly impact this compound's activity. For instance, this compound has shown higher activity against Aspergillus fumigatus at pH 5.6 compared to pH 3.5. Ensure the pH of your media is consistent across experiments.

  • Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is crucial. For filamentous fungi, MICs are typically read at 48 hours.

  • Biological Variability: Fungal species and even different strains of the same species can exhibit a wide range of susceptibilities to this compound. Furthermore, prolonged or repeated exposure of a fungal strain to this compound can induce tolerance, leading to an increase in its MIC over time.

Q5: My positive and negative controls are not performing as expected. What should I do?

A5: Problems with assay controls can invalidate your results. Here’s how to troubleshoot them:

  • Growth Control (Drug-Free Well): This well should show robust fungal growth. If you observe poor or no growth, the issue may lie with your inoculum viability, the culture medium, or the incubation conditions. Verify that your fungal strain is healthy and that your media is properly prepared and not expired.

  • Sterility Control (Uninoculated Well): This well should remain clear, indicating no contamination. If you see turbidity, it points to contamination of your culture medium, saline, or other reagents. All components should be prepared under sterile conditions.

  • Reference Strain Control: Including a quality control (QC) strain with a known and narrow range of expected MIC values (e.g., from ATCC) is critical. If the MIC for your QC strain falls outside the expected range, it indicates a systemic issue with the assay, such as problems with the this compound dilutions, inoculum preparation, or incubation.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound for Common Fungal Species

Fungal GenusSpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
AspergillusA. flavus3264≤0.25 - 64
A. fumigatus444.12 (mean)
FusariumFusarium spp.4 - 8165.7 - 8 (mean)
CandidaC. albicans--1 - 2
CurvulariaCurvularia spp.--1.6 - 2 (mean)

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary significantly between studies and geographic locations.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M38-A2)

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 3200 µg/mL in 100% DMSO. Ensure the powder is completely dissolved.

    • Store the stock solution in small aliquots at -70°C until use.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution using RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.25 µg/mL to 128 µg/mL.

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate until sporulation is observed.

    • Harvest the spores by flooding the plate with sterile saline (0.85%) containing a wetting agent like Tween 20 (0.05%).

    • Adjust the turbidity of the spore suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum density (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the total volume in each well to 200 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 48-72 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a 100% visual reduction in turbidity (complete inhibition of growth) when compared to the growth control well.

Visualizations

Natamycin_Mechanism Ergosterol Ergosterol Block Blockage of Function Ergosterol->Block This compound This compound Binding Irreversible Binding This compound->Binding Binding->Ergosterol Inhibition Inhibition of Cellular Processes Block->Inhibition Vacuole Vacuole Fusion Inhibition->Vacuole Transport Nutrient Transport (Amino Acids, Glucose) Inhibition->Transport Growth_Inhibition Fungistatic/Fungicidal Effect

Caption: Mechanism of action of this compound on the fungal cell membrane.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Inconsistent MIC Results Observed check_stock Step 1: Verify this compound Stock - Correct solvent (DMSO)? - Fully dissolved? - Proper storage (-20°C)? - Limited freeze-thaw cycles? start->check_stock check_protocol Step 2: Review Assay Protocol - Correct media (RPMI + MOPS)? - Consistent pH? - Accurate serial dilutions? check_stock->check_protocol Stock OK check_inoculum Step 3: Examine Inoculum Prep - Standardized density (0.5 McFarland)? - Correct final dilution? - Viable, healthy culture? check_protocol->check_inoculum Protocol OK check_controls Step 4: Assess Controls - Robust growth in positive control? - No growth in sterility control? - QC strain MIC within range? check_inoculum->check_controls Inoculum OK check_incubation Step 5: Confirm Incubation - Correct temperature (35°C)? - Correct duration (48-72h)? check_controls->check_incubation Controls OK consider_bio Step 6: Consider Biological Factors - Strain-to-strain variability? - Potential for acquired tolerance? check_incubation->consider_bio Incubation OK end Consistent Results Achieved consider_bio->end Factors Considered

Caption: Workflow for troubleshooting inconsistent MIC results.

References

Impact of UV light exposure on Natamycin solution stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Natamycin solutions, focusing on the impact of UV light exposure.

Troubleshooting Guides

Issue: Rapid loss of antifungal activity in my this compound solution.

Possible Cause Troubleshooting Steps
UV Light Exposure This compound is highly sensitive to UV light, particularly in the 300-350 nm range, which can cause rapid degradation.[1] Even exposure to fluorescent lighting can lead to complete degradation within 24 hours.[1][2]
1. Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to block light.[1]
2. Work in Low Light: When handling the solution, work under subdued lighting conditions and avoid direct sunlight or strong artificial light.
3. Use UV-blocking Materials: If your experimental setup requires transparency, consider using UV-absorbing polymer packaging or containers.
Incorrect pH The stability of this compound is pH-dependent. At low pH values, it undergoes rapid hydrolysis, while at high pH, saponification of the lactone ring occurs, both leading to inactive products.
1. Verify pH: Ensure the pH of your solution is within the stable range of 5-9.
2. Buffer the Solution: If necessary, use a suitable buffer system to maintain the pH within the optimal range for your experiment.
Oxidation This compound can be degraded by oxidation, a process that can be accelerated by exposure to air, certain metal ions (Fe³⁺, Ni²⁺, Cr³⁺), and peroxides.
1. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize oxidation over time.
2. Consider Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxyanisole (BHA) can help prevent oxidative degradation.
3. Use Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA.

Issue: Unexpected peaks appearing in my HPLC chromatogram.

Possible Cause Troubleshooting Steps
Photodegradation Products UV exposure leads to the formation of several degradation products that are more polar than the parent this compound molecule. These products will have different retention times in reverse-phase HPLC, typically eluting earlier.
1. Confirm Degradation: Analyze a freshly prepared, light-protected sample as a control to confirm the identity of the main this compound peak.
2. Characterize Peaks: The photodegradation products often retain the characteristic tetraene UV spectrum. A photodiode array (PDA) detector can be used to confirm if the new peaks have a similar UV absorption profile to this compound.
3. Prevent Further Degradation: Implement the light-protection measures described in the previous troubleshooting guide.

Experimental Workflow for Troubleshooting this compound Degradation

G start Start: Decreased Activity or Extra HPLC Peaks check_light Was the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. Work in low light. check_light->protect_light No check_ph Is the pH between 5 and 9? check_light->check_ph Yes reanalyze Re-run Experiment and Analyze protect_light->reanalyze adjust_ph Action: Adjust pH with a suitable buffer. check_ph->adjust_ph No check_storage Was the solution freshly prepared? check_ph->check_storage Yes adjust_ph->reanalyze prepare_fresh Action: Prepare fresh solution before use. Consider adding antioxidants. check_storage->prepare_fresh No check_storage->reanalyze Yes prepare_fresh->reanalyze

Caption: Troubleshooting workflow for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: How quickly does this compound degrade under UV light? A1: this compound degradation under UV light is rapid. Aqueous solutions of this compound (e.g., 20 mg/L) can be completely degraded within 24 hours of exposure to fluorescent lighting at 4°C. Another study noted that exposure to UV light for as little as 99 minutes can lead to the destruction and inactivation of this compound.

Q2: What are the primary degradation products of this compound when exposed to UV light? A2: UV-induced degradation of this compound results in several products that are more polar than the original molecule. The degradation process involves the tetraene chromophore, but the resulting products may still exhibit a similar UV absorption spectrum. Under acidic conditions, degradation can yield mycosamine, apothis compound, and dinatamycinolidediol. The photodegradation pathway can involve a combination of isomerisation and epoxide ring-opening.

Q3: What is the optimal pH range for maintaining this compound solution stability? A3: this compound solutions are most stable in a pH range of 5 to 9. Outside of this range, degradation increases. Low pH can lead to the hydrolysis of the glycosidic bond, while high pH can cause saponification of the lactone ring.

Q4: Can I store my this compound solution, and if so, under what conditions? A4: For optimal stability, it is best to prepare this compound solutions fresh. If storage is necessary, the solution should be protected from light and stored at a refrigerated temperature (e.g., 4°C). Under these conditions, an aqueous solution of this compound can remain relatively stable, with one study showing 92.2% of the active form remaining after 14 days in the dark at 4°C.

Q5: Are there any materials that can help protect my this compound solution from UV degradation? A5: Yes, using packaging or containers with a UV light absorber can significantly enhance the photostability of this compound. One study demonstrated that in a clear polyethylene terephthalate (PET) package with a UV absorber, 85% of the this compound remained after 14 days of continuous exposure to fluorescent lighting.

This compound Photodegradation Pathway

G This compound This compound (Active Antifungal) UV_Light UV Light (300-350 nm) This compound->UV_Light Excited_State Excited State (ππ* transition in tetraene moiety) UV_Light->Excited_State Degradation_Products Degradation Products (More polar, inactive) Excited_State->Degradation_Products Isomerisation & Epoxide Ring Opening

Caption: Simplified pathway of this compound photodegradation under UV light.

Data on this compound Stability

Table 1: Stability of this compound (20 mg/L) in Aqueous Solution under Different Conditions
Storage ConditionDurationRemaining Active this compound (%)Reference
Fluorescent Lighting (1000 lux) at 4°C24 hours0%
Darkness at 4°C14 days92.2%
Fluorescent Lighting (1000 lux) at 4°C in PET packaging1 day~0%
Fluorescent Lighting (1000 lux) at 4°C in PET packaging with UV Absorber14 days85.0%
UV Light Exposure90 minutesInactivated
Fluorescent Light Exposure10 daysComplete Inactivation
Table 2: Factors Affecting this compound Stability
FactorEffectInactive Products
UV Light Rapid degradation, loss of tetraene structure.More polar photodegradation products.
Low pH (<5) Rapid hydrolysis.Mycosamine.
High pH (>9) Saponification of the lactone ring.Natamycoic acid.
Heat (>100°C) Degradation and loss of activity.Not specified.
Oxidizing Agents Degradation of the molecule.Polymers or oxygen addition products.

Experimental Protocols

Protocol: Assessing the Photostability of a this compound Solution

Objective: To determine the degradation rate of a this compound solution upon exposure to a specific light source (e.g., UV lamp or fluorescent light).

Materials:

  • This compound standard

  • Solvent (e.g., methanol, water, or a buffered solution)

  • Amber and clear glass vials

  • Calibrated light source (UV or fluorescent) with a radiometer to measure light intensity

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol:water:acetic acid, 60:40:5, v/v/v)

  • Pipettes, syringes, and filters

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 20 mg/L).

    • Perform this step under low light conditions to prevent premature degradation.

  • Sample Preparation:

    • Divide the stock solution into two sets of vials: one set of clear vials for light exposure and one set of amber vials (or foil-wrapped clear vials) for the dark control.

  • Exposure Conditions:

    • Place the clear vials under the calibrated light source at a controlled temperature (e.g., 4°C or room temperature).

    • Place the amber vials next to the clear vials to ensure identical temperature conditions, but shielded from light.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one clear vial and one amber vial.

    • Filter the samples if necessary and transfer to HPLC vials.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase and C18 column to separate this compound from its degradation products.

    • Set the UV detector to monitor at 304 nm, a common wavelength for this compound quantification.

    • Record the peak area of the this compound peak for each sample.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve.

    • Plot the percentage of remaining this compound against time for both the light-exposed and dark control samples to determine the degradation kinetics.

Experimental Workflow for Photostability Testing

G prep_solution Prepare this compound Stock Solution prep_samples Aliquot into Clear (Light) & Amber (Dark) Vials prep_solution->prep_samples expose Expose Samples to Light Source (Control in Dark) prep_samples->expose sample Sample at Time Intervals (t=0, 1, 2, 4... hrs) expose->sample hplc Analyze via HPLC-UV (304 nm) sample->hplc analyze Calculate Remaining this compound & Plot Degradation Curve hplc->analyze

Caption: Workflow for assessing the photostability of this compound.

References

Technical Support Center: Stabilizing Natamycin with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of natamycin in aqueous solutions using cyclodextrin technology. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable, and how can cyclodextrins help?

A1: this compound is inherently unstable in aqueous solutions due to its susceptibility to degradation from several factors, including light (photodegradation), extreme pH conditions (acidic or alkaline hydrolysis), heat, and oxidation.[1][2] When exposed to fluorescent lighting, for instance, an aqueous solution of this compound can completely degrade within 24 hours.[3][4]

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate the light-sensitive polyene region of the this compound molecule within their hydrophobic inner cavity. This forms an inclusion complex that shields this compound from degradative environmental factors, thereby enhancing its stability in solution.[5] Specifically, β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) complexes have been shown to be significantly more stable than free this compound in aqueous solutions when stored in the dark.

Q2: Which type of cyclodextrin is best for solubilizing and stabilizing this compound?

A2: The choice of cyclodextrin depends on the desired balance between solubility enhancement and stability improvement. The most commonly studied cyclodextrins for this compound are β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD).

  • HP-β-CD provides the most significant increase in aqueous solubility, with up to a 152-fold increase reported.

  • γ-CD also offers a substantial solubility enhancement, around 73-fold.

  • β-CD provides a more modest 16-fold increase in solubility.

However, for stability in the dark, this compound complexes with β-CD and γ-CD were found to be significantly more stable than the free drug, while the HP-β-CD complex did not offer a significant increase in stability under these conditions. Therefore, if the primary goal is enhanced stability in storage, β-CD or γ-CD are preferable. If maximizing the concentration in solution is the main objective, HP-β-CD is the most effective choice.

Q3: Does the formation of a cyclodextrin complex affect the antifungal activity of this compound?

A3: No, the formation of an inclusion complex with β-CD, HP-β-CD, or γ-CD does not significantly impact the in vitro antifungal activity of this compound. The complexation is a reversible process, and the this compound molecule is released from the cyclodextrin cavity to exert its antifungal effect.

Q4: What is the typical stoichiometry of a this compound-cyclodextrin complex?

A4: The stoichiometry of the this compound-cyclodextrin complex is typically 1:1. This has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) shift titrations.

Troubleshooting Guide

Issue 1: The observed increase in this compound solubility is lower than expected.

Possible Cause Troubleshooting Step
Insufficient Equilibration Time The formation of the inclusion complex is a time-dependent process. Ensure the mixture is shaken or agitated for a sufficient period (e.g., 24 hours) to reach equilibrium.
Incorrect pH of the Solution The stability of this compound is pH-dependent. Extreme pH values can lead to rapid degradation, affecting the concentration of intact this compound available for complexation. Maintain the pH of the aqueous solution between 5 and 9 for optimal stability.
Inaccurate Measurement of Components Precisely weigh both the this compound and the cyclodextrin to ensure the correct molar ratios are used in the preparation.
Temperature Effects While moderate heating can sometimes aid dissolution, excessive heat can degrade this compound. Prepare the complex at ambient temperature unless a specific heating protocol is being followed.

Issue 2: The this compound-cyclodextrin complex solution is hazy or shows precipitation over time.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit The solubility of the complex itself is limited. You may have exceeded the saturation point of the this compound-cyclodextrin complex in your solution. Try preparing a more dilute solution.
Low Stability of the Complex While more stable than free this compound, the complex can still degrade, especially when exposed to light. Store solutions in the dark and at cool temperatures (e.g., 4°C) to minimize degradation.
Inappropriate Cyclodextrin Choice β-cyclodextrin has lower aqueous solubility compared to HP-β-CD and γ-CD. If you are using β-CD and observing precipitation, consider switching to a more soluble derivative like HP-β-CD.

Issue 3: this compound is still degrading despite complexation with cyclodextrin.

Possible Cause Troubleshooting Step
Light Exposure This is the most common cause of this compound degradation. Aqueous solutions of this compound and its cyclodextrin complexes can be completely degraded within 24 hours of exposure to fluorescent light. All experiments and storage should be conducted in the dark or using light-protective containers (e.g., amber vials).
Oxidative Degradation The presence of oxidizing agents or certain metal ions can promote the degradation of this compound. Ensure high-purity water and reagents are used. The use of antioxidants can also be considered.
Incorrect pH This compound degrades rapidly in highly acidic (pH < 3) or alkaline (pH > 9) conditions. Verify and adjust the pH of your solution to be within the stable range of 5-9.

Data Presentation

Table 1: Enhancement of this compound Aqueous Solubility by Different Cyclodextrins

Cyclodextrin TypeFold Increase in SolubilityReference
β-Cyclodextrin (β-CD)16-fold
γ-Cyclodextrin (γ-CD)73-fold
Hydroxypropyl-β-CD (HP-β-CD)152-fold

Table 2: Stability of this compound and its Cyclodextrin Complexes in Aqueous Solution (Stored in the dark at 4°C)

Formulation% this compound Remaining after 14 DaysStability ComparisonReference
Free this compound92.2%-
This compound:β-CD ComplexSignificantly more stable than free this compoundp < 0.05
This compound:γ-CD ComplexSignificantly more stable than free this compoundp < 0.05
This compound:HP-β-CD ComplexNot significantly different from free this compound-

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Phase Solubility Method)

This protocol is used to determine the increase in this compound solubility in the presence of cyclodextrins.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., β-CD, HP-β-CD, or γ-CD) in amber glass vials.

  • Add an excess amount of this compound to each cyclodextrin solution. This ensures that a saturated solution is formed.

  • Seal the vials and shake them at a constant temperature (e.g., ambient temperature) in a mechanical shaker for 24 hours to allow the system to reach equilibrium.

  • Filter the suspensions through a 0.45 µm membrane filter to remove the undissolved this compound.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Protocol 2: Analysis of this compound Stability by HPLC

This protocol is used to quantify the amount of intact this compound over time.

  • Prepare solutions of free this compound and this compound-cyclodextrin complexes at a known concentration (e.g., 20 mg/L) in an aqueous buffer.

  • Store the solutions under controlled conditions (e.g., in the dark at 4°C).

  • At specified time intervals (e.g., 0, 7, and 14 days), withdraw an aliquot from each solution.

  • Prepare the sample for HPLC analysis. The complex may need to be dissociated to accurately quantify this compound. This can be achieved by diluting the sample in a mobile phase containing an organic solvent, such as a mixture of methanol/water/acetic acid (60:40:5, v/v/v).

  • Inject the prepared sample into a reverse-phase HPLC system equipped with a photodiode array (PDA) detector.

  • Quantify the this compound concentration by measuring the peak area at its maximum absorbance wavelength (around 304 nm) and comparing it to a standard curve of known this compound concentrations.

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Degradation Degradation Products (Inactive) This compound->Degradation Photodegradation This compound->Degradation Hydrolysis This compound->Degradation Oxidation Light Light (UV, Fluorescent) Light->Degradation pH Extreme pH (Acidic or Alkaline) pH->Degradation Oxidation Oxidizing Agents / Metal Ions Oxidation->Degradation

Caption: Factors leading to the degradation of this compound in solution.

G cluster_1 Inclusion Complex Formation This compound This compound (Hydrophobic Polyene) Complex This compound-Cyclodextrin Inclusion Complex This compound->Complex CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Stabilized Increased Solubility & Stability Complex->Stabilized

Caption: Encapsulation of this compound by a cyclodextrin molecule.

G cluster_2 Experimental Workflow: Phase Solubility Analysis A 1. Prepare CD Solutions of Increasing Concentration B 2. Add Excess this compound A->B C 3. Equilibrate for 24h (Mechanical Shaking) B->C D 4. Filter to Remove Undissolved this compound C->D E 5. Quantify Dissolved This compound (HPLC/UV-Vis) D->E F 6. Plot [this compound] vs. [CD] E->F

Caption: Workflow for determining this compound solubility with cyclodextrins.

References

Technical Support Center: Natamycin and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in cell viability assays when using the antifungal agent Natamycin. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyene macrolide antifungal agent produced by Streptomyces natalensis. Its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes.[1] Unlike other polyene antifungals, this compound does not create pores in the cell membrane. Instead, its binding to ergosterol inhibits processes like the fusion of vacuoles, thereby disrupting essential cellular functions and preventing fungal growth. Mammalian cells contain cholesterol instead of ergosterol, which is why this compound has selective toxicity against fungi.

Q2: Can this compound affect mammalian cells?

While this compound has a high specificity for fungi, some studies have shown it can impact other eukaryotic cells, including mammalian cells, particularly at higher concentrations. Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines by interfering with DNA repair enzymes. Furthermore, in studies with other eukaryotes like Leishmania, this compound has been shown to disrupt calcium homeostasis and cause mitochondrial dysfunction, leading to a depletion of cellular ATP and subsequent cell death.

Q3: How might this compound interfere with my cell viability assay?

This compound can interfere with common cell viability assays in two main ways:

  • Biological Interference: Many widely used viability assays, such as those based on tetrazolium salts (MTT, MTS, XTT, WST-1) or ATP quantification (CellTiter-Glo), rely on the metabolic activity of cells, often specifically mitochondrial function. Since this compound has been shown to induce mitochondrial dysfunction and deplete ATP levels in some eukaryotic cells, it can directly inhibit the enzymatic reactions that these assays measure. This can lead to an underestimation of cell viability that is not necessarily due to cytotoxicity.

  • Chemical Interference: this compound has a characteristic UV absorbance spectrum. This could potentially interfere with the spectrophotometric or fluorometric readings of assays that measure absorbance or fluorescence at wavelengths that overlap with this compound's absorbance peaks.

Troubleshooting Guides

Issue 1: Unexpectedly low cell viability in tetrazolium-based assays (MTT, MTS, XTT, WST-1)

If you observe a significant decrease in the signal from a tetrazolium-based assay after this compound treatment, it may not solely reflect cell death.

Potential Cause:

The reduction of tetrazolium salts to a colored formazan product is dependent on the activity of cellular dehydrogenases, primarily located in the mitochondria. This compound may be causing mitochondrial stress or dysfunction in your cells, which would reduce dehydrogenase activity and, consequently, the formazan signal, even if the cells are still viable.

Troubleshooting Steps:

  • Confirm Cytotoxicity with a Non-Metabolic Assay: Use a secondary, independent assay that does not rely on metabolic activity to confirm cell death. A suitable alternative is the Trypan Blue exclusion assay, which assesses cell membrane integrity.

  • Perform a Cell-Free Control: To check for direct chemical interference, incubate this compound at the concentrations used in your experiment in cell-free media with the assay reagent. A change in color would indicate a direct interaction.

  • Optimize Incubation Time: Reduce the incubation time of your cells with this compound to see if the effect is time-dependent, which might distinguish between direct metabolic inhibition and eventual cytotoxicity.

Issue 2: Discrepancy between results from a tetrazolium assay and an ATP-based assay (e.g., CellTiter-Glo)

You may find that different viability assays give conflicting results in the presence of this compound.

Potential Cause:

This compound has been demonstrated to cause ATP depletion in some eukaryotic systems. Therefore, an ATP-based assay like CellTiter-Glo might show a sharp decrease in signal due to the depletion of cellular ATP, which may occur before the complete loss of mitochondrial dehydrogenase activity or cell membrane integrity.

Troubleshooting Steps:

  • Time-Course Experiment: Conduct a time-course experiment to monitor changes in both metabolic activity (e.g., MTT or WST-1) and ATP levels (CellTiter-Glo) over time. This can help to understand the sequence of cellular events following this compound treatment.

  • Correlate with a Direct Cell Count: Use a method that directly counts viable cells, such as the Trypan Blue exclusion assay or automated cell counting, to establish a baseline for cell viability.

  • Consider an Alternative Endpoint: If both metabolic and ATP-based assays show interference, consider using an assay that measures a different marker of cell health, such as a protease viability marker assay, which is less likely to be affected by this compound's known mechanisms of action.

Data Presentation

Table 1: Summary of Potential this compound Interference in Common Cell Viability Assays

Assay TypeAssay Name(s)PrinciplePotential Interference by this compound
Tetrazolium Reduction MTT, MTS, XTT, WST-1Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a colored formazan product.High Potential (Biological): this compound may induce mitochondrial dysfunction, leading to decreased dehydrogenase activity and a false-positive signal for cytotoxicity.
ATP Quantification CellTiter-GloLuciferase-based reaction to quantify cellular ATP levels.High Potential (Biological): this compound has been shown to cause ATP depletion, which would directly reduce the assay signal, potentially before cell death.
Dye Exclusion Trypan BlueLive cells with intact membranes exclude the dye, while dead cells take it up.Low Potential: This method is based on membrane integrity, which is not the primary target of this compound. It serves as a good orthogonal method.
Protease Activity CellTiter-FluorMeasures the activity of a conserved intracellular protease, which is lost when cells become non-viable.Lower Potential: This pathway is less likely to be directly affected by this compound's known mechanism of action.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard procedure for the MTT assay.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a standard procedure for the CellTiter-Glo® assay.

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol, but in opaque-walled 96-well plates suitable for luminescence measurements.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis cluster_validation Validation (if interference is suspected) plate_cells Plate Cells in 96-well Plate treat_cells Treat with this compound (and controls) plate_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT, WST-1, CellTiter-Glo) treat_cells->add_reagent incubate Incubate add_reagent->incubate measure_signal Measure Signal (Absorbance/Luminescence) incubate->measure_signal analyze_data Analyze Data measure_signal->analyze_data orthogonal_assay Perform Orthogonal Assay (e.g., Trypan Blue) analyze_data->orthogonal_assay Discrepancy? compare_results Compare Results orthogonal_assay->compare_results

Caption: A typical experimental workflow for a cell viability assay with a validation step for potential interference.

signaling_pathway cluster_this compound This compound Action cluster_cell Eukaryotic Cell This compound This compound mitochondria Mitochondria This compound->mitochondria Potential disruption of mitochondrial function [1, 7] dehydrogenases Dehydrogenase Activity mitochondria->dehydrogenases atp_production ATP Production mitochondria->atp_production cell_viability Cell Viability dehydrogenases->cell_viability contributes to tetrazolium_assay Tetrazolium Assay (MTT, WST-1) dehydrogenases->tetrazolium_assay measured by atp_production->cell_viability contributes to atp_assay ATP Assay (CellTiter-Glo) atp_production->atp_assay measured by

Caption: Potential mechanism of this compound interference with metabolism-based cell viability assays.

References

How to prevent Natamycin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Natamycin during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to several environmental factors that can lead to its degradation. The primary factors to control during sample preparation are:

  • Light: Exposure to light, particularly ultraviolet (UV) and fluorescent light, can rapidly degrade this compound.[1][2]

  • pH: this compound is most stable in a pH range of 5 to 9.[3] It degrades in acidic conditions (pH < 3) and alkaline conditions (pH > 9).[4][5]

  • Temperature: While this compound is relatively heat-stable, high temperatures, especially above 100°C for extended periods, can cause degradation. Complete inactivation has been observed at 121°C for 30 minutes.

  • Oxidizing Agents: Contact with oxidizing agents, such as peroxides and sulfites, can lead to the breakdown of this compound.

  • Heavy Metals: The presence of certain heavy metal ions, particularly Fe³⁺, Ni²⁺, and Cr³⁺, can promote oxidative inactivation.

Q2: How can I minimize photodegradation of this compound in my samples?

A2: To minimize photodegradation, it is crucial to protect your samples from light at all stages of your experiment.

  • Work in a dimly lit area or use amber-colored labware (e.g., vials, tubes).

  • Wrap sample containers in aluminum foil.

  • Store samples in the dark whenever possible. An aqueous solution of this compound (20 mg/L) was found to be stable for up to 14 days when stored under dark conditions at 4°C. In contrast, a similar solution was entirely degraded after 24 hours of exposure to 1000 lux fluorescent lighting at 4°C.

Q3: What is the optimal pH range for working with this compound, and what happens if the pH is outside this range?

A3: The optimal pH range for this compound stability is between 5 and 9.

  • Acidic conditions (pH < 3): The glycosidic bond is hydrolyzed, splitting off the mycosamine moiety and forming an unstable aglycone. This leads to the formation of biologically inactive products.

  • Alkaline conditions (pH > 9): The lactone ring is saponified, resulting in the formation of inactive natamycoic acid.

Q4: What solvents are recommended for dissolving and extracting this compound?

A4: this compound has low solubility in water (approximately 40 µg/mL). It is more soluble in certain organic solvents.

  • Methanol and aqueous methanol solutions are commonly used for extraction and as a solvent for stock solutions. A 75% aqueous methanol solution at pH 2.0 and 30°C has been shown to provide high solubility.

  • For HPLC analysis, a mobile phase of methanol-water-acetic acid is often used.

  • Isopropanol is another solvent used in the extraction process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound detected in the sample. Degradation due to light exposure. Protect samples from light by using amber vials or wrapping them in foil. Work under subdued lighting. Store samples in the dark.
Degradation due to improper pH. Ensure the pH of all solutions (solvents, buffers) is within the stable range of 5-9. Avoid strongly acidic or alkaline conditions.
Thermal degradation. Avoid exposing samples to high temperatures for prolonged periods. While stable for short periods at 100°C, prolonged heating or temperatures of 121°C and above will cause significant degradation.
Oxidative degradation. Avoid contact with oxidizing agents. If the presence of heavy metals is suspected, consider adding a chelating agent like EDTA.
Inconsistent results between replicate samples. Variable exposure to light or temperature. Ensure all samples are handled under identical conditions. Process samples in parallel and minimize the time they are exposed to potentially degrading conditions.
Incomplete extraction from the sample matrix. Optimize the extraction solvent and procedure. Methanol or aqueous methanol is often effective. Ensure thorough homogenization of the sample with the solvent.
Peak tailing or splitting in HPLC chromatogram. Interaction with the analytical column. Adjust the mobile phase composition. The addition of a small amount of acid, like acetic acid, can improve peak shape.
Presence of degradation products. Review your sample preparation and storage procedures to minimize degradation. The photodegradation products of this compound are typically more polar and will elute earlier in reverse-phase HPLC.

Quantitative Data Summary

Table 1: Stability of this compound under Different pH Conditions

pHRemaining Activity after Storage at 30°CDegradation Products
< 3Significantly reducedMycosamine, Apothis compound, Natamycinolidediol
4-7High stability-
> 9Significantly reducedNatamycoic acid

Table 2: Stability of this compound under Different Light and Temperature Conditions

ConditionDurationRemaining Activity
1000 lux fluorescent light, 4°C24 hours0%
Dark, 4°C14 days92.2%
100°CSeveral hoursMinimal degradation
121°C30 minutes0%

Experimental Protocols

Protocol 1: Extraction of this compound from Cheese for HPLC Analysis

This protocol is based on established methods for determining this compound content in cheese samples.

  • Sample Preparation:

    • Take a representative sample of the cheese (e.g., 5 grams).

    • Finely grate or homogenize the cheese sample.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 20 mL of methanol-water (2:1, v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration:

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Inject the filtered extract into the HPLC system.

    • A typical mobile phase is a mixture of acetonitrile and water.

    • Detection is commonly performed using a UV detector at 305 nm.

Visualizations

Natamycin_Degradation_Pathways This compound This compound Mycosamine Mycosamine + Aglycone This compound->Mycosamine Hydrolysis Natamycoic_Acid Natamycoic Acid This compound->Natamycoic_Acid Saponification Photoproducts Photodegradation Products This compound->Photoproducts Photolysis Thermal_Products Thermal Degradation Products This compound->Thermal_Products Thermolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Acid Acidic Conditions (pH < 3) Alkali Alkaline Conditions (pH > 9) Light UV/Fluorescent Light Heat High Temperature (>100°C) Oxidants Oxidizing Agents

Caption: Major degradation pathways of this compound.

Sample_Prep_Workflow cluster_protection Protective Measures Protect_Light Work in dim light Use amber vials Control_pH Maintain pH 5-9 Control_Temp Avoid high temperatures Start Start: Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Tree Start Low/No this compound Detected? Check_Light Was sample protected from light? Start->Check_Light Yes Review_Extraction Review extraction protocol Start->Review_Extraction No Check_pH Was pH between 5 and 9? Check_Light->Check_pH Yes Solution_Light Use amber vials & work in dim light Check_Light->Solution_Light No Check_Temp Was sample exposed to high heat? Check_pH->Check_Temp Yes Solution_pH Adjust pH of solutions Check_pH->Solution_pH No Solution_Temp Maintain lower temperature Check_Temp->Solution_Temp No Check_Temp->Review_Extraction Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Optimizing storage conditions for long-term Natamycin stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for ensuring the long-term stability of Natamycin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound powder?

A1: this compound in its solid, trihydrate form is a stable compound. For long-term storage, it is recommended to keep the powder in airtight containers at refrigerated temperatures between 2°C and 8°C (36°F and 46°F) to minimize any potential degradation over several years.[1][2] While it can be stored at room temperature with only a few percent loss of activity over several years, refrigeration is ideal.[1] The anhydrous form of this compound is unstable and should not be stored at room temperature, as it can lose significant activity in a short period.[1]

Q2: How should I store aqueous solutions or suspensions of this compound?

A2: Aqueous solutions and suspensions of this compound should be protected from light and stored at refrigerated temperatures (4°C or 39°F).[3] An aqueous solution of this compound (20 mg/L) was found to be stable for up to 14 days when stored under dark conditions at 4°C. For ophthalmic suspensions, storage between 2-24°C (36-75°F) is recommended, with precautions to avoid freezing and exposure to excessive heat and light.

Q3: What is the optimal pH range for this compound stability in aqueous solutions?

A3: this compound is most stable in a pH range of 5 to 9. At pH values lower than 3 and higher than 9, the stability of a this compound suspension decreases significantly. Most food products have a pH between 4 and 7, which is within the stable range for this compound.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to ultraviolet (UV) radiation and fluorescent light. Exposure to UV light can lead to the destruction and inactivation of this compound. An aqueous solution of this compound (20 mg/L) was completely degraded after 24 hours of exposure to 1000 lux fluorescent lighting at 4°C. Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.

Troubleshooting Guide

Problem: My this compound solution has changed color/appears degraded.

  • Question: Was the solution exposed to light?

    • Answer: Prolonged exposure to fluorescent or UV light can cause degradation. Prepare fresh solutions and store them in light-protected containers (e.g., amber vials).

  • Question: What is the pH of your solution?

    • Answer: this compound degrades at extreme pH values. At a low pH, the mycosamine moiety is split off, while at a high pH, the lactone is saponified. Ensure the pH of your solution is maintained between 5 and 9 for optimal stability.

  • Question: Are there any oxidizing agents or heavy metals present?

    • Answer: Oxidants and certain heavy metals can promote the degradation of this compound. Avoid contact with these substances.

Problem: I am observing a loss of antifungal activity in my experiment.

  • Question: How was the this compound stored?

    • Answer: Improper storage at high temperatures or exposure to light can lead to a loss of potency. Refer to the recommended storage conditions.

  • Question: What is the temperature at which the experiment is being conducted?

    • Answer: While this compound is relatively heat-stable, prolonged exposure to temperatures above 50°C in aqueous suspension can lead to a slight decrease in activity. It can withstand heating at 100°C for a few hours, but significant inactivation occurs at 121°C.

Data on this compound Stability

The following tables summarize the key factors affecting the stability of this compound.

Table 1: Effect of pH on this compound Stability in Aqueous Suspension

pH ValueStabilityDegradation Products
< 3UnstableMycosamine, apothis compound, dinatamycinolidediol
5 - 9Stable-
> 9UnstableNatamycoic acid

Table 2: Effect of Temperature on this compound Stability

TemperatureConditionStability Outcome
2-8°CSolid powder, airtight, darkOptimal for long-term storage
Room TempSolid trihydrate powder, dark, dryStable for several years with minimal loss
50°CNeutral aqueous suspensionTolerated for several days with slight activity decrease
100°CAqueous suspensionCan withstand for a few hours
121°CAqueous solutionComplete inactivation after 30 minutes

Table 3: Effect of Light on this compound Stability in Aqueous Solution (20 mg/L at 4°C)

Light ConditionDurationRemaining Activity
Dark14 days~92%
1000 lux fluorescent24 hours0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for stability studies.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 304 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

3. Sample Preparation:

  • For Bulk Drug: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • For Formulations (e.g., ophthalmic suspension): Dilute the formulation with the mobile phase to a concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Record the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Treat a this compound solution with 0.1 M HCl at 60°C for 2 hours.

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Treat a this compound solution with 0.1 M NaOH at 60°C for 2 hours.

  • Neutralize the solution with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Expose solid this compound powder to 100°C for 24 hours.

  • Dissolve the sample in the mobile phase and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a this compound solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

  • Analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample (Bulk or Formulation) dissolve Dissolve/Dilute in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 304 nm separate->detect record Record Peak Area detect->record calibrate Construct Calibration Curve record->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

troubleshooting_workflow start Issue: Loss of this compound Activity check_storage Check Storage Conditions start->check_storage check_light Exposed to Light? check_storage->check_light Storage check_ph Check Solution pH check_storage->check_ph Solution check_temp Stored at Recommended Temp? check_light->check_temp No remedy_light Store in light-protected containers check_light->remedy_light Yes remedy_temp Store at 2-8°C (refrigerated) check_temp->remedy_temp No no_issue Activity loss likely due to other factors check_temp->no_issue Yes remedy_ph Adjust pH to 5-9 check_ph->remedy_ph Outside 5-9 check_ph->no_issue Within 5-9

Caption: Troubleshooting loss of this compound activity.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Natamycin Quantification in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Natamycin in pharmaceutical formulations against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research and quality control needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy and reliability of results. The following table summarizes the key performance parameters of a validated RP-HPLC method for this compound analysis and compares it with an alternative spectrofluorimetric method.

ParameterRP-HPLC MethodSpectrofluorimetric Method
Linearity Range 10-150 µg/mL[1]0.25–4.0 µg/mL[1]
Accuracy (% Recovery) 98.7% - 98.9%[2]102.24% (with a standard deviation of 1.79)[1]
Precision (RSD%) Intraday: < 2%, Interday: < 2%[2]Not explicitly stated, but low relative standard deviations were reported.
Limit of Detection (LOD) 0.2031 µg/mL0.082 µg/mL
Limit of Quantification (LOQ) 0.61 mg/LNot explicitly stated
Specificity The method demonstrated specificity in the presence of benzalkonium chloride, a common pharmaceutical additive.Not explicitly stated

Experimental Protocols

Detailed methodologies for the validated RP-HPLC method and a comparative spectrofluorimetric method are provided below.

Validated RP-HPLC Method for this compound in Eye Drops

This method provides a simple, rapid, and accurate means of quantifying this compound in ophthalmic formulations.

1. Chromatographic Conditions:

  • Column: Agilent Eclipse XBD C18 (250 × 4.6 mm, 5µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 304 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10-150 µg/mL.

  • Sample Preparation: Dilute the pharmaceutical formulation (eye drops) with the mobile phase to achieve a concentration within the calibration range.

3. Validation Parameters:

  • The method was validated for specificity, precision, linearity, accuracy, system suitability, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Spectrofluorimetric Method for this compound Determination

This method presents an alternative approach for the quantification of this compound.

1. Derivatization:

  • The method involves a derivatization reaction with a suitable reagent in a borate buffer solution (pH 7.6) at room temperature.

2. Measurement:

  • The fluorescence intensity of the resulting product is measured at an emission wavelength of 465 nm after excitation at 390 nm.

3. Application:

  • This method has been successfully applied to determine this compound in pharmaceutical eye drops and artificial aqueous humor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the validation of the HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standards Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standards->hplc_system prep_samples Prepare Formulation Samples prep_samples->hplc_system injection Inject Standards and Samples hplc_system->injection detection UV Detection at 304 nm injection->detection data_analysis Data Analysis & Calculation detection->data_analysis linearity Linearity report Generate Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->specificity data_analysis->lod_loq

Caption: Workflow for HPLC Method Validation of this compound.

Logical_Relationship_Validation_Parameters cluster_method Analytical Method cluster_characteristics Performance Characteristics cluster_outcome Outcome method Validated HPLC Method linearity Linearity (R² > 0.999) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision sensitivity Sensitivity (LOD, LOQ) method->sensitivity specificity Specificity method->specificity reliable_quantification Reliable Quantification of this compound linearity->reliable_quantification accuracy->reliable_quantification precision->reliable_quantification sensitivity->reliable_quantification specificity->reliable_quantification

Caption: Relationship of Validation Parameters to Reliable Quantification.

References

A Comparative Guide to Natamycin Analysis: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of natamycin, a polyene macrolide antibiotic used as an antifungal agent, is critical for quality control, pharmacokinetic studies, and regulatory compliance. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.

Quantitative Performance Comparison

The choice between LC-MS/MS and HPLC-UV often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each technique based on validated methods reported in the literature.

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis
ParameterReported ValuesSample Matrix
Linearity Range6.25–400.0 ng/mL[1]Rabbit and Human Plasma
0.002–0.06 µg/mLVarious Agricultural Commodities[2]
Limit of Detection (LOD)3.12 ng/mL[1]Rabbit and Human Plasma
0.0003 mg/L[3]Wine
5 µg/kgCheese[4]
Limit of Quantitation (LOQ)0.01 mg/kgVarious Agricultural Commodities
0.05 µg/mLWine
0.3 mg/LWine
Accuracy/Recovery72.37% and 84.10%Rabbit and Human Plasma
82.2–115.4%Various Agricultural Commodities
>80%Wine
Precision (%RSD/%CV)< 15%Rabbit and Human Plasma
1.1–4.6%Various Agricultural Commodities
< 10%Wine
Table 2: Performance Characteristics of HPLC-UV for this compound Analysis
ParameterReported ValuesSample Matrix
Linearity Range0.312 to 20 µg/mLOphthalmic Dosage Form
10-150 µg/mLEye Drop
0.01-0.8 mg/LDairy Products
Limit of Detection (LOD)0.047 mg/mLOphthalmic Preparation
0.321 mg/kgCheese
0.5 mg/kgCheese
0.50 µg/g (solid), 0.25 mg/L (liquid)Food
Limit of Quantitation (LOQ)0.143 mg/mLOphthalmic Preparation
0.355 mg/kg (UV), 0.388 mg/kg (DAD)Cheese
Accuracy/Recovery98–102%Ophthalmic Dosage Form
90 and 110 %Cheese
95.7%-102.0%Food
Precision (%RSD/%CV)< 2%Ophthalmic Dosage Form
1.874% (intraday), 3.442% (interday)Cheese
< 3%Food

Key Differences and Considerations

Sensitivity and Selectivity: LC-MS/MS consistently demonstrates superior sensitivity with significantly lower limits of detection and quantification compared to HPLC-UV. This makes it the method of choice for trace-level analysis, such as in pharmacokinetic studies or for enforcing stringent regulatory limits. The high selectivity of MS/MS, which monitors specific precursor-to-product ion transitions, minimizes the impact of matrix interferences, a common challenge in complex samples like food and biological fluids.

Robustness and Cost: HPLC-UV is generally considered a more robust and cost-effective technique. The instrumentation is less complex and easier to maintain than an LC-MS/MS system. For applications where the this compound concentration is relatively high and the sample matrix is clean, HPLC-UV provides reliable and accurate results.

Method Development: Method development for HPLC-UV can be more straightforward, primarily involving the optimization of chromatographic conditions and the selection of an appropriate UV wavelength (typically around 303-305 nm for this compound). LC-MS/MS method development requires the optimization of both chromatographic separation and mass spectrometric parameters, including ionization source conditions and collision energies for fragmentation.

Experimental Protocols

Below are representative experimental methodologies for the analysis of this compound using both LC-MS/MS and HPLC-UV.

LC-MS/MS Methodology

A sensitive and selective LC-MS/MS method for the determination of this compound in biological and food matrices has been established.

  • Sample Preparation: A common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction. For agricultural commodities, samples are typically homogenized and extracted with methanol. The addition of MgSO₄ aids in phase separation. For plasma samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is often employed.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or Cyano column is frequently used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic phase (e.g., methanol or acetonitrile) is typical.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific transitions such as m/z 666.3 → 503.3 and 666.3 → 648.2.

HPLC-UV Methodology

A reliable and accurate HPLC-UV method has been developed for the quantification of this compound in pharmaceutical and food products.

  • Sample Preparation: For solid samples like cheese, extraction with a methanol-water mixture is a common practice. For liquid samples or pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C8 column is typically used.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., sodium acetate or phosphate buffer) is often employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • UV Detection:

    • Wavelength: Detection is performed at a wavelength of maximum absorbance for this compound, which is typically in the range of 303-305 nm.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for this compound analysis by LC-MS/MS and HPLC-UV.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Plasma, Food) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Extract Final Extract Centrifugation->Extract Injection Injection Extract->Injection Column RP Column (e.g., C18) Injection->Column Elution Gradient Elution Column->Elution Ionization ESI+ Elution->Ionization Precursor Precursor Ion Selection (m/z 666.3) Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Monitoring Fragmentation->Product Quantification Quantification Product->Quantification HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Ophthalmic Solution, Dairy) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration FinalSample Final Sample Filtration->FinalSample Injection Injection FinalSample->Injection Column RP Column (e.g., C18, C8) Injection->Column Elution Isocratic Elution Column->Elution Detector UV Detector (303-305 nm) Elution->Detector Quantification Quantification Detector->Quantification

References

A Comparative Analysis of Natamycin and Amphotericin B on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of two prominent polyene antifungal agents, Natamycin and Amphotericin B, on fungal cell membranes. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of action and performance of these compounds.

Introduction

This compound and Amphotericin B are both polyene macrolide antifungals that target ergosterol, an essential sterol component of fungal cell membranes.[1] While they share a common target, their mechanisms of action and the resulting effects on membrane integrity differ significantly. Amphotericin B has been a cornerstone in treating severe systemic fungal infections for decades, known for its potent fungicidal activity but also for its considerable toxicity.[2][3] this compound is primarily used as a topical treatment, particularly for fungal keratitis, and is also widely used as a food preservative due to its favorable safety profile.[1][4] This guide delves into the experimental evidence that elucidates their contrasting interactions with the fungal cell membrane.

Mechanism of Action: A Tale of Two Polyenes

The primary distinction between this compound and Amphotericin B lies in how they interact with ergosterol and the subsequent consequences for the fungal cell membrane.

Amphotericin B: The Pore-Former

Amphotericin B is widely recognized for its ability to form pores or channels in fungal cell membranes. This action is dependent on its binding to ergosterol. The formation of these pores disrupts the membrane's permeability, leading to the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption of ionic gradients and loss of cellular contents ultimately results in fungal cell death. Some studies also suggest that Amphotericin B can induce an oxidative burst within the fungal cell, contributing to its fungicidal activity.

This compound: The Non-Permeabilizing Binder

In contrast to Amphotericin B, this compound binds specifically to ergosterol but does not form pores or significantly increase membrane permeability. Instead of causing leakage, this compound's binding to ergosterol is thought to inhibit the function of membrane-embedded proteins, such as those involved in nutrient transport. This leads to a fungistatic effect, arresting fungal growth without causing immediate cell lysis. Studies have shown that this compound can inhibit the fusion of vacuoles, a process known to be dependent on ergosterol, further highlighting its non-lytic mechanism of action.

The following diagram illustrates the distinct mechanisms of action of this compound and Amphotericin B on the fungal cell membrane.

cluster_AmB Amphotericin B Mechanism cluster_this compound This compound Mechanism AmB Amphotericin B Ergosterol_AmB Ergosterol AmB->Ergosterol_AmB Binds to Pore Pore Formation Ergosterol_AmB->Pore Induces Leakage Leakage of Ions (K+) & Cellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death This compound This compound Ergosterol_Nata Ergosterol This compound->Ergosterol_Nata Binds to Protein_Inhibition Inhibition of Membrane Transport Proteins Ergosterol_Nata->Protein_Inhibition Leads to Growth_Arrest Fungal Growth Arrest (Fungistatic) Protein_Inhibition->Growth_Arrest

Caption: Mechanisms of Amphotericin B and this compound.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of this compound and Amphotericin B against several clinically relevant fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)References
Candida albicans1 - 80.125 - 2
Aspergillus fumigatus4 - 160.5 - 2
Fusarium solani2 - 161 - 8
Aspergillus flavus32 - 640.5 - 4
Candida glabrata1 - 160.25 - 2
Candida krusei2 - 320.5 - 4

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Membrane Permeability Assessment

To experimentally validate the differential effects of this compound and Amphotericin B on fungal cell membrane integrity, two key assays are commonly employed: the potassium leakage assay and the hemolysis assay.

Potassium (K+) Leakage Assay

This assay directly measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions into the surrounding medium upon exposure to an antifungal agent.

Experimental Protocol:

  • Fungal Cell Preparation:

    • Culture the desired fungal species (e.g., Saccharomyces cerevisiae or Candida albicans) in an appropriate liquid medium to the mid-logarithmic growth phase.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) to remove any extracellular potassium.

    • Resuspend the cells in the same low-potassium buffer to a specific cell density.

  • Treatment with Antifungal Agents:

    • Aliquots of the fungal cell suspension are incubated with varying concentrations of this compound, Amphotericin B, or a vehicle control.

    • A positive control for maximum potassium release, such as a cell-lysing agent (e.g., nisin or heat treatment), should be included.

  • Measurement of Potassium Leakage:

    • At specified time intervals, samples are taken from each treatment group and centrifuged to pellet the fungal cells.

    • The supernatant, containing the extracellular potassium, is carefully collected.

    • The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.

  • Data Analysis:

    • The amount of potassium released is calculated as a percentage of the total intracellular potassium (determined from the positive control).

    • The results are plotted as percentage of potassium leakage versus drug concentration or time.

The following diagram outlines the workflow for the potassium leakage assay.

start Start prep Prepare Fungal Cell Suspension start->prep treat Incubate with This compound, Amphotericin B, & Controls prep->treat centrifuge Centrifuge to Separate Cells and Supernatant treat->centrifuge measure Measure K+ in Supernatant centrifuge->measure analyze Analyze Data (% K+ Leakage) measure->analyze end End analyze->end

Caption: Potassium Leakage Assay Workflow.

Hemolysis Assay

The hemolysis assay provides an indirect measure of a compound's membrane-disrupting activity by assessing its ability to lyse red blood cells (RBCs). While RBCs have cholesterol instead of ergosterol in their membranes, this assay is useful for evaluating the general membrane toxicity of antifungal agents.

Experimental Protocol:

  • Red Blood Cell (RBC) Preparation:

    • Obtain fresh whole blood (e.g., from a sheep or human donor) containing an anticoagulant.

    • Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension to remove plasma and buffy coat.

    • Prepare a final suspension of RBCs in PBS at a specific concentration (e.g., 2% v/v).

  • Treatment with Antifungal Agents:

    • In a 96-well plate, serially dilute this compound and Amphotericin B in PBS.

    • Add the RBC suspension to each well containing the antifungal dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in a hypotonic solution or with a detergent like Triton X-100).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

    • After incubation, centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • Plot the percentage of hemolysis versus the drug concentration.

The following diagram illustrates the workflow for the hemolysis assay.

start Start prep Prepare Red Blood Cell Suspension start->prep treat Incubate with This compound, Amphotericin B, & Controls prep->treat centrifuge Centrifuge to Pellet Intact RBCs treat->centrifuge measure Measure Hemoglobin Release in Supernatant (Absorbance) centrifuge->measure analyze Analyze Data (% Hemolysis) measure->analyze end End analyze->end

Caption: Hemolysis Assay Workflow.

Summary of Comparative Performance

FeatureThis compoundAmphotericin B
Primary Mechanism Binds to ergosterol, inhibiting membrane protein function.Binds to ergosterol, forming pores in the membrane.
Membrane Permeabilization Does not cause significant membrane permeabilization or leakage.Causes significant leakage of ions and cellular contents.
Mode of Action Primarily fungistatic.Primarily fungicidal.
Toxicity Profile Generally low toxicity.Significant dose-dependent toxicity (e.g., nephrotoxicity).
Clinical Use Primarily topical (e.g., fungal keratitis) and as a food preservative.Systemic treatment of severe fungal infections.

Conclusion

The comparative study of this compound and Amphotericin B reveals two distinct strategies for targeting ergosterol in fungal cell membranes. Amphotericin B's potent, pore-forming mechanism leads to rapid fungal cell death but is associated with higher toxicity. In contrast, this compound's non-permeabilizing, function-inhibiting mechanism results in a fungistatic effect with a more favorable safety profile. This fundamental difference in their interaction with the fungal cell membrane underpins their respective clinical applications and toxicological profiles. For researchers and drug developers, understanding these nuances is crucial for the rational design of new antifungal therapies and for selecting the appropriate agent for a given application.

References

Efficacy of Natamycin versus Nystatin Against Oral Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Natamycin and Nystatin, two polyene antifungal agents, in combating oral Candida species, the primary causative agents of oropharyngeal candidiasis (oral thrush). The comparison is supported by experimental data on their mechanisms of action, in vitro activity, and clinical effectiveness.

Introduction and Mechanism of Action

This compound and Nystatin are both polyene macrolide antifungals derived from Streptomyces bacteria (S. natalensis for this compound and S. noursei for Nystatin).[1][2] They share a common target in the fungal cell membrane: ergosterol.[3][4] Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[3]

While both drugs bind to ergosterol, their subsequent effects on the fungal cell differ significantly.

  • Nystatin: Upon binding to ergosterol, Nystatin molecules aggregate to form pores or channels in the fungal cell membrane. This disrupts the membrane's integrity, leading to an uncontrolled leakage of essential intracellular ions, particularly potassium (K+), which results in cell death. This mechanism makes Nystatin both fungistatic and fungicidal.

  • This compound: In contrast, this compound's binding to ergosterol does not lead to pore formation or increased membrane permeability. Instead, it is believed to inhibit fungal growth by preventing the fusion of vesicles with the cell membrane, thereby disrupting essential cellular processes like nutrient transport. This specific interaction blocks fungal growth without causing widespread membrane leakage, a unique mode of action among polyene antifungals.

The distinct mechanisms of action for Nystatin and this compound are visualized below.

G cluster_nystatin Nystatin Mechanism cluster_this compound This compound Mechanism Nystatin Nystatin Ergosterol_N Ergosterol Nystatin->Ergosterol_N Binds to Pore Pore Formation Nystatin->Pore Induces Membrane_N Fungal Cell Membrane Ergosterol_N->Membrane_N Component of Leakage K+ Ion Leakage Pore->Leakage Causes Death_N Fungal Cell Death Leakage->Death_N Leads to This compound This compound Ergosterol_Na Ergosterol This compound->Ergosterol_Na Binds to Vesicle Vesicle Fusion Inhibition This compound->Vesicle Induces Membrane_Na Fungal Cell Membrane Ergosterol_Na->Membrane_Na Component of Transport Nutrient Transport Blocked Vesicle->Transport Growth_Inhibition Fungal Growth Inhibition Transport->Growth_Inhibition Leads to

Caption: Comparative mechanisms of Nystatin and this compound.

In Vitro Efficacy

The in vitro effectiveness of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Studies comparing Nystatin and this compound against various Candida species show that both possess potent antifungal activity, though MIC values can vary by species.

Candida SpeciesNystatin MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.625 - 2Data less available, generally effective at low levels (<10 ppm)
Candida glabrata0.625 - 1.25Data less available, generally effective at low levels (<10 ppm)
Candida tropicalis0.625 - 1.25Data less available, generally effective at low levels (<10 ppm)
Candida parapsilosis1 - 4Data less available, generally effective at low levels (<10 ppm)
Candida krusei2 - 8Data less available, generally effective at low levels (<10 ppm)

Data compiled from multiple sources. Nystatin MIC values are well-documented in vitro. Specific comparative MIC data for this compound against oral Candida isolates is less prevalent in recent literature, but it is known to be effective at very low concentrations.

Experimental Protocols: Antifungal Susceptibility Testing

The data presented in the table above is typically generated using standardized experimental protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines, is a gold standard for testing the susceptibility of yeasts to antifungal agents.

Broth Microdilution Method (CLSI M27-A)
  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in a standardized culture medium (e.g., RPMI 1640) to achieve a final inoculum concentration.

  • Antifungal Dilution: A serial two-fold dilution of the antifungal agent (Nystatin or this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or spectrophotometrically.

The workflow for this crucial experimental protocol is illustrated below.

G start Start: Isolate Candida Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute in RPMI Medium prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Yeast Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antifungal in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C (24-48 hours) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read end Determine MIC Value read->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Clinical Efficacy and Safety Profile

Both this compound and Nystatin are used for the topical treatment of oral candidiasis, often in patients undergoing radiotherapy or those with compromised immune systems. Clinical trials have shown both to be effective, although comparisons with systemic agents like fluconazole or other topical agents like miconazole sometimes show superior efficacy for the latter, especially in immunocompromised patients or infants.

ParameterThis compoundNystatin
Indications Fungal blepharitis, conjunctivitis, keratitis, and oral candidiasis.Oropharyngeal, cutaneous, mucocutaneous, and intestinal candidiasis.
Formulations Ophthalmic suspension, oral lozenge.Oral suspension ("swish and swallow"), pastilles, topical creams.
Absorption Negligible systemic absorption from topical or oral administration.Very poor absorption from the GI tract; not absorbed systemically.
Clinical Efficacy Effective in preventing oral candidiasis in oncologic patients.Effective, but may be inferior to miconazole and fluconazole in some patient groups.
Common Side Effects Generally well-tolerated. Oral use may cause nausea.Oral irritation, nausea, vomiting, diarrhea with large oral doses.
Resistance Development of resistance is considered rare.Resistance in Candida albicans is minimal, though can develop in other species.

A systematic review found that in the prophylaxis of oral candidiasis for oncologic patients, both this compound and Nystatin were statistically more effective than placebo or no treatment. Another review focusing on Nystatin concluded it was superior to placebo for treating denture stomatitis but less effective than fluconazole for oral candidiasis in infants and immunocompromised patients.

Conclusion

This compound and Nystatin are both effective polyene antifungals for the topical treatment of oral candidiasis caused by Candida species. Their primary distinction lies in their mechanism of action: Nystatin is fungicidal via pore formation, while this compound is primarily fungistatic by inhibiting essential membrane processes without causing leakage. Both exhibit poor systemic absorption, contributing to a favorable safety profile for localized oral infections.

While in vitro data confirms the potent activity of both agents, clinical evidence suggests that while they are effective, other antifungals such as miconazole or systemic agents like fluconazole may offer higher cure rates in certain patient populations. The choice between this compound and Nystatin may be influenced by formulation availability, patient tolerance, and the specific clinical context. The low potential for resistance development, particularly with this compound, remains a significant advantage for both agents.

References

In vitro comparison of Natamycin and Voriconazole against Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Fusarium, a genus of filamentous fungi, poses a significant threat, particularly in the context of fungal keratitis. The management of these infections is often complicated by the intrinsic resistance of Fusarium species to many antifungal agents. This guide provides a detailed in vitro comparison of two prominent antifungal drugs, Natamycin and Voriconazole, against various Fusarium species, supported by experimental data and detailed protocols to aid researchers and scientists in their work.

Performance Snapshot: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Data from multiple studies have been aggregated to provide a comparative overview of the MICs of this compound and Voriconazole against clinical Fusarium isolates.

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Key Findings
This compound 4 - >324 - 328 - 64Generally exhibits higher MIC values compared to Voriconazole, suggesting lower in vitro potency against some Fusarium species. However, in clinical settings for fungal keratitis, topical this compound has shown better outcomes.[1]
Voriconazole 4 - >12848Demonstrates a broad range of activity, with some Fusarium isolates showing susceptibility while others exhibit high-level resistance.[2][3][4] Studies have shown that Voriconazole's in vitro activity does not always correlate with clinical success against Fusarium keratitis.[1]

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. The ranges presented are a synthesis of findings from multiple studies.

Unveiling the Mechanisms of Action

The differing in vitro profiles of this compound and Voriconazole can be attributed to their distinct mechanisms of action at the cellular level.

This compound: A polyene macrolide, this compound acts by binding to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the membrane's integrity and permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death. Its action is fungicidal.

Voriconazole: As a triazole antifungal, Voriconazole targets the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol. By inhibiting this enzyme, Voriconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and impaired cell membrane function. This mechanism is generally fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.

Experimental Corner: Antifungal Susceptibility Testing Protocol

The following is a detailed methodology for determining the in vitro susceptibility of Fusarium species to this compound and Voriconazole, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.

1. Isolate Preparation:

  • Clinical isolates of Fusarium species are cultured on a suitable medium, such as potato dextrose agar, at 35°C for 5-7 days to encourage sporulation.
  • A suspension of conidia is prepared by flooding the agar surface with sterile saline and gently scraping the surface.
  • The resulting mixture is transferred to a sterile tube, and the heavier particles are allowed to settle for 3-5 minutes.
  • The upper homogenous suspension is collected and adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of this compound and Voriconazole are prepared in dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium to achieve the desired final concentrations for testing.

3. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.
  • Each well, except for the sterility control, is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a complete (100%) inhibition of visible growth compared to the drug-free control well. For Voriconazole, some studies consider an 80% reduction in turbidity.

Below is a diagram illustrating the experimental workflow for antifungal susceptibility testing.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fusarium Isolate Culture Inoculum Inoculum Preparation (0.4x10^4 - 5x10^4 CFU/mL) Isolate->Inoculum Antifungal Antifungal Stock & Serial Dilutions Plate Inoculation of 96-Well Plate Inoculum->Plate Antifungal->Plate Incubation Incubation (35°C, 48-72h) Plate->Incubation Reading Visual Reading of Growth Inhibition Incubation->Reading MIC MIC Determination (Lowest concentration with 100% inhibition) Reading->MIC

Caption: Workflow for determining antifungal susceptibility.

Concluding Remarks

The in vitro comparison of this compound and Voriconazole against Fusarium reveals a complex picture. While Voriconazole may exhibit lower MIC values against certain isolates, its clinical efficacy, particularly in cases of fungal keratitis, has been questioned, with some studies suggesting superior outcomes with this compound. This discrepancy underscores the importance of considering both in vitro data and clinical outcomes in the development and application of antifungal therapies. The provided experimental protocol offers a standardized framework for researchers to conduct their own susceptibility testing, contributing to a deeper understanding of antifungal resistance in Fusarium and aiding in the discovery of more effective treatment strategies.

References

Establishing the limit of detection and quantification for Natamycin in plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable methods for quantifying Natamycin in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of analytical techniques, focusing on their limits of detection (LOD) and quantification (LOQ), and offers detailed experimental protocols.

This compound is a polyene macrolide antifungal agent used in the treatment of fungal infections. Accurate measurement of its concentration in plasma is essential to ensure therapeutic efficacy while minimizing potential toxicity. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a traditional microbiological assay for the determination of this compound in plasma.

Comparative Analysis of Detection and Quantification Limits

The choice of analytical method significantly impacts the sensitivity of this compound detection. Below is a comparison of the LOD and LOQ for this compound and several alternative antifungal agents when analyzed by LC-MS/MS, the current gold standard for bioanalytical quantification.

Antifungal AgentMethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound LC-MS/MS 3.12 [1][2][3]6.25 [1][2]
Amphotericin BLC-MS/MS-1.0 (in plasma ultrafiltrate)
VoriconazoleLC-MS/MS-50
ItraconazoleLC-MS/MS-1.0
PosaconazoleLC-MS/MS-2.0
FluconazoleLC-MS/MS-10
This compound (Adapted) Microbiological Assay Requires validation Requires validation

Note: The LOD and LOQ for the microbiological assay of this compound in plasma require specific validation. The values presented for alternative antifungals are based on published LC-MS/MS methods and are provided for comparative purposes.

Experimental Protocols

Detailed methodologies for both an advanced chromatographic technique and a classic microbiological assay are provided to guide researchers in selecting and implementing the most appropriate method for their needs.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of this compound in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Amphotericin B, 20 µg/mL).

  • Add 750 µL of 0.1% ammonia solution to the plasma sample.

  • Condition an SPE cartridge (e.g., Oasis HLB) sequentially with 2.0 mL of methanol and 1.0 mL of ultrapure water.

  • Load the plasma sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with 1.0 mL of ultrapure water and 1.0 mL of 5% aqueous methanol.

  • Elute this compound and the IS from the cartridge with 2.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Cyano column (e.g., 4.6 mm x 50 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 3.5 mM ammonium acetate in water (pH 4.0) and methanol (10:90, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 664.5 → 137.2

    • Internal Standard (Amphotericin B): m/z 922.5 → 741.4

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

3. Determination of LOD and LOQ

  • LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise (typically a signal-to-noise ratio of 3:1). For this method, the LOD was reported as 3.12 ng/mL.

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this method, the LOQ was reported as 6.25 ng/mL.

Protocol 2: Microbiological Agar Diffusion Assay for Polyene Antifungals in Plasma (Adapted for this compound)

This protocol is adapted from established methods for Amphotericin B, a structurally related polyene antifungal. Note: This protocol requires thorough validation for the specific use with this compound.

1. Materials

  • Test Organism: Candida albicans (ATCC 90028 or another susceptible strain).

  • Culture Media: Sabouraud Dextrose Agar (SDA) for maintaining the culture and Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for the assay plates.

  • Phosphate Buffer: 0.1 M, pH 6.0.

  • This compound Standard: USP Reference Standard.

  • Control Plasma: Drug-free human plasma.

  • Sterile Equipment: Petri dishes, pipettes, cylinders (6-8 mm diameter).

2. Preparation of Inoculum

  • Culture Candida albicans on an SDA slant at 35°C for 24-48 hours.

  • Harvest the yeast cells with sterile saline and wash by centrifugation.

  • Resuspend the pellet in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in molten MHA (cooled to 45-50°C) to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

3. Preparation of Assay Plates

  • Pour the inoculated MHA into sterile petri dishes to a uniform depth of 3-4 mm.

  • Allow the agar to solidify completely at room temperature.

4. Preparation of Standards and Samples

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or methanol) and then dilute with pooled normal human plasma to prepare a series of calibration standards (e.g., ranging from 0.05 to 2.0 µg/mL).

  • Patient Samples: Collect patient plasma samples. If necessary, dilute samples with control plasma to fall within the range of the standard curve.

5. Assay Procedure

  • Place sterile cylinders evenly on the surface of the solidified agar plates.

  • Carefully pipette a fixed volume (e.g., 100 µL) of each standard and patient sample into the cylinders.

  • Incubate the plates at 35°C for 18-24 hours.

6. Data Analysis and Determination of LOD/LOQ

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Construct a standard curve by plotting the square of the zone diameter against the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the patient samples by interpolating their zone diameters on the standard curve.

  • LOD: The lowest concentration of this compound that produces a discernible zone of inhibition. This must be determined experimentally by testing serially diluted low-concentration standards.

  • LOQ: The lowest concentration on the standard curve that can be measured with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). This requires repeated measurements of low-concentration standards over several days.

Visualizing the Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the key steps in both the LC-MS/MS and microbiological assay workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is precip Protein Precipitation/ Solid-Phase Extraction is->precip evap Evaporation precip->evap recon Reconstitution evap->recon inject Inject into LC System recon->inject sep Chromatographic Separation inject->sep ion Ionization (ESI) sep->ion detect Mass Spectrometric Detection (MRM) ion->detect quant Quantification vs. Calibration Curve detect->quant report Report Concentration quant->report

LC-MS/MS experimental workflow.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis inoculum Prepare Inoculum (Candida albicans) plates Prepare Inoculated Agar Plates inoculum->plates apply Apply Standards & Samples to Wells/Cylinders standards Prepare Standards & Samples in Plasma incubate Incubate Plates (35°C, 18-24h) apply->incubate measure Measure Zones of Inhibition incubate->measure curve Construct Standard Curve measure->curve calculate Calculate Concentration curve->calculate

Microbiological assay workflow.

References

A Comparative Transcriptomic Analysis of Fungal Responses to Natamycin and Other Polyenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Natamycin and other polyene antifungal agents on fungi, supported by experimental data from recent studies. Understanding the distinct molecular responses elicited by these compounds is crucial for developing more effective antifungal strategies and combating resistance.

Introduction to Polyene Antifungal Agents

Polyene antifungals are a class of antimicrobial compounds that target fungi by interacting with ergosterol, a key component of the fungal cell membrane.[1][2] This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately, cell death.[1] The major polyenes used in clinical and food preservation settings include this compound, Amphotericin B (AmB), and Nystatin.[1][3] While they share a common target, their specific mechanisms and the resulting cellular responses can differ significantly. This compound, for instance, is suggested to inhibit membrane transport proteins in an ergosterol-dependent manner without necessarily forming pores, a characteristic often attributed to other polyenes like Amphotericin B.

This guide focuses on the comparative transcriptomic changes induced by this compound and Amphotericin B, providing insights into their distinct modes of action at the molecular level.

Comparative Transcriptomic Data

The following tables summarize the key transcriptomic changes observed in fungi upon treatment with this compound and Amphotericin B. The data is compiled from separate studies on Aspergillus niger (for this compound) and Candida auris (for Amphotericin B). While direct comparison is limited by the different fungal species and experimental conditions, the data provides valuable insights into the distinct cellular responses.

Table 1: Differentially Expressed Gene Categories in Aspergillus niger Treated with this compound
Gene Category/PathwayRegulationDescription of Fungal Response
Ergosterol Biosynthesis Down-regulatedTreatment with 10 μM this compound for 8 hours led to the down-regulation of genes involved in the ergosterol biosynthesis pathway. This is a potential feedback mechanism due to this compound's interaction with ergosterol.
Endocytosis Up-regulatedGenes associated with endocytosis were up-regulated in response to this compound, possibly as a compensatory mechanism to counteract the inhibition of membrane functions.
Protective Compounds & Proteins Up-regulatedGenes involved in the biosynthesis of protective compounds like mannitol and trehalose, as well as genes encoding heat shock proteins and catalases, were up-regulated, indicating a cellular stress response.
Glyoxylate Cycle Up-regulatedThe up-regulation of glyoxylate cycle enzymes suggests a metabolic shift towards utilizing alternative carbon sources, which is a known stress response in fungi.
Transcription & Protein Synthesis Up-regulatedIn the initial 2 hours of germination, genes related to transcription and protein synthesis were up-regulated, irrespective of this compound presence. However, after 8 hours of exposure, significant differential expression was observed in other pathways.
Table 2: Differentially Expressed Gene Categories in Amphotericin B-Resistant Candida auris
Gene Category/PathwayRegulation in AmB-R StrainsImplied Role in Fungal Response/Resistance
Lipid & Ergosterol Biosynthesis Enriched/Up-regulatedA pronounced enrichment of genes involved in lipid and ergosterol biosynthesis is observed in AmB-resistant strains, suggesting alterations in membrane composition as a key resistance mechanism.
Adhesion Enriched/Up-regulatedGenes related to cellular adhesion were enriched, which may contribute to biofilm formation and reduced drug penetration.
Drug Transport Enriched/Up-regulatedIncreased expression of drug transporters can lead to active efflux of Amphotericin B from the fungal cell.
Chromatin Remodeling Enriched/Up-regulatedEnrichment of genes involved in chromatin remodeling suggests that epigenetic modifications play a role in the adaptive resistance to AmB.
Cell Wall Integrity (MAP Kinase Pathway) Hyper-resistance to cell wall agentsAmB-resistant strains showed increased resistance to cell wall perturbing agents, and an increased phosphorylation of the Mkc1 cell integrity MAP kinase was noted upon AmB treatment.

Signaling Pathways and Mechanisms of Action

The transcriptomic data suggests that while both this compound and Amphotericin B target the fungal cell membrane via ergosterol, they trigger distinct downstream signaling and adaptive responses.

Polyene_Action_Pathway cluster_this compound This compound cluster_AmphotericinB Amphotericin B This compound This compound Nat_Ergosterol Ergosterol Interaction This compound->Nat_Ergosterol Binds Transport_Inhibition Inhibition of Amino Acid & Glucose Transport Nat_Ergosterol->Transport_Inhibition Stress_Response Cellular Stress Response Transport_Inhibition->Stress_Response Gene_Regulation_Nat Transcriptional Changes Stress_Response->Gene_Regulation_Nat Activates AmB Amphotericin B AmB_Ergosterol Ergosterol Sequestration AmB->AmB_Ergosterol Binds Resistance_Mechanisms Resistance Mechanisms AmB->Resistance_Mechanisms Induces Pore_Formation Membrane Pore Formation (classic model) AmB_Ergosterol->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Gene_Regulation_AmB Transcriptional Changes Resistance_Mechanisms->Gene_Regulation_AmB Mediated by Experimental_Workflow Start Fungal Culture Drug_Treatment Polyene Treatment (this compound / AmB) Start->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep cDNA Library Preparation QC->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis End Differentially Expressed Genes & Pathway Identification Data_Analysis->End

References

Unveiling Synergistic Antifungal Power: A Comparative Guide to Natamycin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce dosages, and combat resistant strains. This guide provides a comprehensive comparison of the synergistic effects of Natamycin, a polyene antifungal, with other key antifungal compounds. We present supporting experimental data, detailed methodologies for reproducibility, and visual representations of the underlying mechanisms and workflows.

Quantitative Assessment of Synergistic Effects

The synergistic potential of this compound in combination with other antifungal agents has been evaluated in numerous in vitro studies. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify the nature of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy, a FICI between >0.5 and ≤4.0 suggests an additive or indifferent effect, and a FICI of >4.0 indicates antagonism.

The following tables summarize the synergistic, additive/indifferent, and antagonistic interactions of this compound with voriconazole, itraconazole, and micafungin against various fungal species, as determined by the checkerboard microdilution assay.

Table 1: Synergistic Interactions of this compound with Other Antifungal Compounds (FICI ≤ 0.5)

Fungal SpeciesCombinationNumber of IsolatesPercentage of SynergyReference
Fusarium spp.This compound + Voriconazole2070%[1][2][3][4]
Candida spp.This compound + Voriconazole633.3%[5]
Curvularia spp.This compound + Voriconazole1323.1%
Fusarium spp.This compound + Voriconazole1323.1%
Aspergillus spp.This compound + Voriconazole922.2%
Fusarium spp.This compound + Itraconazole2015%
Fusarium proliferatumThis compound + Micafungin205%

Table 2: Additive/Indifferent Interactions of this compound with Other Antifungal Compounds (0.5 < FICI ≤ 4.0)

Fungal SpeciesCombinationNumber of IsolatesPercentage of Additive/IndifferenceReference
Fusarium spp.This compound + Itraconazole2085%
Fusarium spp.This compound + Micafungin2095%
Aspergillus spp.This compound + Voriconazole1361.5%
Candida spp.This compound + Voriconazole633.3%
Curvularia spp.This compound + Voriconazole1323.1%
Fusarium spp.This compound + Voriconazole1315.4%
Aspergillus spp.This compound + Voriconazole922.2%
Candida spp.This compound + Voriconazole633.3%
Fusarium spp.This compound + Voriconazole1315.4%

Table 3: Antagonistic Interactions of this compound with Other Antifungal Compounds (FICI > 4.0)

Fungal SpeciesCombinationNumber of IsolatesPercentage of AntagonismReference
All tested speciesThis compound + Voriconazole410%
Fusarium spp.This compound + Itraconazole200%
Fusarium spp.This compound + Micafungin200%

Proposed Mechanism of Synergy

The synergistic effect of this compound with azole antifungals, such as voriconazole and itraconazole, is thought to stem from their distinct but complementary mechanisms of action targeting the fungal cell membrane's ergosterol.

  • This compound , a polyene, directly binds to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

  • Azoles (Voriconazole, Itraconazole) inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This inhibition depletes the cell membrane of ergosterol and leads to the accumulation of toxic sterol precursors.

The proposed synergistic mechanism is a "two-hit" approach on ergosterol homeostasis:

  • Initial Disruption by Azoles: The azole first inhibits ergosterol synthesis, weakening the cell membrane and potentially making the existing ergosterol more accessible.

  • Enhanced Binding of this compound: With a compromised and altered cell membrane, this compound can more effectively bind to the remaining ergosterol, leading to a more profound disruption of membrane integrity and a more potent antifungal effect than either agent alone.

In the case of Micafungin , an echinocandin, the synergistic interaction with this compound is less frequently observed. Micafungin inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, which is a different cellular target than the cell membrane. While a direct synergistic link is not as clear, it is plausible that a weakened cell wall due to micafungin's action could indirectly increase the susceptibility of the fungal cell membrane to the effects of this compound.

Synergy_Mechanism Proposed Synergistic Mechanism of this compound and Azoles cluster_Azole Azole Action cluster_this compound This compound Action cluster_Synergy Synergistic Outcome Azole Azole (e.g., Voriconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (Ergosterol Synthesis) Azole->Lanosterol_Demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol_Demethylase->Ergosterol_Depletion Leads to Weakened_Membrane Weakened & Altered Cell Membrane Ergosterol_Depletion->Weakened_Membrane Enhanced_Killing Enhanced Antifungal Activity (Synergy) Ergosterol_Depletion->Enhanced_Killing Contributes to This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Membrane_Disruption Cell Membrane Disruption & Leakage Ergosterol->Membrane_Disruption Leads to Membrane_Disruption->Enhanced_Killing Weakened_Membrane->this compound Increases accessibility for

Caption: Proposed synergistic mechanism of this compound and Azoles.

Experimental Protocols

The following is a detailed protocol for the checkerboard microdilution assay, a standard method for determining the synergistic interactions between two antimicrobial agents. This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Checkerboard Microdilution Assay Protocol

1. Materials:

  • 96-well flat-bottom microtiter plates

  • Antifungal stock solutions (this compound and comparator antifungal)

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 McFarland standard)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile multichannel pipettes and tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

2. Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare serial twofold dilutions of this compound (Drug A) and the comparator antifungal (Drug B) in RPMI-1640 medium at 4 times the final desired concentrations.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to all wells of the 96-well plate.

    • Along the x-axis (columns 2-11), create a serial dilution of Drug A. Add 50 µL of the highest concentration of Drug A to column 2 and perform a serial dilution across to column 11.

    • Along the y-axis (rows B-H), create a serial dilution of Drug B. Add 50 µL of the highest concentration of Drug B to row B and perform a serial dilution down to row H.

    • Column 1 will contain only dilutions of Drug B and no Drug A, serving as the MIC control for Drug B.

    • Row A will contain only dilutions of Drug A and no Drug B, serving as the MIC control for Drug A.

    • Column 12 will serve as the growth control (no drug) and sterility control (no inoculum).

  • Inoculation:

    • Prepare a fungal inoculum suspension in RPMI-1640 medium at a concentration of 2 times the final desired inoculum size.

    • Add 100 µL of the fungal inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

    • The MIC of each drug alone is determined from the control rows/columns.

    • The MIC of the drugs in combination is determined from the wells containing both agents.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • FICI = FIC of Drug A + FIC of Drug B

    • Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Checkerboard_Workflow Checkerboard Assay Experimental Workflow prep 1. Preparation of Antifungal Dilutions & Inoculum setup 2. Plate Setup: Serial Dilutions of Drugs A & B prep->setup inoculate 3. Inoculation of Fungal Suspension setup->inoculate incubate 4. Incubation (35°C, 24-48h) inoculate->incubate read 5. Determination of MICs (Visual or Spectrophotometric) incubate->read calculate 6. Calculation of FICI read->calculate interpret 7. Interpretation of Interaction (Synergy, Additive, Antagonism) calculate->interpret

Caption: Experimental workflow for the checkerboard microdilution assay.

This guide provides a foundational understanding of the synergistic potential of this compound in combination with other antifungal agents. The presented data and protocols can serve as a valuable resource for researchers and drug development professionals in the design of novel and effective antifungal therapies. Further in vivo studies are warranted to validate these in vitro findings and translate them into clinical applications.

References

Determining Natamycin Activity in Complex Matrices: A Comparative Guide to Bioassay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of natamycin activity in complex matrices is crucial for ensuring product quality and regulatory compliance. This guide provides an objective comparison of validated bioassays for determining this compound activity, supported by experimental data and detailed methodologies.

This compound is a polyene macrolide antimycotic used as a natural preservative in the food industry, particularly in dairy products like cheese, to prevent the growth of molds and yeasts.[1][2] Its activity can be assessed through various bioanalytical methods, each with distinct advantages and limitations. This guide focuses on the validation of these methods in complex sample types, offering a comparative overview of microbiological and physicochemical assays.

Comparison of Analytical Methods for this compound Determination

The choice of a suitable bioassay for this compound depends on factors such as the nature of the sample matrix, required sensitivity, specificity, and the available instrumentation. The primary methods for quantifying this compound include microbiological assays, spectrophotometry, and high-performance liquid chromatography (HPLC).

Method Principle Advantages Disadvantages Typical Application
Agar Diffusion Bioassay Measures the zone of inhibition of a this compound-sensitive microorganism. The diameter of the inhibition zone is proportional to the concentration of this compound.[3]Measures biological activity directly.[3] Cost-effective.Less precise and more time-consuming than chemical methods.[3] Susceptible to interference from other antimicrobial compounds.Screening for antifungal activity, determining the biological potency of this compound preparations.
Spectrophotometry Quantifies this compound based on its characteristic ultraviolet (UV) absorption spectrum, with maxima around 290, 303, and 318 nm.Rapid and simple analysis. Cost-effective instrumentation.Less selective; susceptible to interference from other compounds that absorb UV light in the same range. May overestimate active this compound in the presence of degradation products.Rapid quantification in relatively simple matrices or for preliminary screening.
High-Performance Liquid Chromatography (HPLC) Separates this compound from other components in a sample mixture based on its physicochemical properties, followed by quantification using a detector (e.g., UV, Diode Array, Mass Spectrometry).High specificity, accuracy, and precision. Can separate active this compound from inactive forms and degradation products.Higher equipment cost and complexity. Requires skilled personnel.Gold standard for accurate and specific quantification of this compound in complex food matrices like cheese. Used for regulatory compliance and quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for detection.Very high sensitivity and specificity. Can detect trace amounts of this compound and its metabolites.Most expensive and complex methodology.Bioanalytical studies, pharmacokinetic analysis in biological fluids like tears, and trace residue analysis in various agricultural commodities.

Performance Characteristics of Validated Methods

The validation of a bioassay is essential to ensure its reliability for the intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Method Matrix Linearity Range LOD LOQ Recovery (%) Precision (RSD %) Reference
Agar Diffusion Fermentation Broth0.1 - 1.5 g/L----
Derivative Spectrophotometry Cheese0.5 - 20 mg/kg0.25 mg/kg0.5 mg/kg98.4 ± 0.71.4
UV Spectrophotometry Dairy Products0.5 - 8 mg/L--GoodGood
HPLC-DAD Cheese---98.7 - 98.9< 2
UPLC-MS/MS Cheese-5 µg/kg--5.5
LC-MS/MS Rabbit Tears25 - 800 ng/mL12.5 ng/mL25 ng/mLWithin ± 15%Within ± 15%
QuEChERS-LC-MS/MS Agricultural Commodities--0.01 mg/kg82.2 - 115.41.1 - 4.6

Experimental Protocols

Agar Diffusion Bioassay for this compound in Fermentation Broth

This method is based on the inhibition of a susceptible microorganism by this compound.

Methodology:

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and sterilize.

  • Inoculation: Inoculate the molten agar with a standardized suspension of a this compound-sensitive yeast or mold (e.g., Saccharomyces cerevisiae).

  • Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Well Creation: Create uniform wells in the solidified agar.

  • Sample and Standard Application: Add known concentrations of this compound standard solutions and the test samples into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 25-30°C for 24-48 hours).

  • Measurement: Measure the diameter of the zones of inhibition around the wells.

  • Quantification: Construct a standard curve by plotting the square of the inhibition zone diameter against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples from this curve.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Agar inoculate Inoculate with Microorganism prep_media->inoculate pour_plates Pour Agar Plates inoculate->pour_plates create_wells Create Wells in Agar pour_plates->create_wells add_samples Add Samples & Standards create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve quantify Quantify this compound plot_curve->quantify

Workflow for the Agar Diffusion Bioassay.
Spectrophotometric Determination of this compound in Cheese

This method utilizes the characteristic UV absorbance of this compound for its quantification. Derivative spectrophotometry can be employed to reduce interference from the cheese matrix.

Methodology:

  • Sample Extraction: Homogenize a known weight of the cheese sample with a suitable solvent, such as methanol or acidified aqueous acetonitrile.

  • Filtration/Centrifugation: Filter or centrifuge the homogenate to remove solid particles.

  • Spectrophotometric Measurement:

    • For standard UV spectrophotometry, measure the absorbance of the extract at the maximum absorption wavelength (around 303 or 318 nm) against a solvent blank.

    • For derivative spectrophotometry, record the second or third derivative spectrum. For instance, the concentration can be determined by measuring the vertical distance between the minimum at 318 nm and the maximum at 311 nm in the second derivative spectrum.

  • Quantification: Prepare a calibration curve using standard solutions of this compound. Determine the concentration of this compound in the sample extract by comparing its absorbance to the calibration curve.

Spectrophotometry_Workflow cluster_extraction Sample Preparation cluster_measurement Measurement cluster_quantification Quantification homogenize Homogenize Cheese with Solvent clarify Filter or Centrifuge homogenize->clarify measure_abs Measure UV Absorbance / Derivative Spectrum clarify->measure_abs calculate_conc Calculate this compound Concentration measure_abs->calculate_conc std_curve Prepare Standard Curve std_curve->calculate_conc

Workflow for Spectrophotometric Analysis.
HPLC Method for this compound in Cheese

High-Performance Liquid Chromatography offers high specificity and is a preferred method for complex matrices.

Methodology:

  • Extraction: Extract this compound from the cheese sample using a solvent like methanol. The fat can be precipitated by cooling the extract.

  • Chromatographic Separation:

    • Inject the filtered extract into an HPLC system.

    • Use a suitable column, such as a C18 reversed-phase column.

    • Employ a mobile phase, for example, a mixture of acetonitrile and water, to separate this compound from other components.

  • Detection: Detect the eluted this compound using a UV or Diode Array Detector (DAD) at its maximum absorbance wavelength (e.g., 303 nm or 305 nm).

  • Quantification: Prepare a calibration curve by injecting known concentrations of this compound standards. Quantify this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow start Sample Extraction (e.g., Methanol) fat_removal Fat Precipitation (Cooling) start->fat_removal filtration Filtration fat_removal->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD Detection (e.g., 303 nm) separation->detection quantification Quantification via Standard Curve detection->quantification

Workflow for HPLC Analysis of this compound.

Mode of Action of this compound

This compound exerts its antifungal effect by binding specifically and irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to leakage of essential cellular components and ultimately, cell death. This ergosterol-dependent mechanism of action makes it effective against a broad spectrum of yeasts and molds while being ineffective against bacteria and viruses, which lack ergosterol in their cell membranes.

Natamycin_MoA This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Complex This compound-Ergosterol Complex Ergosterol->Complex Disruption Membrane Disruption & Pore Formation Complex->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

References

Safety Operating Guide

Proper Disposal Procedures for Natamycin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of natamycin, a widely used antifungal agent. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings.

Core Principles of this compound Disposal

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and is not regulated as a dangerous good for transport.[1][2][3][4][5] However, all chemical waste must be managed responsibly to prevent environmental contamination. The primary principle for this compound disposal is to adhere strictly to national and local regulations. Do not discharge this compound into drains or sewers.

This compound Waste Stream Management

Proper segregation of waste at the point of generation is critical. Different forms of this compound waste require distinct disposal pathways. The following table summarizes the recommended handling for each waste stream.

Waste StreamDescriptionRecommended Disposal Procedure
Unused/Expired Solid this compound Pure, solid this compound powder that is expired or no longer needed.1. Keep in its original, clearly labeled container.2. Do not mix with other chemical waste.3. Offer the remaining product to a licensed waste disposal facility.4. Consult your institution's Environmental Health & Safety (EHS) office or a certified waste disposal contractor for pickup.
Contaminated Solid Waste Items such as gloves, pipette tips, bench paper, and vials contaminated with this compound.1. Collect in a designated, lined, puncture-proof container with a lid.2. Label the container clearly as "Non-hazardous Chemical Waste" or as required by institutional policy.3. Keep the container closed when not in use.4. Arrange for pickup and disposal through your institution's EHS office or a certified waste disposal contractor.
Aqueous Solutions Containing this compound Buffers or other aqueous solutions containing this compound.1. Collect in a designated, sealed, and leak-proof carboy.2. Label the container with its contents (e.g., "Aqueous Waste with this compound").3. Do not mix with organic solvent waste.4. Arrange for pickup by your institution's EHS office. Do not pour down the drain.
Empty this compound Containers Original packaging that has held this compound.1. Handle the uncleaned container as you would the product itself.2. For containers ≤ 5 gallons, triple rinse the container with a suitable solvent (e.g., water), collecting the rinsate as aqueous waste.3. After rinsing, the container may be offered for recycling, if available, or disposed of in the regular trash.4. Do not reuse the container for other purposes.

Step-by-Step Disposal Protocol

  • Identify and Segregate: Determine the type of this compound waste (solid, liquid, contaminated labware) at the point of generation.

  • Contain: Place the waste into the appropriate, clearly labeled container as specified in the table above. Ensure containers are sealed to prevent spills or leaks.

  • Store: Store the waste containers in a designated, secure area away from incompatible materials while awaiting pickup.

  • Consult: Always refer to your institution's specific waste management policies and consult with your EHS department for guidance.

  • Arrange for Disposal: Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.

  • Document: Maintain records of your disposed chemical waste as required by your institution and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NatamycinDisposal cluster_waste_type Step 1: Classify Waste cluster_containment Step 2: Contain & Label cluster_disposal Step 3: Final Disposal start Identify this compound Waste is_solid Unused / Expired Solid this compound start->is_solid is_liquid Aqueous Solution with this compound start->is_liquid is_consumable Contaminated Labware / PPE start->is_consumable is_container Empty Product Container start->is_container contain_solid Keep in original container. Label clearly. is_solid->contain_solid contain_liquid Collect in sealed, labeled carboy. Do NOT mix with solvents. is_liquid->contain_liquid contain_consumable Collect in lined, puncture-proof container. is_consumable->contain_consumable rinse_container Triple-rinse container? is_container->rinse_container ehs_pickup Arrange EHS / Certified Vendor Pickup contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_consumable->ehs_pickup recycle_trash Recycle or place in regular trash rinse_container->recycle_trash Yes collect_rinsate Collect rinsate as Aqueous Waste rinse_container->collect_rinsate No (or collect rinsate) collect_rinsate->contain_liquid

This compound Disposal Decision Workflow

Accidental Spills

In the event of a spill involving solid this compound:

  • Avoid actions that generate dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cover drains to prevent entry into waterways.

  • Carefully sweep or scoop the dry material into a container for disposal.

  • Clean the affected area thoroughly.

  • Dispose of the collected material and cleaning supplies as contaminated solid waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Natamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Natamycin, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a complete barrier against potential exposure is mandatory. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile, vinyl, or other impermeable materials).[2] A lab coat or protective clothing is also required.Prevents direct skin contact with this compound.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] In well-ventilated areas, a dust mask may be sufficient for handling small quantities.[3]Avoids inhalation of this compound dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the substance name and any hazard warnings.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures are between 2°C and 8°C. Protect from light and moisture.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust: Take precautions to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the substance.

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.

Emergency Procedures: A Rapid and Effective Response

In the event of an emergency, a swift and informed response is crucial.

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with plenty of water.

Personnel Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and water. Seek medical attention if irritation or symptoms persist.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Hazardous Waste: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be treated as hazardous chemical waste.

  • Containers: Use designated, properly labeled, and sealed containers for collecting this compound waste. For solid waste, use a lined, rigid, puncture-proof container with a lid. For liquid waste, use a sealed, solvent-resistant bottle, keeping it in secondary containment.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."

Disposal Procedures
  • Unused Product: If possible, offer the remaining product to a licensed waste disposal facility or a pesticide disposal program.

  • Empty Containers: Do not reuse empty containers. Offer for recycling if available, or dispose of in a sanitary landfill or by incineration, as approved by state and local authorities.

  • Contaminated Materials: All contaminated materials (gloves, wipes, etc.) must be collected in the designated hazardous waste container.

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed and reputable hazardous waste disposal company. Disposal must be in compliance with all local, state, and national regulations.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Respirator (if needed) prep_area Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_area Proceed to handling_weigh Weigh/Measure this compound - Minimize dust generation prep_area->handling_weigh Proceed to handling_use Use in Experiment handling_weigh->handling_use Proceed to emergency_spill Spill Response handling_weigh->emergency_spill If Spill Occurs emergency_exposure Personnel Exposure Response handling_weigh->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate After Use handling_use->emergency_spill If Spill Occurs handling_use->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Dispose of Waste - Unused this compound - Contaminated Materials - Empty Containers cleanup_decontaminate->cleanup_waste Then cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe Then cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Finally

Caption: Logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.